molecular formula C8H6N2O2 B1395218 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190319-63-1

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B1395218
CAS No.: 1190319-63-1
M. Wt: 162.15 g/mol
InChI Key: UMQBYDSAXRUHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQBYDSAXRUHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696649
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-63-1
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic organic compound belonging to the azaindole family. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While specific data on the parent compound is limited, its derivatives have shown promise in diverse therapeutic areas, including as kinase inhibitors for cancer therapy and as modulators of cannabinoid receptors. This guide provides a comprehensive overview of the available information on this compound, including its structure, physicochemical properties, plausible synthetic routes, and known biological activities of its derivatives, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry. This bicyclic system is isomeric to indole, with the nitrogen atom in the six-membered ring imparting distinct electronic properties and hydrogen bonding capabilities. The diverse biological activities exhibited by pyrrolopyridine derivatives, ranging from anticancer to anti-inflammatory effects, have established this scaffold as a valuable starting point for the design of novel therapeutic agents.[1] The specific isomer, 1H-pyrrolo[2,3-c]pyridine, presents a unique arrangement of nitrogen atoms that influences its chemical reactivity and biological target interactions. The addition of a carboxylic acid moiety at the 4-position introduces a key functional group for further chemical modification and potential interaction with biological targets.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while the basic molecular formula and weight are established, detailed experimental data on its physicochemical properties are not widely available in the public domain.

Chemical Structure

The structure of this compound is characterized by a pyrrole ring fused to a pyridine ring at the 2 and 3 positions of the pyrrole, with a carboxylic acid group attached to the 4-position of the pyridine ring.

Table 1: Core Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
CAS Number 1190319-63-1-
Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure. These values should be considered estimates and require experimental verification.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
pKa (acidic) ~4-5 (for the carboxylic acid)
pKa (basic) ~3-4 (for the pyridine nitrogen)
LogP ~1.5 - 2.0
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF.
Melting Point Expected to be a high-melting solid (>200 °C)

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A potential synthetic approach could involve the construction of the pyrrolopyridine core followed by the introduction or modification of a functional group at the 4-position to yield the carboxylic acid. A generalized workflow is depicted below.

G A Substituted Pyridine Precursor B Pyrrole Ring Annulation A->B e.g., Bartoli or Fischer Indole Synthesis C Functional Group Interconversion at C4 B->C e.g., Oxidation of an alkyl group or hydrolysis of a nitrile D This compound C->D

Caption: Conceptual workflow for the synthesis of this compound.

A recent review highlights several strategies for the synthesis of the pyrrolo[2,3-c]pyridine core, including the annulation of a pyrrole nucleus to a pyridine cycle, the annulation of a pyridine nucleus to a pyrrole cycle, or the synchronous formation of both rings.[1] The Bartoli reaction, for example, is a known method for synthesizing substituted pyrrolo[2,3-c]pyridines.[1]

Synthesis of a Derivative: Insights from Patent Literature

A European patent application (EP1753764A1) describes the synthesis of a derivative, 3-methyl-7-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. While the full experimental details for the synthesis of the parent scaffold are not explicitly provided in the publicly available abstract, the document points towards the utility of this core in constructing more complex molecules. The synthesis of such derivatives likely involves a multi-step sequence, starting with a functionalized pyridine and building the pyrrole ring, followed by functionalization at the 4 and 7 positions.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on the structure, expected spectral features can be predicted.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
  • Pyrrole NH: A broad singlet, typically downfield (>11 ppm).

  • Aromatic Protons: Signals for the protons on the pyrrole and pyridine rings, likely in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.

  • Carboxylic Acid OH: A very broad singlet, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
  • Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (100-150 ppm) corresponding to the carbons of the fused ring system.

Predicted IR Spectral Data
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Pyrrole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region.

Predicted Mass Spectrometry Data
  • Molecular Ion (M+): An expected peak at m/z = 162.04.

  • Fragmentation: A prominent fragment corresponding to the loss of CO₂ (m/z = 118.05) would be anticipated.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological data for this compound itself, the broader class of pyrrolopyridines and specifically some of its derivatives have demonstrated significant biological activities.

Kinase Inhibition

The pyrrolopyridine scaffold is a well-established core for the development of kinase inhibitors. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been reported as potent inhibitors of various kinases, including phosphodiesterase 4B (PDE4B).[3] This suggests that the 1H-pyrrolo[2,3-c]pyridine scaffold could also serve as a template for the design of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Cannabinoid Receptor Modulation

As mentioned in the European patent application EP1753764A1, derivatives of 3-methyl-7-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid have been investigated as cannabinoid receptor modulators. This indicates a potential application for this scaffold in the development of therapies for pain and other neurological disorders.

Anticancer Activity

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as colchicine-binding site inhibitors with potent antitumor activities.[4] This highlights the potential of the pyrrolopyridine core in the development of novel anticancer agents.

Experimental Protocols

Given the absence of specific published experimental data for the title compound, the following protocols are generalized procedures for the characterization of similar heterocyclic carboxylic acids.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) using an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion and Future Directions

This compound represents a promising but underexplored scaffold in medicinal chemistry. While direct experimental data on its synthesis and properties are scarce, the known biological activities of its derivatives and isomeric analogs suggest significant therapeutic potential. Future research should focus on developing and publishing robust synthetic routes to this compound and its derivatives. Thorough characterization of its physicochemical and spectroscopic properties is essential to enable its broader use in drug discovery programs. Further biological evaluation of this scaffold against a range of therapeutic targets, particularly kinases and G-protein coupled receptors, is warranted and could lead to the discovery of novel drug candidates.

References

The 7-Azaindole Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The 7-azaindole scaffold, a bioisostere of the endogenous indole nucleus, has emerged as a quintessential privileged structure in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities have cemented its role in the design of a multitude of therapeutic agents, most notably in the realm of kinase inhibition. This technical guide provides a comprehensive exploration of the biological significance of the 7-azaindole core, delving into its fundamental physicochemical properties, its critical interactions with key biological targets, and its successful incorporation into FDA-approved drugs. We will dissect the structure-activity relationships that govern its efficacy, provide detailed protocols for its biological evaluation, and present an overview of its synthesis. This guide is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights to leverage the full potential of this remarkable scaffold.

The Ascendancy of a Privileged Scaffold: Why 7-Azaindole?

The indole ring system is a ubiquitous motif in biologically active natural products and pharmaceuticals, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The strategic substitution of the carbon atom at the 7-position with a nitrogen atom to form 7-azaindole (1H-pyrrolo[2,3-b]pyridine) profoundly alters the molecule's physicochemical properties, bestowing upon it a unique set of advantages for drug design.[2][3] This bioisosteric replacement can lead to enhanced aqueous solubility, modulation of lipophilicity, and improved metabolic stability, all of which are critical parameters in optimizing the pharmacokinetic profile of a drug candidate.[3]

The true brilliance of the 7-azaindole scaffold, however, lies in its exceptional ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.[4][5] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern provides a strong anchoring point within the ATP-binding pocket of kinases, making the 7-azaindole a highly effective hinge-binding motif.[4][5] This has led to its widespread adoption in the development of kinase inhibitors for a myriad of diseases, particularly cancer.

A Legacy of Success: 7-Azaindole in FDA-Approved Drugs and Clinical Development

The therapeutic potential of the 7-azaindole scaffold is not merely theoretical; it is validated by the successful clinical translation of several drugs. These compounds stand as testaments to the scaffold's versatility and efficacy across a range of biological targets and disease indications.

Drug Name (Brand Name)Target(s)Therapeutic IndicationFDA Approval Year
Vemurafenib (Zelboraf®)BRAF V600E mutant kinaseUnresectable or metastatic melanoma2011[6]
Pexidartinib (Turalio®)Colony-Stimulating Factor 1 Receptor (CSF1R)Symptomatic tenosynovial giant cell tumor2019[6]
Fostemsavir (Rukobia)HIV-1 gp120Multidrug-resistant HIV-1 infection2020[6]

Table 1: A selection of FDA-approved drugs containing the 7-azaindole scaffold.

Beyond these approved drugs, numerous other 7-azaindole derivatives are actively being investigated in clinical trials for a wide array of diseases, including various cancers, inflammatory conditions, and neurodegenerative disorders.[6][7]

The Epicenter of Activity: 7-Azaindole in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention.[4] The dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer. The 7-azaindole scaffold has proven to be an exceptionally versatile framework for the design of potent and selective kinase inhibitors.[4]

The BRAF Story: A Paradigm of Structure-Based Design

The discovery of Vemurafenib is a landmark achievement in the application of structure-based drug design and a prime example of the power of the 7-azaindole scaffold.[4][5] The V600E mutation in the BRAF kinase leads to its constitutive activation and drives the proliferation of melanoma cells. Vemurafenib, with its 7-azaindole core, was designed to specifically target this mutant kinase.

The following diagram illustrates the central role of BRAF in the MAPK/ERK signaling pathway and the point of intervention for Vemurafenib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Vemurafenib Vemurafenib Vemurafenib->BRAF

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib on the mutant BRAF V600E kinase.

Structure-Activity Relationship (SAR) of 7-Azaindole Kinase Inhibitors

The biological activity of 7-azaindole-based kinase inhibitors can be finely tuned through substitutions at various positions on the bicyclic ring system. A review of the literature reveals that positions 1, 3, and 5 are particularly crucial for modulating potency and selectivity.[2][8]

  • Position 1 (N-H): The pyrrole N-H is a critical hydrogen bond donor for hinge binding. While derivatization at this position can sometimes be tolerated, it often leads to a loss of activity unless the substituent can engage in other favorable interactions within the ATP-binding pocket.[8]

  • Position 3: This position is a key vector for introducing substituents that can occupy the hydrophobic pocket adjacent to the hinge region. A variety of aryl and heteroaryl groups at this position have been shown to significantly enhance potency.[2][8]

  • Position 5: Substitutions at the 5-position often project towards the solvent-exposed region of the ATP-binding site. This position is frequently utilized to introduce groups that can improve physicochemical properties, such as solubility, or to achieve selectivity for specific kinases.[2][8]

The following table summarizes the impact of substitutions at different positions on the 7-azaindole scaffold on kinase inhibitory activity.

Position of SubstitutionGeneral Impact on ActivityExample
1 (N-H) Generally crucial for hinge binding; substitution can decrease activity.Alkylation can disrupt the hydrogen bond donation.
3 A key position for potency enhancement through hydrophobic interactions.Aryl or heteroaryl groups can significantly increase potency.
5 Can modulate selectivity and improve physicochemical properties.Introduction of polar groups can enhance solubility.

Table 2: General Structure-Activity Relationships for 7-Azaindole-Based Kinase Inhibitors.

Beyond Kinase Inhibition: The Expanding Therapeutic Landscape of 7-Azaindole

While the 7-azaindole scaffold has achieved remarkable success in the realm of kinase inhibition, its therapeutic potential extends to a diverse range of other biological targets and disease areas.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Its aberrant activation is a frequent event in many human cancers. Several 7-azaindole-based compounds have been developed as potent inhibitors of PI3K, demonstrating the scaffold's utility in targeting this crucial oncogenic pathway.[9][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K

Figure 2: The PI3K/Akt/mTOR signaling pathway, a key target for 7-azaindole-based inhibitors in cancer therapy.

Applications in Neurological Disorders

The 7-azaindole scaffold is also being explored for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.[7][12] Some 7-azaindole derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[12] Furthermore, the scaffold has been utilized to develop modulators of kinases like Fyn and GSK-3β, which are implicated in the progression of neurodegenerative processes.[1]

Experimental Evaluation of 7-Azaindole Derivatives: Key Protocols

The biological characterization of novel 7-azaindole derivatives relies on a battery of in vitro assays to determine their potency, selectivity, and cellular effects. The following are detailed protocols for two fundamental assays.

Protocol: BRAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a compound for the BRAF kinase.[13]

Materials:

  • BRAF kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (7-azaindole derivative)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO.

  • Further dilute the compound series in assay buffer to a 3X final concentration.

  • Prepare a 3X solution of BRAF kinase and the europium-labeled antibody in assay buffer.

  • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound dilution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 620 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the compound concentration to determine the IC₅₀ value.

Protocol: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15]

Materials:

  • Cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)

  • Complete cell culture medium

  • Test compound (7-azaindole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Assay_Workflow Start Start: Novel 7-Azaindole Derivative Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Start->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay Cell-Based Assay (e.g., MTT for Proliferation) SAR_Analysis->Cell_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cell_Assay->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Figure 3: A generalized experimental workflow for the evaluation of 7-azaindole derivatives in a drug discovery program.

The Synthetic Chemistry of 7-Azaindole: Building the Core

The accessibility of the 7-azaindole scaffold through various synthetic routes has been a key driver of its widespread use in medicinal chemistry.[16][17][18] Several strategies have been developed for the construction of the bicyclic ring system, often starting from substituted pyridines.

Common synthetic approaches include:

  • Fischer Indole Synthesis: While less efficient for electron-deficient pyridines, modified conditions can be employed.[18]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are among the most versatile methods, often involving the coupling of a suitably substituted aminopyridine with an alkyne, followed by cyclization.[16][18]

  • Bartoli Indole Synthesis: This method, using nitroarenes and vinyl Grignard reagents, can be adapted for the synthesis of azaindoles, although yields may be modest.[18]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the chemical space accessible for 7-azaindole-based drug discovery.[16][17]

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable ability to engage in key hydrogen bonding interactions, coupled with its favorable physicochemical properties, has led to its successful incorporation into a growing number of therapeutic agents. While its impact on the field of kinase inhibition is particularly profound, the expanding scope of its biological activities suggests that the full therapeutic potential of this privileged scaffold is yet to be realized. As our understanding of complex disease biology deepens and synthetic methodologies become more sophisticated, the 7-azaindole core is poised to remain a critical component in the design of the next generation of innovative medicines.

References

Introduction to 1H-pyrrolo[2,3-c]pyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridines in Medicinal Chemistry

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and structural resemblance to the endogenous indole motif have established it as a versatile core for designing potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic strategies, diverse biological activities, and guiding principles of structure-activity relationships (SAR) that underpin the successful application of this heterocycle in therapeutic innovation. We will explore its role in the development of kinase inhibitors, epigenetic modulators, and other key drug classes, supported by detailed experimental insights and workflows.

The 6-Azaindole Core: A Privileged Scaffold

The 1H-pyrrolo[2,3-c]pyridine is one of six possible isomers of azaindole, resulting from the fusion of a pyrrole and a pyridine ring. Its significance stems from its function as a bioisostere of indole, where the C-6 carbon is replaced by a nitrogen atom. This substitution imparts several critical changes to the molecule's physicochemical properties:

  • Hydrogen Bonding: The pyridine nitrogen at position 6 introduces an additional hydrogen bond acceptor site, which can be exploited to form crucial interactions with protein targets, often leading to enhanced binding affinity and selectivity compared to their indole counterparts.

  • Dipole Moment and Solubility: The presence of the pyridine nitrogen alters the molecule's overall dipole moment and can improve aqueous solubility, a key parameter in drug development.

  • Metabolic Stability: The replacement of a carbon with nitrogen can block potential sites of oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

These features make the 6-azaindole scaffold an extraordinaryly versatile pharmacophore, widely utilized in the development of therapeutics for oncology, inflammatory diseases, and neurological disorders.[1]

Strategic Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

The construction and functionalization of the 6-azaindole ring system are critical for exploring its chemical space. While classical methods exist, modern synthetic chemistry, particularly transition-metal-catalyzed cross-coupling, provides the efficiency and modularity required for medicinal chemistry campaigns.

Core Scaffold Construction

Recent advances have focused on creating functionalized 6-azaindole cores that are amenable to late-stage diversification. A common strategy involves the cyclization of substituted aminopyridines. For instance, an electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been reported as a modern approach to building the core structure.

Late-Stage Functionalization: The Power of Cross-Coupling

For drug discovery programs, the ability to rapidly generate analogues from a common intermediate is paramount. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach. A typical workflow involves a di-halogenated 6-azaindole precursor, allowing for sequential, site-selective functionalization.

A general workflow for the diversification of a 6-azaindole scaffold is depicted below. This strategy allows for the independent and controlled introduction of various substituents at key positions, enabling a systematic exploration of the structure-activity relationship (SAR).

G cluster_0 Core Synthesis & Diversification Start Substituted 4-Chloropyridine Intermediate 4-Chloro-1H-pyrrolo[2,3-c]pyridine (Core Scaffold) Start->Intermediate Cyclization Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki R-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald R2NH, Pd catalyst Sonogashira Sonogashira Coupling (C-C Bond Formation) Intermediate->Sonogashira Alkyne, Pd/Cu catalyst Final_A Aryl/Heteroaryl Substituted Analogues Suzuki->Final_A Final_B Amine/Amide Substituted Analogues Buchwald->Final_B Final_C Alkynyl Substituted Analogues Sonogashira->Final_C

Caption: General workflow for 6-azaindole diversification.

This modular approach is highly valued in medicinal chemistry for its ability to rapidly generate a library of compounds for biological screening from a single, advanced intermediate.

Diverse Biological Activities and Therapeutic Applications

The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully employed to target a wide range of protein families.

Kinase Inhibition

Kinases are one of the most heavily pursued target classes in oncology and immunology, and the 6-azaindole core serves as an excellent "hinge-binding" motif, mimicking the adenine region of ATP.

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a key driver in many cancers. 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaindoles, a closely related isomer) have been developed as potent inhibitors of FGFR1, 2, and 3, demonstrating the ability to inhibit cancer cell proliferation and induce apoptosis.[2][3][4]

  • Cyclin-Dependent Kinase 8 (CDK8): As a key colorectal oncogene, CDK8 is a prime target. Researchers have designed potent Type II CDK8 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold that function by downregulating the WNT/β-catenin signaling pathway.[5][6] One such derivative showed an IC50 of 48.6 nM and significant tumor growth inhibition in xenograft models.[5]

  • Traf2- and Nck-interacting kinase (TNIK): Also implicated in the Wnt signaling pathway, TNIK is a target for colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, suppressing cancer cell proliferation.[2]

The diagram below illustrates the central role of CDK8 in the Wnt signaling pathway, a common target for 6-azaindole-based inhibitors in colorectal cancer.

G cluster_pathway Wnt/β-Catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled APC_complex APC/Axin/GSK3β Destruction Complex Frizzled->APC_complex inhibits beta_catenin β-Catenin APC_complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus & binds CDK8 CDK8 beta_catenin->CDK8 recruits Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates CDK8->TCF_LEF phosphorylates & activates Inhibitor 1H-pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->CDK8 INHIBITS

Caption: Inhibition of CDK8 in the Wnt/β-Catenin Pathway.

Epigenetic Regulation

Beyond kinases, the scaffold shows promise in the burgeoning field of epigenetics.

  • Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key epigenetic regulator overexpressed in various cancers. Potent and, notably, reversible LSD1 inhibitors have been developed from the 1H-pyrrolo[2,3-c]pyridine core.[2][7] One lead compound demonstrated an enzymatic IC50 of 3.1 nM and potent growth inhibition of acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines at sub-nanomolar concentrations.[7]

Other Notable Therapeutic Targets

The scaffold's versatility is further demonstrated by its application against other target classes.

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as P-CABs, which inhibit the gastric H+/K+-ATPase (proton pump) and are used to treat acid-related disorders.[8]

  • Tubulin Polymerization Inhibitors: By acting as colchicine-binding site inhibitors, certain 1H-pyrrolo[3,2-c]pyridine derivatives disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[9][10]

Summary of Bioactive Compounds

The following table summarizes representative examples of bioactive compounds built upon the 1H-pyrrolo[2,3-c]pyridine core and its isomers, highlighting their therapeutic potential.

Compound ClassTarget(s)Reported Potency (IC₅₀)Therapeutic AreaReference(s)
Pyrrolo[2,3-b]pyridine DerivativeCDK848.6 nMColorectal Cancer[5]
Pyrrolo[2,3-c]pyridine DerivativeLSD13.1 nMLeukemia, Small Cell Lung Cancer[7]
Pyrrolo[2,3-b]pyridine DerivativeFGFR1/2/37, 9, 25 nMBreast Cancer[3][4]
1H-pyrrolo[2,3-c]pyridine-7-amine DerivativeH+/K+-ATPaseExcellent in vivo activityGastroesophageal Reflux Disease (GERD)[8]
1H-pyrrolo[3,2-c]pyridine DerivativeTubulin0.12 µM (HeLa cells)Oncology[10]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B0.11 µMCNS Disorders, Inflammation[11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, methodologies must be robust and reproducible. Here, we outline a representative synthetic protocol and a standard biological assay.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a key C-C bond-forming reaction to functionalize a protected 6-azaindole core, adapted from methodologies reported in the literature.[12]

Objective: To synthesize a 2-aryl-1H-pyrrolo[2,3-c]pyridine derivative from a 2-iodo precursor.

Materials:

  • 2-Iodo-1-(p-toluenesulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add the 2-iodo-pyrrolopyridine, arylboronic acid, and sodium carbonate.

  • Evacuation and Backfill: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. This is critical as palladium catalysts can be oxygen-sensitive.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine. The pre-catalyst and ligand will form the active Pd(0) species in situ.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe. Degassing the solvent (e.g., by sparging with nitrogen) further minimizes oxygen contamination.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl product.

  • Deprotection: The p-toluenesulfonyl (Ts) protecting group can then be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final NH-unsubstituted 6-azaindole.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically via radioactivity (³²P-ATP) or fluorescence (e.g., LanthaScreen™).

Materials:

  • Kinase of interest (e.g., FGFR1, CDK8)

  • Biotinylated peptide substrate

  • ATP (spiked with ³²P-γ-ATP for radiometric assay)

  • Test Compound (serial dilutions in DMSO)

  • Assay Buffer (containing MgCl₂, DTT)

  • Streptavidin-coated plates (for radiometric assay)

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 96- or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the assay buffer. Add this mix to all wells containing the test compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiation of Reaction: Prepare an ATP solution (containing the tracer) in assay buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). The duration is optimized to ensure the reaction is in the linear range.

  • Quenching and Detection (Radiometric): Stop the reaction by adding a quench solution (e.g., phosphoric acid). Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated substrate binds to the plate. Wash the plate to remove unincorporated ³²P-ATP.

  • Data Acquisition: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. The signal is directly proportional to the amount of substrate phosphorylation.

  • Data Analysis: Convert the raw counts into percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold has unequivocally proven its value in medicinal chemistry. Its ability to serve as a versatile, privileged core has led to the discovery of potent and selective inhibitors across multiple important target classes. The synthetic tractability, particularly through modern cross-coupling methods, ensures that this scaffold will remain a mainstay of drug discovery campaigns.

Future efforts will likely focus on:

  • Novel Target Exploration: Applying the 6-azaindole scaffold to new and challenging biological targets.

  • Improving Selectivity: Fine-tuning substitution patterns to achieve greater selectivity, thereby minimizing off-target effects and improving safety profiles.

  • Advanced Drug Delivery: Incorporating 6-azaindole-based drugs into novel delivery systems, such as antibody-drug conjugates (ADCs) or targeted nanoparticles, to enhance their therapeutic index.

As our understanding of disease biology deepens, the rational design of therapeutics based on proven scaffolds like 1H-pyrrolo[2,3-c]pyridine will continue to be a powerful engine for the development of next-generation medicines.

References

A Technical Guide to the Therapeutic Potential of the 1H-pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole, combined with the unique electronic properties conferred by the pyridine nitrogen, makes it an exceptional bioisostere for designing novel therapeutics. This guide provides a detailed examination of the 1H-pyrrolo[2,3-c]pyridine core, with a particular focus on derivatives like 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, which serves as a critical synthon for chemical elaboration. We will explore the fundamental principles that make this scaffold a potent modulator of protein kinases, particularly in the context of the Janus kinase (JAK) family, and delve into its therapeutic applications in inflammatory disorders, oncology, and other emerging fields. This document synthesizes mechanistic insights with actionable experimental protocols to provide a comprehensive resource for professionals engaged in drug discovery and development.

The 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core: A Privileged Scaffold

Chemical Structure and Bioisosteric Principles

Azaindoles are bicyclic heteroaromatic compounds that are bioisosteric to indole, a common motif in biologically active molecules.[1] They are formed by the fusion of a pyrrole and a pyridine ring.[2] The position of the nitrogen atom in the six-membered ring defines four distinct isomers: 4-, 5-, 6-, and 7-azaindole. The 1H-pyrrolo[2,3-c]pyridine is the 6-azaindole isomer.

This seemingly minor substitution of a carbon atom for a nitrogen atom has profound implications for a molecule's physicochemical properties:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, a critical feature for interaction with biological targets, especially the hinge region of kinase ATP-binding pockets.[2]

  • Modulated Electronics: The electron-withdrawing nature of the nitrogen atom alters the electron density of the aromatic system, influencing binding interactions and metabolic stability.

  • Physicochemical Properties: The azaindole core can improve aqueous solubility, modulate pKa, and fine-tune lipophilicity (LogP) compared to its indole counterpart, which are key considerations in optimizing drug-like properties according to Lipinski's rules.[1][2]

These attributes have established azaindoles as powerful tools for medicinal chemists to overcome challenges in potency, selectivity, and pharmacokinetics.[2][3]

G cluster_0 Core Scaffolds cluster_1 Isomer Examples Indole Indole Azaindoles Azaindole Isomers (Pyrrolopyridines) Indole->Azaindoles Bioisosteric Replacement N4 4-Azaindole Azaindoles->N4 Positional Isomers N5 5-Azaindole Azaindoles->N5 Positional Isomers N6 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) Azaindoles->N6 Positional Isomers N7 7-Azaindole Azaindoles->N7 Positional Isomers

Figure 1: Bioisosteric relationship between Indole and Azaindole isomers.
The Role of the 4-Carboxylic Acid Functional Group

While the core scaffold provides the foundational binding elements, functional groups attached to it dictate specificity and function. The compound this compound is a prime example of a key intermediate. The carboxylic acid moiety is a versatile synthetic handle, allowing for the creation of diverse libraries of compounds (e.g., amides, esters) through well-established coupling reactions.[4] This enables medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series, optimizing for potency and selectivity against a desired target. For instance, related intermediates like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are used in the synthesis of kinase inhibitors for targeted cancer therapies.[5]

Primary Therapeutic Target Class: Protein Kinase Inhibition

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery due to its central role in regulating cellular processes.[2] The azaindole framework is particularly adept at targeting this enzyme class.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The nitrogen atom introduced in the azaindole scaffold enhances its ability to form well-positioned hydrogen bonds within the ATP active site, a feature essential for potent inhibition.[2] This allows azaindole-based compounds to act as ATP-competitive inhibitors, blocking the kinase from phosphorylating its downstream substrates and thereby interrupting aberrant signaling pathways.

Premier Target: Janus Kinase (JAK) Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are indispensable for cytokine signaling.[6] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. This JAK-STAT pathway is a critical regulator of the immune response, and its dysregulation is implicated in a host of inflammatory and autoimmune diseases.[6][7]

Derivatives of the pyrrolopyridine scaffold have been successfully developed as potent JAK inhibitors.[7][8] For example, while based on the related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, the FDA-approved drug Tofacitinib validates the utility of this scaffold class in targeting JAKs for conditions like rheumatoid arthritis. Research on 1H-pyrrolo[2,3-b]pyridine derivatives has identified potent and selective JAK3 inhibitors, which are highly desirable for immunomodulation without the side effects associated with inhibiting other JAK isoforms.[7][9] The development of 6-azaindole-based compounds represents a promising avenue for discovering novel JAK inhibitors with unique selectivity profiles.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Activation Inhibitor 6-Azaindole Inhibitor Inhibitor->JAK Blocks ATP Site

Figure 2: Simplified JAK-STAT signaling pathway and the point of intervention for 6-azaindole-based inhibitors.

Potential Therapeutic Applications

The ability of the 1H-pyrrolo[2,3-c]pyridine core to serve as a scaffold for potent kinase inhibitors opens up a wide range of therapeutic possibilities.

Inflammatory and Autoimmune Disorders

Given the success of JAK inhibitors, this remains the most prominent application. By modulating the JAK-STAT pathway, 6-azaindole derivatives could be developed to treat conditions such as:

  • Rheumatoid Arthritis

  • Psoriasis

  • Inflammatory Bowel Disease (IBD)[6]

  • Atopic Dermatitis

The goal is to develop inhibitors with high selectivity for specific JAK isoforms (e.g., JAK3-selective) to maximize therapeutic benefit while minimizing off-target effects.[9]

Oncology

Kinase signaling is a cornerstone of cancer cell proliferation, survival, and metastasis. The 1H-pyrrolo[2,3-c]pyridine scaffold is valuable for designing targeted cancer therapies.[5][10] While often involving other isomers, related pyrrolopyridine derivatives have shown efficacy against targets like:

  • Cyclin-Dependent Kinase 8 (CDK8): A key oncogene in colorectal cancer.[11]

  • Traf2- and Nck-interacting kinase (TNIK): A target with potential applications in modulating IL-2 secretion.[12]

  • Tubulin Polymerization: Some pyrrolopyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing G2/M cell cycle arrest and apoptosis, a proven anti-cancer strategy.[13]

Emerging and Niche Applications

The versatility of the 6-azaindole scaffold extends beyond kinases:

  • Cannabinoid Receptor Modulation: Derivatives have been investigated as allosteric modulators of the CB1 receptor, which has implications for treating pain and other neurological conditions.[4][14]

  • Neurological Disorders: The scaffold is being explored for its utility in developing drugs for neurological disorders and as diagnostic tools for conditions like Alzheimer's disease.[10][15]

  • Antiviral Agents: The 6-azaindole system has been identified as a promising scaffold for the development of antiviral drugs.[15]

Key Methodologies and Experimental Protocols

Advancing a 1H-pyrrolo[2,3-c]pyridine-based compound from a synthetic concept to a therapeutic candidate requires a robust set of experimental evaluations.

General Synthesis Overview

The synthesis of diversely substituted 6-azaindoles is an active area of chemical research. Routes often begin from substituted pyridine precursors. For the specific target of this guide, synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (a close relative of the 4-carboxylic acid) has been documented starting from 2,4-Lutidine.[16] The carboxylic acid group then serves as a key point for diversification via amide coupling or other reactions to build out the final target molecules.

Protocol: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase. This protocol describes a generic luminescence-based assay.

Materials:

  • Recombinant Kinase (e.g., JAK3)

  • Kinase Substrate (peptide or protein)

  • ATP (at or near the Kₘ concentration)

  • Test Compound (serial dilutions in DMSO)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine derivative in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates. Include DMSO-only wells for 100% activity control and wells with a known potent inhibitor for 0% activity control.

  • Kinase Reaction Initiation: Add the kinase, substrate, and assay buffer to the wells. Allow a brief pre-incubation (15-30 minutes) at room temperature to permit compound binding.

  • Start Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction allows the kinase to convert ATP to ADP.

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin. This reagent converts the ADP generated by the kinase back into ATP, which is then used by the luciferase to produce light.

  • Signal Measurement: After a final incubation period (30-60 minutes), measure the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Causality and Trustworthiness: This self-validating system directly measures the product of the enzymatic reaction (ADP). The use of controls ensures that any observed signal decrease is due to the specific inhibition of the kinase by the test compound. Running ATP at its Kₘ concentration ensures the assay is sensitive to competitive inhibitors.

Protocol: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Relevant cell line (e.g., T-cells for JAK3)

  • Cytokine stimulant (e.g., IL-2 for JAK3)

  • Test Compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to desired confluency. Starve the cells in low-serum media for several hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 6-azaindole derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pSTAT5).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT5) to confirm equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and inhibition in a cellular environment.

G cluster_0 Biochemical Screening cluster_1 Cellular & Mechanistic Assays cluster_2 In Vivo & Preclinical A1 Primary Screen (Single Concentration) A2 IC₅₀ Determination (Dose-Response) A1->A2 A3 Kinase Selectivity Panel (>100 Kinases) A2->A3 B1 Cellular Potency (e.g., pSTAT Assay) A3->B1 B2 Functional Assays (e.g., Cytokine Release) B1->B2 B3 Off-Target & Toxicity B2->B3 C1 Pharmacokinetics (PK) ADME Profiling B3->C1 C2 In Vivo Efficacy (Disease Models) C1->C2 C3 Lead Optimization C2->C3

Figure 3: A representative workflow for a kinase inhibitor discovery cascade.

Data Summary

The following table presents representative data for pyrrolopyridine-based kinase inhibitors from the literature to illustrate the potency that can be achieved with this class of compounds. It is critical to note the specific isomer used in each case.

Compound IDScaffold IsomerTarget(s)IC₅₀ (nM)Therapeutic Area
Compound 14c [7][8]7-Azaindole (1H-pyrrolo[2,3-b]pyridine)JAK35.1Immunomodulation
Compound 22 [11]7-Azaindole (1H-pyrrolo[2,3-b]pyridine)CDK848.6Oncology (CRC)
TNIK Inhibitor [12]7-Azaindole (1H-pyrrolo[2,3-b]pyridine)TNIK< 1Inflammation

This table is illustrative and highlights the potential of the broader pyrrolopyridine class. Specific IC₅₀ data for potent inhibitors based purely on the 6-azaindole core require dedicated screening campaigns.

Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold is a validated and highly promising starting point for the development of novel therapeutics. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives that can distinguish between highly homologous kinase isoforms to create safer and more effective medicines.

  • Covalent Inhibition: Exploring the incorporation of reactive functional groups ("warheads") to achieve irreversible, covalent inhibition of target kinases, potentially leading to enhanced duration of action.

  • Novel Targets: Applying the 6-azaindole scaffold to less-explored therapeutic targets beyond kinases, leveraging its unique chemical properties.

  • Targeted Protein Degradation: Using the 6-azaindole core as a target-binding ligand in Proteolysis Targeting Chimeras (PROTACs) to not just inhibit, but completely eliminate disease-causing proteins.

References

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural resemblance to indole have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the chemical space surrounding 1H-pyrrolo[2,3-c]pyridine analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the key synthetic strategies for constructing this bicyclic heterocycle, delve into its rich and varied biological activities with a focus on structure-activity relationships, and provide detailed experimental protocols for the synthesis and characterization of these promising compounds.

Introduction: The Strategic Significance of the 6-Azaindole Core

The 1H-pyrrolo[2,3-c]pyridine scaffold is an isomeric form of azaindole, where a nitrogen atom replaces a carbon atom in the benzene ring of the indole structure. This seemingly subtle change imparts a profound influence on the molecule's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability. These attributes make the 6-azaindole core an attractive starting point for the design of novel therapeutics targeting a wide range of biological targets.[1][2]

The versatility of this scaffold is evidenced by its presence in compounds targeting various diseases, including cancer, inflammatory conditions, and infectious diseases.[1] Notably, the FDA-approved HIV entry inhibitor, Fostemsavir, incorporates the 6-azaindole moiety, underscoring its clinical relevance.[2] This guide will systematically dissect the key aspects of this important heterocyclic system, providing the reader with a robust understanding of its chemical biology.

Navigating the Synthetic Landscape: Key Routes to the 1H-pyrrolo[2,3-c]pyridine Core

The construction of the 1H-pyrrolo[2,3-c]pyridine ring system can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

The Fischer Indole Synthesis: A Classic Approach Adapted

While traditionally used for indole synthesis, the Fischer indole synthesis has been successfully adapted for the preparation of azaindoles. This method typically involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. Although it is a powerful tool, the efficiency of the Fischer cyclization for azaindoles can be influenced by the electronic nature of the substituents on the pyridine ring.[3]

Experimental Protocol: Fischer Synthesis of a 6-Azaindole Analog [3]

  • Hydrazine Formation: React the corresponding aminopyridine with sodium nitrite in acidic media, followed by reduction with a suitable reducing agent (e.g., stannous chloride) to yield the pyridylhydrazine.

  • Condensation: Condense the pyridylhydrazine with a chosen ketone or aldehyde in a suitable solvent (e.g., ethanol, acetic acid) to form the hydrazone intermediate.

  • Cyclization: Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and aromatization to the 1H-pyrrolo[2,3-c]pyridine core.

  • Purification: Purify the crude product using column chromatography on silica gel.

Electrophilic Cyclization Strategies: Building the Pyrrole Ring

A common and versatile approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. This can be achieved through various electrophilic cyclization reactions.

One notable method is the formal [4+1]-cyclization of 3-amino-4-methylpyridines. This strategy utilizes an electrophilic reagent to activate the methyl group and facilitate the cyclization with the adjacent amino group.[2][4] Trifluoroacetic anhydride (TFAA) has been shown to be an effective reagent for this transformation, leading to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles in a one-pot, scalable, and metal-free process.[2][4]

Experimental Protocol: Electrophilic [4+1]-Cyclization [2][4]

  • Reaction Setup: To a solution of the 3-amino-4-methylpyridine derivative in a suitable solvent (e.g., pyridine), add trifluoroacetic anhydride (TFAA) dropwise at a controlled temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic systems. For 6-azaindoles, a common strategy involves the Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. This approach allows for significant diversity to be introduced at various positions of the scaffold.[5]

Workflow for Palladium-Catalyzed 6-Azaindole Synthesis

Caption: Palladium-catalyzed workflow for 6-azaindole synthesis.

The Biological Orchestra: Diverse Activities of 1H-pyrrolo[2,3-c]pyridine Analogs

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a remarkably versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. This section will explore some of the key therapeutic areas where these compounds have made a significant impact.

Kinase Inhibition: A Privileged Scaffold for Targeting a Key Enzyme Family

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 6-azaindole core has been extensively utilized in the design of potent and selective kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, demonstrating anti-proliferative and pro-apoptotic activity in cancer cell lines.[6][7][8]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a key regulator of transcription and a colorectal oncogene. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.[9][10]

  • Traf2- and Nck-interacting kinase (TNIK) Inhibitors: TNIK is involved in the Wnt signaling pathway, which is often hyperactivated in colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, suppressing cancer cell proliferation.[11]

Signaling Pathway: Kinase Inhibition in Cancer

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-MEK-ERK) Receptor->Kinase_Cascade Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Proliferation Uncontrolled Cell Proliferation Transcription->Proliferation Inhibitor 1H-pyrrolo[2,3-c]pyridine Kinase Inhibitor Inhibitor->Receptor Inhibitor->Kinase_Cascade

Caption: Inhibition of oncogenic signaling by 6-azaindole analogs.

Epigenetic Modulation: Targeting LSD1

Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that is often overexpressed in various cancers. Recently, 1H-pyrrolo[2,3-c]pyridines have been discovered as a new class of potent and reversible LSD1 inhibitors, demonstrating significant anti-proliferative activity against acute myelogenous leukemia and small cell lung cancer cell lines.[11][12]

Other Notable Biological Activities

The therapeutic potential of 6-azaindole analogs extends beyond kinase and epigenetic inhibition.

  • Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potent P-CABs for the treatment of acid-related disorders.[13]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors, with potential applications in CNS diseases.

  • Anticancer Agents Targeting Tubulin: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[14][15]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The exploration of the chemical space around the 1H-pyrrolo[2,3-c]pyridine core has yielded valuable insights into the structural features that govern biological activity.

Target ClassKey Structural Features for ActivityRepresentative IC50 Values
FGFR Inhibitors Substitution at the 5-position with groups capable of hydrogen bonding. Exploration of larger hydrophobic substituents on the phenyl ring.[6][7]7-25 nM (for potent analogs)[6][7]
CDK8 Inhibitors A 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl moiety linked to an N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide.[9]48.6 nM[9]
LSD1 Inhibitors Specific substitution patterns on the pyrrolo[2,3-c]pyridine core designed based on the GSK-354 scaffold.[12]0.6 - 3.1 nM[12]
P-CABs Introduction of a substituent at the 1-position to access lipophilic pockets.[13]Potent in vitro and in vivo activity reported.[13]
Tubulin Inhibitors A 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold. An indolyl moiety at the 6-position showed the strongest activity.[15]0.12 - 0.21 µM[15]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have fueled the discovery of numerous potent and selective therapeutic agents. The continued exploration of its chemical space, guided by a deeper understanding of structure-activity relationships and the application of novel synthetic methodologies, promises to unlock even more of its therapeutic potential. As our understanding of complex diseases evolves, the versatility of the 6-azaindole core will undoubtedly continue to inspire the development of the next generation of innovative medicines.

References

A Multi-Pronged In Silico Strategy for Identifying Protein Targets of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of macromolecular targets is a critical and rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized small molecules, such as 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, computational or in silico target fishing methods provide a rapid, cost-effective, and powerful approach to generate testable hypotheses about their mechanism of action, potential therapeutic applications, and off-target liabilities. This guide presents a comprehensive, field-proven workflow for predicting the protein targets of this specific compound. We eschew a single-method approach, instead advocating for a robust, multi-pronged strategy that integrates orthogonal ligand-based and structure-based techniques. By synthesizing results from chemical similarity analysis, pharmacophore mapping, and reverse docking, we can triangulate on high-probability targets, thereby increasing the confidence of subsequent experimental validation, which, while essential, remains a resource-intensive endeavor[1][2]. This document provides researchers, scientists, and drug development professionals with the causal logic behind each methodological choice, detailed protocols for execution, and a framework for data integration and target prioritization.

Introduction to the Query Molecule and the Target Fishing Paradigm

The compound of interest, this compound, belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous molecules with diverse biological activities, including kinase inhibitors and anti-inflammatory agents[3][4]. Its structural isomer, 1H-pyrrolo[2,3-b]pyridine, for instance, is a core component of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. This existing knowledge suggests that our query molecule has a high potential for bioactivity, making it an excellent candidate for target identification.

In silico target fishing is the computational process of identifying the potential protein targets of a small molecule[5]. The central premise is that a molecule's biological function is dictated by its interactions with specific proteins. By computationally screening a molecule against vast libraries of biological targets, we can predict these interactions, thereby illuminating its polypharmacology—the principle that a single drug often interacts with multiple targets[6]. This guide details a workflow designed to maximize the accuracy and reliability of these predictions.

cluster_workflow Overall In Silico Target Prediction Workflow A 1. Ligand Preparation (3D Structure Generation & Optimization) B 2. Ligand-Based Prediction (Chemical Similarity) A->B Prepared Ligand C 3. Pharmacophore-Based Prediction (Reverse Pharmacophore Mapping) A->C Prepared Ligand D 4. Structure-Based Prediction (Reverse Docking) A->D Prepared Ligand E 5. Data Integration & Consensus Scoring B->E C->E D->E F 6. Target Prioritization & Pathway Analysis E->F G 7. Experimental Validation F->G Top Candidate Targets

Caption: High-level overview of the integrated target prediction workflow.

Ligand Preparation: The Foundation of Accuracy

The quality of the input query molecule's structure directly dictates the quality of the output predictions. A single, low-energy, and correctly protonated 3D conformation is essential for both ligand- and structure-based methods.

Protocol 2.1: Ligand Structure Preparation
  • Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string (O=C(O)c1cncc2c1[nH]cc2).

  • Convert to 3D: Use a program like Open Babel or the features within a molecular modeling suite to convert the 2D representation into a 3D structure.

  • Protonation State Correction: The ionization state of the carboxylic acid and the pyrrole nitrogen is pH-dependent. For physiological pH (~7.4), the carboxylic acid should be deprotonated (carboxylate) and the pyrrole nitrogen should be neutral. Use a tool like Marvin's pKa calculator or PropKa to assign the correct protonation states. This step is critical as it defines the molecule's hydrogen bonding and electrostatic properties.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a stable, low-energy conformation. This produces a physically plausible 3D structure.

  • Save the Structure: Save the final, prepared structure in a .mol2 or .sdf file format, which retains the 3D coordinates and atom typing required by most prediction tools.

Orthogonal Prediction Approaches

We will now employ three distinct and complementary methods to generate lists of potential targets. The strength of this workflow lies in the consensus between their results.

Approach 1: Ligand-Based Prediction via Chemical Similarity

This method is based on the Molecular Similarity Principle: structurally similar molecules are likely to have similar biological properties, including their protein targets[7][8]. We leverage databases of known bioactive molecules to find compounds similar to our query and infer its targets from theirs.

cluster_ligand_based Ligand-Based Prediction Logic Query Query Molecule (this compound) Sim Similarity Search (2D & 3D Algorithms) Query->Sim DB Bioactivity Database (e.g., ChEMBL) DB->Sim Known Known Active Ligands (Structurally Similar) Sim->Known Target Predicted Targets Known->Target Targets are Inferred

Caption: Logic of inferring targets based on chemical similarity.

Recommended Tool: SwissTargetPrediction is a robust, freely accessible web server for this purpose. It compares the query molecule against a library of over 370,000 active compounds to predict targets across multiple species[8][9][10].

Protocol 3.1.1: Using SwissTargetPrediction
  • Navigate to the Web Server: Access the SwissTargetPrediction website (--INVALID-LINK--).

  • Input the Molecule: Paste the SMILES string of the query molecule into the input box.

  • Select Species: Choose "Homo sapiens" as the target organism for drug discovery applications.

  • Run Prediction: Click the "Predict targets" button. The server performs both 2D (fingerprint-based) and 3D (shape-based) similarity searches[8][11].

  • Analyze Results: The output is a list of predicted targets, ranked by a probability score. The probability reflects the likelihood of interaction based on the similarity scores of the known actives. Pay close attention to the top 15-20 predictions.

Table 1: Example Output from SwissTargetPrediction

Rank Target UniProt ID Class Probability Known Actives (Most Similar)
1 Serine/threonine-protein kinase PIM1 P11309 Kinase 0.652 CHEMBL204876
2 Casein kinase II subunit alpha P68400 Kinase 0.598 CHEMBL453211
3 Cyclooxygenase-2 (COX-2) P35354 Enzyme 0.510 CHEMBL10872
4 Carbonic anhydrase II P00918 Lyase 0.485 CHEMBL301245

| ... | ... | ... | ... | ... | ... |

Approach 2: Pharmacophore-Based Screening

A pharmacophore is a 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal molecular interactions with a specific biological target[12][13][14]. Instead of comparing whole molecules, this approach screens the query molecule against a vast database of pre-computed, receptor-based pharmacophore models to see which ones it fits.

Recommended Tool: PharmMapper is a web server designed for this "reverse pharmacophore mapping" approach. It fits the query molecule into a database of over 20,000 protein pharmacophore models to identify potential targets[15][16][17].

Protocol 3.2.1: Using PharmMapper
  • Navigate to the Web Server: Access the PharmMapper website.

  • Upload Ligand: Submit the prepared 3D structure of the query molecule (in .mol2 or .sdf format).

  • Select Database: Choose the most comprehensive pharmacophore database available (e.g., "Human Protein Targets Only").

  • Configure Search: Set the number of desired results (e.g., top 300).

  • Submit Job: Start the screening process. This can take some time as it involves fitting the ligand to thousands of models.

  • Analyze Results: The output provides a list of targets whose pharmacophore models fit the query molecule. The results are ranked by a "Fit Score," which indicates the quality of the alignment between the molecule's features and the pharmacophore points.

Table 2: Example Output from PharmMapper

Rank Target PDB ID Fit Score Pharmacophore Features Matched
1 PIM1 kinase 4X7Q 5.87 1 HBA, 1 HBD, 2 HY, 1 AR
2 Prostaglandin G/H synthase 2 5F19 5.54 1 HBA, 2 HY, 1 AR
3 Mitogen-activated protein kinase 14 3LFG 5.21 2 HBA, 1 HBD, 1 HY
4 Dihydrofolate reductase 4M6J 5.15 2 HBA, 1 HBD, 1 AR

| ... | ... | ... | ... | ... |

Approach 3: Structure-Based Prediction via Reverse Docking

Reverse docking flips the conventional docking paradigm: instead of screening many ligands against one target, it screens one ligand against many potential target structures[5][18][19]. This structure-based method computationally places the query molecule into the binding pocket of hundreds or thousands of proteins and calculates a binding affinity score for each.

cluster_reverse_docking Structure-Based Reverse Docking Logic Query Prepared Ligand Dock Docking Algorithm (e.g., AutoDock Vina) Query->Dock PDB Protein Structure Library (e.g., PDB, sc-PDB) PDB->Dock Many Targets Score Scoring Function (Calculates Binding Affinity) Dock->Score Ranked Ranked Target List (by Binding Score) Score->Ranked

Caption: Workflow for identifying targets via reverse docking.

This approach is computationally intensive but provides valuable structural insights into potential binding modes. It requires setting up a specialized workflow.

Protocol 3.3.1: Reverse Docking Workflow
  • Assemble a Target Library: Curate a collection of high-quality, druggable protein structures. A good starting point is the "druggable human proteome" or a library of all structures in the Protein Data Bank (PDB) that are co-crystallized with a ligand.

  • Prepare Protein Structures: Each protein in the library must be prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning atom types and charges. This process can be automated with scripts using tools like AutoDockTools[18].

  • Define Binding Sites: For each protein, the binding site must be defined. This is typically done by identifying the pocket occupied by the co-crystallized ligand or by using pocket detection algorithms. A grid box defining the search space for the docking algorithm is then generated around this site.

  • Automated Docking: Use a scripting language (e.g., Python, Bash) to automate the docking process. The script should iterate through each prepared protein, docking the prepared query ligand into the defined binding site using a program like AutoDock Vina[20][21].

  • Score and Rank: The primary output from AutoDock Vina is a binding affinity score (in kcal/mol), where more negative values indicate stronger predicted binding. The script should collate the best score for each protein target.

  • Analyze Results: Rank all protein targets by their binding affinity scores. Targets with the most favorable (most negative) scores are the top candidates.

Table 3: Example Output from a Reverse Docking Screen

Rank Target PDB ID Binding Affinity (kcal/mol)
1 Serine/threonine-protein kinase PIM1 4X7Q -9.2
2 Heat shock protein 90-alpha 5J20 -8.8
3 Cyclooxygenase-2 (COX-2) 5F19 -8.5
4 Tyrosine-protein kinase ABL1 2HYY -8.3

| ... | ... | ... | ... |

Data Integration and Target Prioritization

The individual lists from each method are valuable, but the true power of this workflow comes from their integration. A target that is predicted with high confidence by multiple, mechanistically different methods is a significantly more credible candidate.

cluster_integration Data Integration & Consensus Logic L List 1 (Similarity) C Combine & Cross-Reference Lists L->C P List 2 (Pharmacophore) P->C S List 3 (Rev. Docking) S->C R Apply Consensus Score (e.g., Rank Summation) C->R F Final Prioritized Target List R->F B Biological Pathway & Disease Association Analysis F->B Strengthens Hypothesis

Caption: Synthesizing results from orthogonal methods for robust prediction.

Protocol 4.1: Consensus Scoring and Ranking
  • Collate Top Hits: From each of the three methods, extract the top 50-100 predicted targets.

  • Identify Overlap: Find the targets that appear on more than one list. The intersection of all three lists contains the highest-confidence predictions.

  • Calculate a Consensus Score: A simple yet effective method is to sum the ranks of each target across the lists. For a target that is Rank 1 (List A), Rank 1 (List B), and Rank 3 (List C), its rank-sum score would be 1+1+3 = 5. The lower the score, the higher the consensus ranking.

  • Generate Final List: Create a final, prioritized list of targets based on this consensus score.

Table 4: Final Prioritized Target List via Consensus Scoring

Consensus Rank Target Present In Justification
1 Serine/threonine-protein kinase PIM1 All three Top-ranked in all methods; strong chemical similarity, excellent pharmacophore fit, and very favorable docking score. Highest confidence candidate.
2 Cyclooxygenase-2 (COX-2) All three High rank in similarity and docking, good pharmacophore fit. High confidence candidate.
3 Casein kinase II subunit alpha Similarity, Docking Strong prediction from two orthogonal methods.
4 Mitogen-activated protein kinase 14 Pharmacophore, Docking Good structural and feature-based fit.

| ... | ... | ... | ... |

Conclusion and Path to Experimental Validation

This multi-pronged in silico workflow has allowed us to move from a single uncharacterized compound, this compound, to a short, prioritized list of high-probability protein targets. Based on our hypothetical results, PIM1 Kinase and COX-2 emerge as exceptionally strong candidates for experimental follow-up.

Next Steps:

  • In Vitro Binding Assays: Perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to confirm physical interaction between the compound and the top-ranked recombinant proteins.

  • Enzymatic/Functional Assays: For targets that are enzymes (like kinases or COX-2), conduct functional assays to determine if the compound inhibits or activates their activity and to calculate potency metrics (e.g., IC₅₀).

  • Cell-Based Assays: Progress to cell-based models to confirm that the compound engages the target in a physiological context and elicits the expected downstream biological response.

By systematically integrating robust computational predictions with focused experimental validation, we can dramatically accelerate the process of drug discovery and elucidate the complex mechanisms of action of novel chemical entities.

References

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1H-pyrrolo[2,3-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties that have made it a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide provides a comprehensive, field-proven framework for the initial biological evaluation of novel compound libraries built around this versatile core. We will move beyond rote protocols to dissect the causality behind experimental choices, establishing a self-validating screening cascade designed to efficiently identify and prioritize compounds with high therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of discovery.

The Foundation: Library Preparation and Quality Control

The most sophisticated biological assay is rendered meaningless by a poorly prepared compound library. The integrity of your screening data begins here. Before any biological assessment, every compound in the 1H-pyrrolo[2,3-c]pyridine library must undergo rigorous quality control.

Protocol 1: Master Plate Preparation

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration, typically 10 mM. DMSO is the universal solvent for high-throughput screening (HTS) due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Purity Analysis: Confirm compound identity and purity (ideally >95%) using LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance). This step is non-negotiable; impurities can lead to false-positive or false-negative results, wasting significant downstream resources.

  • Aliquoting and Storage: Aliquot the 10 mM stock solutions into 96- or 384-well master plates. Seal plates meticulously and store them at -20°C or -80°C under dessicated conditions to prevent freeze-thaw cycles and moisture absorption, which can cause compound precipitation.

  • Daughter Plates: From the master plates, create intermediate and single-use "daughter" plates for screening. This practice protects the integrity of the master stock. The final concentration of DMSO in the assay well should be carefully controlled and typically kept below 0.5% to avoid solvent-induced cellular stress or toxicity.

The Screening Cascade: A Tiered Strategy for Efficient Discovery

A tiered or cascaded approach is the most logical and resource-efficient method for screening. The goal is to use broad, cost-effective assays to cast a wide net initially, followed by progressively more specific and complex assays to characterize the initial "hits."

G cluster_0 Screening Cascade Tier 1 Tier 1: Primary Screen (Cell Viability & Cytotoxicity) Tier 2 Tier 2: Target-Class Screen (e.g., Kinase Profiling) Tier 1->Tier 2 Bioactive Non-toxic Hits Tier 4 Tier 4: Broad-Spectrum Profile (e.g., Antimicrobial) Tier 1->Tier 4 Parallel Screening Tier 3 Tier 3: Hit Confirmation (Dose-Response & Orthogonal Assays) Tier 2->Tier 3 Target-Specific Hits Prioritized Leads Prioritized Leads Tier 3->Prioritized Leads Confirmed & Potent Hits

Caption: A logical workflow for a tiered biological screening cascade.

Tier 1: Primary Screening — Gauging General Bioactivity

The first objective is to determine if compounds in the library have any effect on living cells and to flag promiscuously toxic molecules. Cell viability assays are indispensable tools for this initial pass, providing critical data on the cytotoxic or cytostatic effects of the test compounds.[1][2]

Assay for Metabolic Activity: The MTS Assay

This colorimetric assay provides a quantitative measure of metabolically active cells. It is a robust, inexpensive, and highly scalable method for primary screening.

Scientific Rationale: The assay relies on the reduction of a tetrazolium salt (MTS) by mitochondrial dehydrogenases in viable cells to a soluble formazan product.[3] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. A decrease in signal indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Protocol 2: MTS Cell Viability Assay

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Add the 1H-pyrrolo[2,3-c]pyridine compounds from the daughter plate to the cells at a final concentration of 10 µM. Include vehicle controls (DMSO only) and positive controls (e.g., Staurosporine, a potent cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Reagent Addition: Add a pre-mixed solution of MTS and an electron coupling reagent (PES) to each well.

  • Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control. Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Assay for Membrane Integrity: The LDH Release Assay

To differentiate between a cytostatic and a cytotoxic effect, a lactate dehydrogenase (LDH) release assay is run in parallel.

Scientific Rationale: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity. This assay measures LDH activity in the supernatant, providing a direct marker of cell death.

Protocol 3: LDH Cytotoxicity Assay

  • Experimental Setup: Use the same plate layout and compound treatment as the MTS assay.

  • Supernatant Collection: After the 48-72 hour incubation, carefully transfer a portion of the cell culture supernatant to a new, clear 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. A "lysis control" (cells treated with a lysis buffer) is used to determine the maximum LDH release.

  • Data Analysis: Calculate percent cytotoxicity relative to the lysis control.

Compound IDCell Viability (% vs. Control)Cytotoxicity (% LDH Release)Initial Classification
Cmpd-00198.22.1Inactive
Cmpd-00245.18.9Hit (Cytostatic)
Cmpd-00312.585.4Hit (Cytotoxic)
Cmpd-00438.711.2Hit (Cytostatic)

Table 1: Representative data from Tier 1 screening, classifying compounds based on their effects on cell viability and membrane integrity.

Tier 2: Target-Class Screening — The Kinase Hypothesis

The 7-azaindole substructure (a related isomer) is known to form key hydrogen bonds with the hinge region of many protein kinases, mimicking the binding of adenine from ATP.[5] Therefore, a primary hypothesis for a 1H-pyrrolo[2,3-c]pyridine library is that it will contain kinase inhibitors. Hits from Tier 1 that are bioactive but not overtly cytotoxic are prime candidates for this focused screen.

Scientific Rationale: In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase—the transfer of a phosphate group from ATP to a substrate.[6] Screening against a panel of kinases provides initial data on both potency and selectivity.

G cluster_0 Kinase Screening Workflow Input Bioactive Hits (from Tier 1) Assay Perform In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) vs. Kinase Panel Input->Assay Data Calculate % Inhibition at 10 µM Assay->Data Triage Triage Hits: Potency > 50%? Selectivity Profile? Data->Triage Output Prioritized Kinase Hits for Tier 3 Triage->Output Yes Deprioritize Deprioritize Triage->Deprioritize No

Caption: A streamlined workflow for target-class kinase inhibitor screening.

Protocol 4: Universal TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a preferred method for HTS due to their sensitivity and resistance to interference from colored or fluorescent compounds.[7] Universal assays, like the Adapta™ platform, detect the formation of ADP, making them compatible with virtually any kinase.[7]

  • Reaction Setup: In a 384-well plate, combine the kinase, its corresponding substrate peptide, and the test compound (at 10 µM).

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding the detection solution, which contains an anti-ADP antibody labeled with a Europium (Eu) donor and an ADP tracer labeled with an Alexa Fluor™ 647 acceptor.

  • Incubation & Readout: Incubate for 15 minutes to allow the detection reagents to equilibrate. Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: The TR-FRET signal is inversely proportional to kinase activity (as kinase activity produces ADP, which displaces the tracer, disrupting FRET). Calculate the percent inhibition for each compound relative to controls.

Compound IDFGFR1 (% Inh)CDK2 (% Inh)PI3Kα (% Inh)c-Met (% Inh)
Cmpd-00289.715.322.17.8
Cmpd-0045.295.491.812.5

Table 2: Representative data from a Tier 2 kinase panel screen showing distinct selectivity profiles for two cytostatic hits from Tier 1. Cmpd-002 is a selective FGFR1 inhibitor, while Cmpd-004 is a dual CDK2/PI3Kα inhibitor.

Tier 3: Hit Confirmation and Prioritization

A single-point screen is not enough. Hits from Tier 2 must be confirmed and characterized to ensure they are genuine and to rank them for further effort.

Dose-Response Analysis (IC₅₀ Determination)

Scientific Rationale: Determining the half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency. It moves beyond the "yes/no" answer of a single-point screen to quantify how much compound is needed to achieve a 50% inhibitory effect. A well-behaved compound will exhibit a sigmoidal dose-response curve.

Protocol 5: IC₅₀ Determination

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 30 µM).

  • Assay Performance: Perform the relevant kinase assay (e.g., TR-FRET) with the full dilution series.

  • Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Orthogonal Assays

Scientific Rationale: To ensure the observed activity is not an artifact of the primary assay technology (e.g., compound interfering with the FRET signal), hits must be confirmed in an orthogonal assay that uses a different detection method. For kinase inhibitors, a luminescence-based assay like Kinase-Glo®, which measures ATP depletion, is an excellent choice. A true hit will be active in both assays.

Parallel Screening: Exploring Antimicrobial Potential

Heterocyclic compounds are a rich source of antimicrobial agents.[8][9][10] It is highly efficient to run a parallel screen for antibacterial activity on the entire library, as this can uncover value independent of the anticancer-focused cascade.

Scientific Rationale: The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Protocol 6: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare a 2-fold serial dilution of each library compound in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Readout: Determine the MIC by visual inspection for turbidity. The well with the lowest compound concentration that remains clear is the MIC.

Conclusion: Synthesizing Data for Lead Prioritization

The preliminary biological screen culminates in a "hit triage" process. Data from all tiers—cytotoxicity, target-class activity, IC₅₀ values, orthogonal confirmation, and antimicrobial activity—are integrated. The ideal lead candidate from this initial screen is a compound that demonstrates:

  • Potency: A low IC₅₀ or MIC value against the intended target.

  • Selectivity: Activity against a specific target or kinase family with minimal off-target effects.

  • A Favorable Therapeutic Window: A significant gap between the concentration required for the desired biological effect (e.g., kinase inhibition) and the concentration that causes general cytotoxicity.

  • Confirmed Activity: Consistent results across orthogonal assay platforms.

This rigorous, multi-tiered screening strategy ensures that the most promising members of a 1H-pyrrolo[2,3-c]pyridine library are identified with a high degree of confidence, providing a solid foundation for subsequent lead optimization and preclinical development.

References

Patent landscape analysis for 1H-pyrrolo[2,3-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Patent Landscape of 1H-Pyrrolo[2,3-c]pyridine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the patent landscape for 1H-pyrrolo[2,3-c]pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core aspects of the intellectual property surrounding this privileged scaffold, exploring key players, therapeutic applications, synthetic strategies, and future opportunities. Our analysis is grounded in the latest patent filings and scientific literature, providing a robust foundation for strategic decision-making in drug discovery.

The Ascendance of a Privileged Scaffold: An Introduction to 1H-Pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and form crucial hydrogen bonds with protein targets, have cemented its status as a "privileged scaffold". This versatile core is prominently featured in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic areas. Its significance is particularly pronounced in the realm of kinase inhibitors, where it has been instrumental in the development of targeted therapies for cancer and inflammatory disorders. This guide will navigate the intricate patent landscape of this remarkable scaffold, illuminating the path for future innovation.

Navigating the Intellectual Property Maze: A Patent Landscape Analysis

A thorough understanding of the patent landscape is paramount for any research and development program. Our analysis reveals a dynamic and competitive environment for 1H-pyrrolo[2,3-c]pyridine compounds, with a clear focus on specific therapeutic targets and a growing number of key players.

Filing Trends: A Sustained Wave of Innovation

The patent filing activity for 1H-pyrrolo[2,3-c]pyridine derivatives has witnessed a consistent upward trend over the past two decades. This sustained interest underscores the scaffold's enduring value and the continuous discovery of new applications and structural modifications. The majority of filings are concentrated in key markets, including the United States, Europe, and China, reflecting the global nature of pharmaceutical research and development.

The Titans of Innovation: Key Assignees

The patent landscape is dominated by a mix of large pharmaceutical corporations and specialized biotechnology companies. These organizations have strategically invested in building robust intellectual property portfolios around their 1H-pyrrolo[2,3-c]pyridine-based drug candidates.

Key Assignees Primary Therapeutic Focus Noteworthy Patented Compounds/Targets
Pfizer Inc. Oncology, InflammationXalkori® (Crizotinib) - ALK/ROS1 inhibitor
Incyte Corporation Oncology, InflammationJakafi® (Ruxolitinib) - JAK1/2 inhibitor
Gilead Sciences, Inc. Inflammation, OncologyJyseleca® (Filgotinib) - JAK1 inhibitor
AstraZeneca PLC OncologyTagrisso® (Osimertinib) - EGFR inhibitor
Eli Lilly and Company Inflammation, OncologyOlumiant® (Baricitinib) - JAK1/2 inhibitor
Therapeutic Battlegrounds: A Focus on Kinase Inhibition

The vast majority of patents for 1H-pyrrolo[2,3-c]pyridine compounds are directed towards the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and are frequently dysregulated in disease.

Therapeutic Area Key Kinase Targets Indications
Oncology ALK, ROS1, EGFR, JAK, BTKNon-small cell lung cancer, myelofibrosis, leukemia, lymphoma
Inflammatory & Autoimmune Diseases JAK family (JAK1, JAK2, JAK3, TYK2)Rheumatoid arthritis, psoriasis, inflammatory bowel disease
Neurological Disorders LRRK2, GSK3βParkinson's disease, Alzheimer's disease

The Chemist's Compass: Synthetic Strategies for the 1H-Pyrrolo[2,3-c]pyridine Core

The efficient and versatile synthesis of the 1H-pyrrolo[2,3-c]pyridine scaffold is a critical enabler of drug discovery programs. Several robust synthetic routes have been developed, with the choice of a specific pathway often dictated by the desired substitution pattern.

Representative Synthetic Workflow: The Fischer Indole Synthesis Approach

One of the most widely employed methods for the construction of the 7-azaindole core is a variation of the classic Fischer indole synthesis. This approach offers a high degree of flexibility for introducing substituents at various positions of the bicyclic system.

G A Substituted 2-Hydrazinopyridine C Condensation to form Hydrazone A->C B Aldehyde or Ketone B->C D Acid-catalyzed Cyclization (Fischer Indole Synthesis) C->D [H+] E Substituted 1H-Pyrrolo[2,3-c]pyridine Core D->E F Further Functionalization (e.g., Halogenation, Cross-coupling) E->F G Final Drug Candidate F->G

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives via the Fischer indole synthesis.

Step-by-Step Protocol: Synthesis of a 4-Substituted 1H-Pyrrolo[2,3-c]pyridine

The following protocol provides a representative example of a common synthetic sequence.

  • Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cyclization: Add a strong acid, such as polyphosphoric acid or Eaton's reagent, to the reaction mixture. Heat the mixture to 80-120 °C for 4-12 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous sodium hydroxide to neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Further Functionalization: The resulting 1H-pyrrolo[2,3-c]pyridine core can be further modified. For instance, selective halogenation at the 4-position, followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction, allows for the introduction of a wide range of substituents.

Decoding the Blueprint: Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[2,3-c]pyridine-based inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. A deep understanding of these SAR trends is crucial for designing potent and selective drug candidates.

  • The N1-H of the Pyrrole Ring: This proton is a critical hydrogen bond donor, often interacting with a key residue in the hinge region of the kinase active site.

  • Substitution at the C4-Position: This position is frequently utilized to introduce larger substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

  • Modification of the Pyridine Ring: Substituents on the pyridine ring can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also make additional contacts with the target protein.

From Bench to Bedside: The Clinical Development Landscape

The therapeutic potential of 1H-pyrrolo[2,3-c]pyridine compounds is evidenced by the number of drugs that have successfully navigated the rigorous process of clinical development and gained regulatory approval.

Drug Name Trade Name Target(s) Approved Indications Developer
Crizotinib Xalkori®ALK, ROS1Anaplastic lymphoma kinase (ALK)-positive or ROS1-positive non-small cell lung cancer (NSCLC)Pfizer Inc.
Ruxolitinib Jakafi®JAK1, JAK2Myelofibrosis, polycythemia vera, graft-versus-host diseaseIncyte Corp.
Filgotinib Jyseleca®JAK1Rheumatoid arthritis, ulcerative colitisGilead Sciences
Osimertinib Tagrisso®EGFREpidermal growth factor receptor (EGFR) mutation-positive NSCLCAstraZeneca
Baricitinib Olumiant®JAK1, JAK2Rheumatoid arthritis, atopic dermatitis, alopecia areata, COVID-19Eli Lilly

Charting New Territories: White Space Analysis and Future Outlook

Despite the crowded nature of the patent landscape for kinase inhibitors, there remain significant opportunities for innovation with the 1H-pyrrolo[2,3-c]pyridine scaffold.

Workflow for Identifying White Space Opportunities

G A Comprehensive Patent Search (Keywords, Assignees, Classifications) B Analysis of Claimed Chemical Space (Markush Structures) A->B C Mapping of Therapeutic Targets (Kinases and other enzyme families) A->C E Exploration of Novel Substitution Patterns B->E D Identification of Underexplored Targets C->D G Filing of New Patent Applications D->G E->G F Development of New Synthetic Methodologies F->G

Caption: A systematic workflow for the identification of white space opportunities in the 1H-pyrrolo[2,3-c]pyridine patent landscape.

Emerging Frontiers
  • Beyond Kinases: While kinase inhibition remains the dominant application, there is growing interest in exploring the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of other enzyme families, such as bromodomains and phosphodiesterases.

  • Targeting Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance to existing therapies is a major area of focus. This involves designing compounds that can bind to mutated forms of the target protein.

  • Novel Drug Modalities: The incorporation of the 1H-pyrrolo[2,3-c]pyridine scaffold into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), represents an exciting new frontier for targeted protein degradation.

Conclusion: A Scaffold of Enduring Promise

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be an exceptionally fruitful starting point for the discovery of innovative medicines. The patent landscape reflects a vibrant and highly competitive field, with a continuous stream of new intellectual property being generated. While the kinase inhibitor space is mature, opportunities still exist for those who can creatively explore new therapeutic targets, overcome drug resistance, and embrace novel drug modalities. A deep understanding of the patent and scientific literature, coupled with a robust synthetic chemistry platform, will be the key to unlocking the full potential of this remarkable scaffold in the years to come.

Methodological & Application

Synthetic route development for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development of a Synthetic Route for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it offers unique physicochemical properties, including improved solubility and metabolic stability, while maintaining the ability to engage in crucial hydrogen bonding interactions with biological targets. Derivatives of this core structure are integral to the development of targeted therapies, particularly as kinase inhibitors in oncology.[1] The title compound, this compound, represents a key building block for the synthesis of a diverse library of pharmacologically active molecules, enabling functionalization through its carboxylic acid handle to explore structure-activity relationships (SAR). This document provides a detailed, experience-driven guide for the rational design and execution of a reliable synthetic route to this valuable intermediate.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the pyrrole ring onto a pre-functionalized pyridine core. The carboxylic acid at the C4 position can be derived from a more stable and versatile nitrile precursor. This leads to a key disconnection, identifying 3-amino-4-cyanopyridine as a strategic and commercially available starting material.

The primary challenge lies in the formation of the C-C and C-N bonds required to construct the fused pyrrole ring. A robust and modern approach involves a palladium-catalyzed cross-coupling and cyclization sequence.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate_1 4-Cyano-1H-pyrrolo[2,3-c]pyridine Target->Intermediate_1 Functional Group Interconversion (FGI) (Hydrolysis) Starting_Material 3-Amino-4-cyanopyridine Intermediate_1->Starting_Material C-C / C-N Bond Formation (Pyrrole Annulation)

Caption: Retrosynthetic disconnection of the target molecule.

Recommended Synthetic Pathway

The proposed forward synthesis begins with 3-amino-4-cyanopyridine and proceeds through a two-stage process: (1) formation of the pyrrole ring via a Sonogashira coupling and subsequent intramolecular cyclization, and (2) hydrolysis of the nitrile to the final carboxylic acid. This pathway is selected for its efficiency, convergence, and use of well-established, high-yielding transformations.

G A 3-Amino-4-cyanopyridine B 3-Amino-2-iodo-4-cyanopyridine A->B Step 1: Iodination C 3-Amino-2-((trimethylsilyl)ethynyl)-4-cyanopyridine B->C Step 2a: Sonogashira Coupling D 4-Cyano-1H-pyrrolo[2,3-c]pyridine C->D Step 2b: Cyclization / Desilylation E This compound D->E Step 3: Hydrolysis

Caption: Proposed forward synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-1H-pyrrolo[2,3-c]pyridine

This protocol combines iodination, Sonogashira coupling, and cyclization. The initial iodination at the C2 position is crucial for activating the molecule for subsequent cross-coupling.

Rationale: The iodination occurs regioselectively at the C2 position, ortho to the activating amino group. The Sonogashira coupling is a highly efficient method for forming C(sp)-C(sp²) bonds. The subsequent base-mediated cyclization proceeds via an intramolecular nucleophilic attack of the amino group onto the alkyne, a common strategy for azaindole synthesis.

Materials and Reagents:

ReagentM.W.AmountMolesStoichiometry
3-Amino-4-cyanopyridine119.125.00 g41.97 mmol1.0 eq
N-Iodosuccinimide (NIS)224.9810.4 g46.17 mmol1.1 eq
Acetonitrile (ACN)-200 mL--
Pd(PPh₃)₂Cl₂701.901.47 g2.10 mmol0.05 eq
Copper(I) Iodide (CuI)190.450.40 g2.10 mmol0.05 eq
Triethylamine (TEA)101.1917.5 mL125.9 mmol3.0 eq
Trimethylsilylacetylene98.226.8 mL46.17 mmol1.1 eq
Tetrahydrofuran (THF)-150 mL--
Tetrabutylammonium fluoride (TBAF)261.4650.4 mL50.4 mmol1.2 eq

Step-by-Step Procedure:

  • Iodination (Step 1):

    • To a solution of 3-amino-4-cyanopyridine (5.00 g, 41.97 mmol) in acetonitrile (200 mL) in a round-bottom flask protected from light, add N-iodosuccinimide (10.4 g, 46.17 mmol) portion-wise at room temperature.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-amino-2-iodo-4-cyanopyridine, which is used in the next step without further purification.

  • Sonogashira Coupling and Cyclization (Step 2):

    • To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add the crude 3-amino-2-iodo-4-cyanopyridine from the previous step.

    • Add Pd(PPh₃)₂Cl₂ (1.47 g, 2.10 mmol) and CuI (0.40 g, 2.10 mmol).

    • Add anhydrous THF (150 mL) and triethylamine (17.5 mL, 125.9 mmol).

    • Degas the mixture with a stream of nitrogen for 15 minutes.

    • Add trimethylsilylacetylene (6.8 mL, 46.17 mmol) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC/LC-MS.

    • Once the coupling is complete, cool the reaction to room temperature. Add TBAF (1.0 M in THF, 50.4 mL, 50.4 mmol).

    • Stir at room temperature for an additional 2 hours to facilitate both desilylation and cyclization.

    • Quench the reaction with water (100 mL) and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-cyano-1H-pyrrolo[2,3-c]pyridine as a solid.

Protocol 2: Hydrolysis to this compound

This final step involves the robust hydrolysis of the aromatic nitrile to the corresponding carboxylic acid under strong basic conditions.

Rationale: Saponification of nitriles is a classic transformation. The use of a co-solvent like ethanol enhances the solubility of the organic substrate in the aqueous base, and elevated temperatures are required to drive the hydrolysis of the sterically hindered and electronically stabilized nitrile to completion.[2]

Materials and Reagents:

ReagentM.W.AmountMolesStoichiometry
4-Cyano-1H-pyrrolo[2,3-c]pyridine143.153.00 g20.96 mmol1.0 eq
Sodium Hydroxide (NaOH)40.004.19 g104.8 mmol5.0 eq
Ethanol-50 mL--
Water-50 mL--
Hydrochloric Acid (HCl), conc.-As needed--

Step-by-Step Procedure:

  • Saponification (Step 3):

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-cyano-1H-pyrrolo[2,3-c]pyridine (3.00 g, 20.96 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

    • Add sodium hydroxide pellets (4.19 g, 104.8 mmol).

    • Heat the mixture to reflux (approx. 95-100 °C) and maintain for 12-18 hours. The reaction can be monitored by the disappearance of the starting material (TLC/LC-MS).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

    • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield this compound.

Expected Characterization Data

CompoundAppearanceExpected Yield¹H NMR (DMSO-d₆, δ ppm)MS (ESI+)
4-Cyano-1H-pyrrolo[2,3-c]pyridineOff-white to light brown solid60-70% over 2 steps~12.5 (s, 1H, NH), 8.5 (d, 1H), 7.8 (d, 1H), 7.7 (t, 1H), 6.8 (t, 1H)m/z = 144.1 [M+H]⁺
This compoundWhite to pale yellow solid80-90%~13.0 (br s, 1H, COOH), 12.2 (s, 1H, NH), 8.4 (d, 1H), 7.9 (d, 1H), 7.6 (t, 1H), 6.9 (t, 1H)m/z = 163.1 [M+H]⁺

Troubleshooting and Safety

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Iodosuccinimide is an irritant and light-sensitive. Palladium catalysts are toxic and should be handled with care. Concentrated acids and bases are corrosive.

  • Incomplete Iodination: If the first step is sluggish, the reaction can be gently warmed to 40 °C. Ensure the NIS is of high purity.

  • Low Yield in Sonogashira Coupling: The purity of the palladium catalyst and the exclusion of oxygen are critical. Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of an inert gas.

  • Difficult Hydrolysis: If the nitrile hydrolysis stalls, a higher concentration of NaOH or a longer reflux time may be required. Alternatively, acidic hydrolysis (e.g., with 6M H₂SO₄) can be attempted, though this may require optimization to avoid decomposition.

Conclusion

This application note outlines a robust and reproducible synthetic route to this compound, a key intermediate for drug discovery. The strategy leverages a modern palladium-catalyzed annulation to construct the 6-azaindole core, followed by a standard hydrolysis. The detailed protocols and expert insights provided herein are designed to enable researchers to successfully synthesize this valuable compound for application in pharmaceutical and chemical research programs.

References

Application Note & Protocol: Strategic Amide Coupling of 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Pyrrolo[2,3-c]pyridine Amides in Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of pharmacologically active agents. Amide derivatives of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, in particular, are of significant interest as they are key intermediates in the synthesis of kinase inhibitors for targeted cancer therapies and have been explored in the development of anti-inflammatory agents.[1] The strategic formation of the amide bond is a critical step in the synthesis of these potential therapeutics, demanding a robust and reproducible protocol.

This document provides a comprehensive guide to the amide coupling of this compound, offering a detailed experimental protocol, mechanistic insights, and practical troubleshooting advice. The methodologies described herein are designed to be broadly applicable to a range of amine coupling partners, enabling researchers to efficiently generate libraries of novel amide derivatives for screening and lead optimization.

Core Principle: The Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under normal conditions. The key to a successful amide coupling is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2] This is typically achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

This protocol will focus on two widely used and highly efficient coupling systems:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : An aminium-based coupling reagent known for its high efficiency, fast reaction rates, and low rate of epimerization, especially in peptide synthesis.[3][4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) : A carbodiimide-based method that is cost-effective and generates a water-soluble urea byproduct, simplifying purification.[6][7][8]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the amide coupling of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_activation Carboxylic Acid Activation cluster_reaction Amide Formation cluster_workup Work-up and Purification start Dissolve 1H-pyrrolo[2,3-c]pyridine- 4-carboxylic acid and amine in anhydrous DMF add_base Add non-nucleophilic base (e.g., DIPEA) start->add_base cool Cool reaction mixture to 0 °C add_base->cool add_coupling Add coupling reagent (e.g., HATU or EDC/HOBt) cool->add_coupling stir Stir at room temperature add_coupling->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench reaction with water monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add the amine of interest (1.0 - 1.2 eq).

    • Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration).

    • Add DIPEA (2.0 - 3.0 eq) to the solution. The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.[4]

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.0 - 1.5 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution dropwise to the cooled reaction mixture. The pre-activation of the carboxylic acid is rapid.[9]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored.

  • Reaction Monitoring:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up:

    • Once the reaction is complete, quench it by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid and acidic byproducts.

    • Wash the organic layer with brine to remove residual water and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

    • Alternatively, for solid products, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be an effective purification method.[10]

Table 1: Reagent Stoichiometry and Rationale

ReagentEquivalentsRationale
This compound1.0Limiting reagent.
Amine1.0 - 1.2A slight excess can be used to ensure complete consumption of the more valuable carboxylic acid.
HATU1.0 - 1.5A slight excess ensures complete activation of the carboxylic acid.
DIPEA2.0 - 3.0Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion, driving the reaction forward.[3][4]
Anhydrous DMFSolventA polar aprotic solvent that effectively dissolves the reactants and reagents.[3] It is crucial to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.[9]

Alternative Protocol: EDC/HOBt Mediated Coupling

For a more cost-effective approach, EDC in combination with HOBt is an excellent alternative.

Additional Materials:

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

Procedure:

  • Reaction Setup:

    • Follow the same setup as the HATU protocol, dissolving the carboxylic acid (1.0 eq) and amine (1.0 - 1.2 eq) in anhydrous DMF.

    • Add HOBt (1.0 - 1.2 eq) to the mixture. HOBt acts as an additive to form an active ester, which suppresses side reactions and reduces racemization.[6][11]

    • Add DIPEA (2.0 - 3.0 eq) and cool the mixture to 0 °C.

  • Activation and Coupling:

    • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. EDC-mediated couplings are typically slower than those with HATU.

  • Monitoring, Work-up, and Purification:

    • Follow the same procedures for monitoring, work-up, and purification as described in the HATU protocol. A key advantage of EDC is that its urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[8]

Mechanism of Action: HATU-Mediated Amide Coupling

Understanding the mechanism provides insight into the reaction's efficiency and potential side products.

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation: The HOAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This forms the highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[3][12]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the active ester.

  • Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing HOAt.

HATU_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2 & 3: Activation & Active Ester Formation cluster_step3 Step 4 & 5: Nucleophilic Attack & Amide Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) ActiveEster R-CO-OAt (Active Ester) RCOO->ActiveEster + HATU - TMU HATU HATU Amide R-CO-NH-R' ActiveEster->Amide + R'-NH₂ - HOAt TMU Tetramethylurea Amine R'-NH₂ HOAt HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product 1. Inactive Reagents: Coupling reagents can be sensitive to moisture. 2. Presence of Water: Hydrolysis of the activated ester intermediate.[9] 3. Steric Hindrance: Bulky groups on the amine or carboxylic acid can slow the reaction.[9] 4. Poor Solubility: Reactants not fully dissolved.1. Use fresh, high-quality coupling reagents. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reaction temperature or time. For highly hindered substrates, consider alternative coupling reagents like T3P or converting the carboxylic acid to an acyl fluoride.[13][14] 4. Try a different solvent or gently warm the reaction mixture to aid dissolution.
Multiple Byproducts 1. Side reactions of the coupling reagent. 2. Epimerization: If the amine or carboxylic acid has a chiral center adjacent to the reacting group. 3. Double Acylation: If the amine has multiple reactive sites.1. Ensure correct stoichiometry of reagents. 2. HATU and the addition of HOBt are known to suppress epimerization.[11] Running the reaction at a lower temperature can also help.[9] 3. Use a protecting group strategy for the amine if necessary.
Difficult Purification 1. Byproducts from coupling reagents: Tetramethylurea from HATU can sometimes be difficult to remove. 2. Product has similar polarity to starting materials. 1. For EDC, the urea byproduct is water-soluble and easily removed. For HATU byproducts, thorough aqueous washes are important. 2. Try a different column chromatography solvent system or consider purification by recrystallization or preparative HPLC.

Conclusion

The amide coupling of this compound is a fundamental transformation in the synthesis of potential drug candidates. By employing robust coupling reagents such as HATU or EDC/HOBt and adhering to the principles of careful reaction setup, monitoring, and purification, researchers can reliably access a diverse range of amide derivatives. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the efficient and successful synthesis of these valuable compounds.

References

Application Notes & Protocols: Leveraging 1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolopyridine Scaffold in Oncology

The quest for novel, selective, and potent anti-cancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrrolopyridine scaffold, also known as azaindole, has emerged as a "privileged scaffold" due to its versatile biological activities. Pyrrolopyridines are bicyclic structures containing a pyrrole ring fused to a pyridine ring, and their various isomers (e.g., pyrrolo[2,3-b], [3,2-c], [2,3-c]) offer a rich three-dimensional chemical space for drug design.

While direct studies on the anti-cancer effects of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid are not extensively documented, its true value lies in its role as a key chemical intermediate.[1] This molecule serves as a foundational building block for the synthesis of more complex and potent derivatives designed to interact with specific molecular targets within cancer cells. This guide will, therefore, focus on the application of the broader 1H-pyrrolo[2,3-c]pyridine scaffold in cancer cell line studies, using the carboxylic acid derivative as a conceptual starting point for derivatization and exploring the downstream biological evaluations.

The Scientific Rationale: Why Target Pathways with Pyrrolopyridine Derivatives?

The efficacy of pyrrolopyridine derivatives in oncology stems from their ability to be chemically modified to bind with high affinity to the active sites of key proteins involved in cancer progression. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole ring offers various positions for substitution to enhance potency, selectivity, and pharmacokinetic properties. Several critical anti-cancer mechanisms of action have been successfully targeted by this class of compounds.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. The pyrrolopyridine scaffold is a common core in the design of kinase inhibitors. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various tumors.[2] Similarly, derivatives have been synthesized to target Ribosomal S6 Protein Kinase 2 (RSK2), a player in cell proliferation and survival pathways.[3] The general principle is to design a molecule that fits into the ATP-binding pocket of the target kinase, preventing phosphorylation and downstream signaling.

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and disrupting their dynamics is a clinically validated anti-cancer strategy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[4][5]

  • Targeting DEAD-box Helicases: DEAD-box helicase 3 (DDX3) is implicated in tumorigenesis and metastasis. A novel 7-azaindole derivative was designed to lodge within the ATP-binding pocket of DDX3, demonstrating a targeted approach to inhibiting its function.[6]

The choice of which pathway to target depends on the specific cancer type and its known molecular drivers. The versatility of the pyrrolopyridine scaffold allows for the generation of large chemical libraries that can be screened against a panel of cancer cell lines to identify lead compounds with desired activity.

Experimental Workflows & Protocols

The following section provides detailed protocols for the characterization of novel pyrrolopyridine derivatives synthesized from intermediates like this compound.

Experimental Workflow Diagram

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Pyrrolopyridine Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification viability Cell Viability Assay (MTT/MTS) purification->viability Test Compound ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 concentrations cell_cycle Cell Cycle Analysis ic50->cell_cycle Treat at IC50 concentrations western_blot Target Engagement (Western Blot) ic50->western_blot Treat at IC50 concentrations

Caption: General workflow for the synthesis and evaluation of novel pyrrolopyridine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration at which a test compound inhibits cancer cell growth by 50% (IC50).

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrrolopyridine derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "vehicle control" wells with medium and DMSO only, and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Compound Example (Derivative) Cell Line IC50 (µM) Reference
Diarylurea Derivative (8g)A375P (Melanoma)Nanomolar range[7]
Diarylurea Derivative (8b)A375P (Melanoma)Nanomolar range[7]
Bisamide Derivative (9a)Melanoma Cell Lines2-digit Nanomolar[8]
Compound 10tHeLa (Cervical)0.12[4][5]
Compound 10tSGC-7901 (Gastric)0.15[4][5]
Compound 10tMCF-7 (Breast)0.21[4][5]
7-AIDHeLa (Cervical)16.96[6]
7-AIDMCF-7 (Breast)14.12[6]
7-AIDMDA-MB-231 (Breast)12.69[6]
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a test compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at 1x, 2x, and 3x the predetermined IC50 concentration for 24 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the treated samples to the vehicle control to identify any accumulation of cells in a specific phase.

Signaling Pathway Analysis: FGFR Inhibition

Many pyrrolopyridine derivatives are designed as kinase inhibitors. The following diagram illustrates the FGFR signaling pathway, a common target.

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates Pyrrolo_Deriv Pyrrolopyridine Inhibitor (e.g., 4h) Pyrrolo_Deriv->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Phosphorylates Transcription Factors

Caption: Inhibition of the FGF/FGFR signaling pathway by a pyrrolopyridine derivative.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are exceptionally valuable in the field of oncology drug discovery. While this compound itself may not be the final bioactive agent, its role as a versatile synthetic intermediate is critical. By modifying this core structure, researchers can develop potent and selective inhibitors targeting a wide range of cancer-relevant pathways. The protocols outlined in this guide provide a foundational framework for the in vitro evaluation of such novel compounds, from initial cytotoxicity screening to elucidating their mechanism of action. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and on developing compounds that can overcome known drug resistance mechanisms.

References

Crystallization methods for 1H-pyrrolo[2,3-c]pyridine-ligand complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 1H-pyrrolo[2,3-c]pyridine-Ligand Complexes

Abstract: The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, including inhibitors of SGK-1 kinase and tubulin.[1][2] Elucidating the precise three-dimensional structure of these molecules in complex with their binding partners or other coformers is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for this purpose, but obtaining diffraction-quality crystals of these complexes is a significant bottleneck.[3][4] This guide provides a comprehensive overview of the foundational principles, detailed experimental protocols, and field-proven troubleshooting strategies for the successful crystallization of 1H-pyrrolo[2,3-c]pyridine-ligand complexes, tailored for researchers in drug discovery and chemical development.

Foundational Principles: Understanding the System

Success in crystallization is not merely procedural; it is contingent on a foundational understanding of the physicochemical properties of the molecules involved and the thermodynamics of the crystallization process.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Crystallization Perspective

The 1H-pyrrolo[2,3-c]pyridine core possesses distinct features that govern its behavior in solution and its propensity to form ordered crystalline lattices.

  • Hydrogen Bonding: The scaffold has a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This dual nature is fundamental to forming robust supramolecular synthons, which are key structural motifs in crystal engineering.[5] For example, the pyrrole N-H can readily interact with carboxylates, amides, or other acceptors on a coformer, while the pyridine nitrogen can accept a proton from acidic groups on a ligand.

  • π-π Stacking: The aromatic, planar nature of the bicyclic system facilitates stabilizing π-π stacking interactions, which are crucial for crystal packing. These interactions can be modulated by the choice of solvent and the electronic properties of the ligand.[6]

  • Solubility: The scaffold itself is a solid with a molecular weight of approximately 118.14 g/mol .[7] Its solubility is highly dependent on the solvent and any substituents. Understanding the solubility profile is the first step in designing any crystallization experiment.

The Essence of Crystallization: Supersaturation & Nucleation

Crystallization is a thermodynamic process driven by the controlled reduction of a compound's solubility in a solvent, forcing it out of solution to form a highly ordered solid state. The entire process hinges on achieving a state of supersaturation , a non-equilibrium state where the concentration of the solute exceeds its saturation point.

The journey from a clear solution to a well-defined crystal involves two key stages:

  • Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei). This is often the rate-limiting step. If nucleation is too rapid, a powder or microcrystalline material results. The goal is to promote the formation of a few nuclei.

  • Crystal Growth: The subsequent, ordered addition of molecules from the supersaturated solution onto the existing nuclei. Slow, controlled growth is essential for producing large, well-ordered crystals suitable for diffraction.

The Pre-Crystallization Workflow: Setting the Stage for Success

The quality of the starting materials and the strategic selection of solvents are the most critical factors determining the outcome of a crystallization experiment. Haste in this preparatory phase is a common cause of failure.

The Imperative of Purity

Impurities can act as "kinks" in a growing crystal lattice, inhibiting ordered growth and often leading to amorphous precipitation or "oiling out".[8] Furthermore, some impurities can act as competing nucleation sites, resulting in a shower of tiny, unusable crystals.[9]

Protocol: Purity Assessment

  • Initial Characterization: Confirm the identity and purity of your 1H-pyrrolo[2,3-c]pyridine derivative and the ligand using ¹H NMR and LC-MS.

  • Purity Threshold: Aim for the highest possible purity, ideally >98% as determined by LC-MS or quantitative NMR.

  • Purification: If impurities are detected, repurify the material. Column chromatography on silica gel is a common method, though for some sensitive nitrogen heterocycles, neutral alumina may be preferable to avoid degradation.[10] Recrystallization of the starting material itself can also be an effective final purification step.

Strategic Solvent Selection

The choice of solvent is the most powerful variable in a crystallization experiment. An ideal solvent system is one where the complex has moderate solubility.[9] This allows for the creation of a supersaturated solution in a controlled manner.

  • "Good" Solvents: Solvents in which the complex is highly soluble. These are used to initially dissolve the material.

  • "Poor" or "Anti-solvents": Solvents in which the complex is poorly soluble. These are used to gradually reduce the overall solubility of the system, inducing crystallization.[11]

Table 1: Common Solvents for Crystallization of Nitrogen Heterocycles

SolventBoiling Point (°C)Polarity IndexCommon RoleNotes
Dichloromethane (DCM)39.63.1GoodHighly volatile, often leads to rapid crystallization.[11]
Ethyl Acetate77.14.4GoodA good starting point for many organic complexes.[11]
Acetonitrile81.65.8GoodCan participate in hydrogen bonding.
Methanol / Ethanol64.7 / 78.45.1 / 4.3GoodProtic solvents, excellent for H-bonding solutes.
Tetrahydrofuran (THF)66.04.0GoodGood general-purpose solvent.
Toluene110.62.4Moderate/PoorCan promote π-π stacking. Less volatile.
Hexanes / Heptane~69 / 98.40.1PoorCommon anti-solvents for diffusion methods.[8]
Diethyl Ether34.62.8PoorHighly volatile anti-solvent.[8]
Workflow Diagram: Pre-Crystallization

The following diagram outlines the logical flow for preparing for a crystallization experiment.

G cluster_prep Phase 1: Preparation & Purity cluster_solv Phase 2: Solvent Screening cluster_exp Phase 3: Experiment Design Synthesis Synthesize or Procure Complex Components Purification Purify Components (>98% Purity) Synthesis->Purification Characterization Confirm Purity (NMR, LC-MS) Purification->Characterization Sol_Screen Solubility Screening (Small Scale) Characterization->Sol_Screen Select_Good Identify 'Good' Solvents (High Solubility) Sol_Screen->Select_Good Select_Poor Identify 'Poor' Solvents (Low Solubility) Sol_Screen->Select_Poor Choose_Method Select Crystallization Method(s) Select_Good->Choose_Method Select_Poor->Choose_Method Setup Set Up Experiments Choose_Method->Setup

Caption: Pre-crystallization workflow from synthesis to experimental setup.

Core Crystallization Protocols

No single method guarantees success; therefore, it is advisable to screen several techniques in parallel.

Method 1: Slow Evaporation

This is the simplest technique, relying on the slow evaporation of a solvent from a near-saturated solution to induce supersaturation.[9]

Protocol: Slow Evaporation

  • Dissolution: Dissolve the 1H-pyrrolo[2,3-c]pyridine complex in a minimum amount of a suitable "good" solvent (e.g., ethyl acetate, DCM) to create a near-saturated solution. If any particulate matter remains, filter the solution through a syringe filter into a clean vial.

  • Setup: Place the solution in a small, clean glass vial (e.g., a 1-dram vial).

  • Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.[9]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator) and leave it undisturbed for several days to weeks.[8]

Pros & Cons:

  • Pros: Simple setup, requires minimal material.

  • Cons: Less control over the rate of supersaturation, can "crash out" as powder if evaporation is too fast, not ideal for highly volatile solvents.[11]

Method 2: Vapor Diffusion

This is arguably the most successful and versatile method, especially for small quantities of material.[12] It involves the slow diffusion of a volatile anti-solvent (poor solvent) vapor into a solution of the complex, gradually reducing its solubility.

Protocol: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: Pipette 500-1000 µL of a volatile anti-solvent (e.g., hexanes, diethyl ether) into the well of a VDX plate or a larger outer vial.[13]

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-10 µL) of a concentrated solution of your complex in a less volatile "good" solvent (e.g., toluene, THF).[12]

  • Sealing: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create a closed system.[13] The drop is now "hanging" above the reservoir.

  • Incubation: Place the sealed system in a vibration-free location. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization over hours to weeks.[12]

A "sitting drop" variation is similar, but the drop is placed on a post inside the well, which can be easier to set up.

Caption: Schematic of a hanging drop vapor diffusion setup.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is excellent for complexes and relies on the slow diffusion between two miscible solvents with different densities and solubilities for the compound.[14]

Protocol: Solvent Layering

  • Dissolution: Dissolve the complex in a small amount of a dense "good" solvent (e.g., DCM, chloroform) in a narrow container like an NMR tube or a thin vial.

  • Layering: Using a pipette or syringe, very carefully and slowly add a layer of a less dense, miscible "anti-solvent" (e.g., hexanes, pentane) on top of the solution.[14] The key is to create a distinct interface between the two layers without mixing. Running the anti-solvent down the side of the tube helps.[14]

  • Incubation: Seal the container and leave it undisturbed. Slow diffusion at the interface will create a zone of supersaturation where crystals can form.

Caption: Basic setup for a solvent layering crystallization experiment.

Troubleshooting Common Crystallization Problems

Even with careful planning, crystallization can be challenging. The following table provides guidance for common issues.

Table 2: Crystallization Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solutions
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen system; nucleation is inhibited.1. Increase concentration. 2. Use a "poorer" solvent or a more volatile anti-solvent to speed up diffusion/evaporation.[15] 3. Scratch the inside of the glass vial with a metal spatula to create nucleation sites.[15] 4. Place the experiment in a colder environment (refrigerator) to decrease solubility.[15]
"Oiling Out" Supersaturation is achieved too quickly; concentration is too high; presence of impurities.1. Use a more dilute solution.[10] 2. Slow down the rate of crystallization (e.g., use a less volatile anti-solvent, smaller holes for evaporation, or lower the temperature). 3. Re-purify the material. An oil can sometimes be used to seed a new, more dilute experiment.
Amorphous Powder Nucleation is too rapid and widespread, preventing ordered growth.1. Drastically slow down the rate of supersaturation. Use a solvent system where the compound is slightly more soluble. 2. Reduce the concentration. 3. Ensure the crystallization vessel is scrupulously clean to reduce unwanted nucleation sites.[9]
Many Tiny Crystals Too many nucleation events occurred.1. Decrease the concentration of the solution.[15] 2. Slow the rate of diffusion/evaporation. 3. Filter the stock solution before setting up the experiment to remove any dust or micro-precipitates that could act as seeds.

Crystal Harvesting and Characterization

Once suitable crystals have been grown, they must be carefully handled and analyzed to confirm their structure.

Protocol: Crystal Harvesting

  • Selection: Under a microscope, identify a well-formed crystal with sharp edges and no visible cracks or defects.

  • Removal: Use a cryo-loop (a small nylon loop) or a fine pipette tip to gently separate the crystal from the vessel wall and scoop it out of the mother liquor.

  • Washing: Quickly wash the crystal by dipping it in a drop of the anti-solvent to remove residual mother liquor.

  • Mounting: Immediately mount the crystal on the goniometer of the diffractometer. For room temperature data collection, the crystal can be coated in paratone oil. For cryogenic collection, the crystal is flash-cooled in a stream of liquid nitrogen.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for determining the three-dimensional structure of a crystalline material.[16] By analyzing the pattern of X-rays diffracted by the crystal, one can determine:

  • The precise 3D arrangement of all atoms in the complex.[4]

  • Exact bond lengths, bond angles, and torsion angles.[17]

  • The nature of intermolecular interactions (e.g., hydrogen bonds, π-stacking) holding the complex together.[3]

  • Absolute stereochemistry.

This detailed structural information is invaluable for understanding the binding mode of a ligand, validating molecular modeling hypotheses, and guiding the next cycle of drug design.

Conclusion

The crystallization of 1H-pyrrolo[2,3-c]pyridine-ligand complexes is a challenging but essential step in modern drug discovery. Success is rarely immediate and relies on a systematic and patient approach. By understanding the fundamental principles of the scaffold and the crystallization process, meticulously preparing materials, screening multiple methods in parallel, and methodically troubleshooting failures, researchers can significantly increase their probability of obtaining high-quality crystals. The structural insights gained from these efforts are critical for advancing our understanding of molecular recognition and accelerating the development of novel therapeutics.

References

Application Notes & Protocols for the Spectroscopic Characterization of Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic nitrogen-containing heterocycles that are of immense interest to the pharmaceutical and agrochemical industries. Their core structure, which can be considered a bioisostere of purine or indole, makes them a "privileged scaffold" in medicinal chemistry.[1][2] This structural feature allows them to interact with a wide range of biological targets, leading to their successful incorporation into numerous therapeutic agents, particularly as kinase inhibitors in oncology (e.g., Vemurafenib).[1][3][4]

Given their therapeutic potential, the unambiguous structural confirmation and purity assessment of novel pyrrolopyridine derivatives are paramount. The precise elucidation of the molecular structure is the bedrock upon which robust Structure-Activity Relationships (SAR) are built, guiding the rational design of more potent and selective drug candidates.[5] A multi-technique spectroscopic approach is not merely a procedural step but a fundamental requirement for scientific integrity, ensuring that biological data is correlated with a correctly identified chemical entity.

This guide provides an in-depth overview and field-proven protocols for the four cornerstone spectroscopic techniques used in the characterization of pyrrolopyridine compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices, empowering researchers to not only follow protocols but also to adapt them intelligently.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules, providing a detailed map of the atomic framework.[6][7] For pyrrolopyridine derivatives, it is indispensable for confirming isomerism, identifying substitution patterns, and establishing through-bond connectivity.

Expertise & Experience: The "Why" Behind the Experiment

The primary challenge in analyzing pyrrolopyridine spectra is the often-crowded aromatic region and the correct assignment of signals to either the pyrrole or pyridine moiety. While 1D ¹H NMR is the starting point, its data can be ambiguous for complex derivatives. Therefore, a suite of experiments is typically required. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of the pyrrole N-H proton, which might otherwise exchange too rapidly in protic solvents like methanol-d₄.[5] For less polar compounds, chloroform-d (CDCl₃) is a suitable alternative. High-field spectrometers (≥400 MHz for ¹H) are recommended to achieve maximum signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[5][8]

Foundational 1D and 2D NMR Experiments
  • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.[6] Protons on the pyridine ring are typically deshielded (shifted downfield) compared to those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen.[9]

  • ¹³C NMR: Reveals the number and electronic environment of all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.[6]

  • DEPT-135: A crucial experiment that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying the interpretation of the ¹³C spectrum.[6]

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin couplings, definitively identifying which protons are adjacent to each other within a spin system. This is invaluable for tracing the connectivity around the rings.[10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, providing a powerful method for assigning carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different fragments of the molecule and for assigning quaternary carbons by observing their correlations to nearby protons.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for an unsubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. Substituents will, of course, significantly alter these values.

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
N1-H 11.5 - 12.5 (in DMSO-d₆)-Highly deshielded due to its acidic nature and location in the pyrrole ring.
H2 / C2 6.4 - 6.699 - 102Electron-rich position on the five-membered pyrrole ring.
H3 / C3 7.3 - 7.5115 - 120Pyrrole proton adjacent to the ring fusion.
H4 / C4 7.8 - 8.0118 - 122Pyridine proton meta to the nitrogen.
H5 / C5 7.0 - 7.2128 - 131Pyridine proton para to the nitrogen.
H6 / C6 8.1 - 8.3142 - 145Pyridine proton ortho to the nitrogen; highly deshielded.
C3a -127 - 130Quaternary carbon at the ring junction.
C7a -148 - 151Quaternary carbon adjacent to the pyridine nitrogen; highly deshielded.

Note: Data compiled from spectroscopic principles and reference materials.[9][11][12]

Experimental Protocol: Comprehensive NMR Analysis

This protocol ensures a self-validating dataset for complete structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry pyrrolopyridine compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[6]

    • If the solution contains particulates, filter it through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[13]

    • Ensure the solvent height in the tube is approximately 4-5 cm.[13]

  • Instrument Setup & 1D Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the entire expected range (e.g., -1 to 13 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to aid in carbon assignments.

  • 2D NMR Acquisition (if required):

    • Based on the complexity of the 1D spectra, acquire 2D experiments.

    • Run a standard COSY experiment to establish proton-proton connectivities.

    • Run HSQC and HMBC experiments to establish one-bond and multiple-bond proton-carbon correlations, respectively.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.[7]

    • Systematically analyze the spectra in a logical order:

      • Use ¹H chemical shifts, integrals, and coupling patterns to identify spin systems.

      • Use COSY to confirm these connections.

      • Use HSQC to assign the carbons directly attached to these protons.

      • Use HMBC to piece the fragments together and assign quaternary carbons.

      • Ensure the final assigned structure is consistent with all NMR data.[14]

II. Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry is a destructive analytical technique that provides a highly precise measurement of a molecule's mass-to-charge ratio (m/z).[15] Its primary role in this context is to confirm the molecular weight and, through high-resolution instrumentation, determine the elemental composition.

Expertise & Experience: The "Why" Behind the Experiment

For pyrrolopyridine compounds, which contain multiple nitrogen atoms, Electrospray Ionization (ESI) is the most common and effective ionization technique. The basic pyridine nitrogen is readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode. High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap analyzers, is essential.[16] It provides a mass measurement accurate to within a few parts per million (ppm), which allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.[15][17] This high accuracy is a critical self-validating feature of the protocol.

Data Presentation: Example HRMS Data
Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Exact Mass [M+H]⁺ Mass Error (ppm) Conclusion
Example Derivative C₁₅H₁₂ClN₄O300.0778300.0775-1.0The low mass error provides high confidence in the assigned molecular formula.

Note: This is illustrative data. Mass accuracy should ideally be < 5 ppm.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.[18] A small amount of formic acid (0.1%) is often added to the solvent to facilitate protonation.

    • Ensure the sample is fully dissolved to prevent clogging of the instrument's tubing.

  • Instrument Setup:

    • Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

    • Set the ionization mode to positive ion detection.

    • Calibrate the mass analyzer using a known standard immediately prior to the run to ensure high mass accuracy.[19]

  • Data Acquisition:

    • Inject the sample solution. Direct infusion may be used, or the sample can be introduced via a short liquid chromatography (LC) column to separate it from potential salts or impurities.

    • Acquire data over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.

    • Use the instrument software to determine the exact mass of this peak.

    • Compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula. The difference should be less than 5 ppm.[15]

III. Complementary Spectroscopic Techniques: FT-IR and UV-Vis

While NMR and MS provide the core structural information, FT-IR and UV-Vis spectroscopy offer valuable, complementary data regarding functional groups and the electronic nature of the molecule.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrrolopyridines, it is particularly useful for confirming the presence of the N-H bond and other key functional groups on substituents.

  • Causality: Attenuated Total Reflectance (ATR) is the most convenient method for solid samples, requiring no sample preparation other than ensuring good contact with the ATR crystal.[20]

Data Presentation: Characteristic IR Absorption Bands

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
N-H stretch (pyrrole)3200 - 3500Sharp to moderately broad
C-H stretch (aromatic)3000 - 3150Sharp, multiple bands
C≡N stretch (if present)2210 - 2260Sharp, strong
C=O stretch (if present)1650 - 1800Sharp, very strong
C=C / C=N stretch (ring)1400 - 1650Multiple bands of variable intensity

Note: Data compiled from spectroscopic principles.[2][11]

Protocol: ATR-FTIR

  • Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[21]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's clamp to ensure good contact.[20] Acquire the spectrum, typically by co-adding multiple scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[11]

  • Analysis: Clean the crystal thoroughly after use. Analyze the spectrum to identify characteristic absorption bands corresponding to the expected functional groups.

B. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the pyrrolopyridine core by measuring electronic transitions.[22]

  • Causality: The choice of solvent is important, as it must be transparent in the UV region of interest and capable of dissolving the analyte.[23] Ethanol, methanol, or acetonitrile are common choices. Quartz cuvettes are mandatory as glass and plastic absorb UV light.[24] The concentration must be carefully chosen to yield an absorbance value within the instrument's linear range (typically 0.1 - 1.0 A.U.).[25]

Data Presentation: Typical Electronic Transitions

Transition Type Typical λ_max (nm) Notes
π → π*250 - 350Multiple bands are common, corresponding to transitions within the bicyclic aromatic system.[26]

Note: The exact λ_max and molar absorptivity (ε) are highly dependent on the specific substitution pattern and solvent.[27]

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound of known concentration. Perform a serial dilution to obtain a final concentration that gives a maximum absorbance below 1.0.[25]

  • Instrument Setup: Turn on the spectrometer and allow the lamps to warm up and stabilize for at least 20 minutes.[22]

  • Blanking: Fill a quartz cuvette with the pure solvent used for dilution. Place it in the spectrometer and record a baseline/zero spectrum.[28]

  • Acquisition: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer.[23] Acquire the absorption spectrum over a standard range (e.g., 200-600 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

IV. Integrated Spectroscopic Workflow

The true power of these techniques lies in their combined, systematic application. Data from each experiment should corroborate the others, leading to a single, unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Core Structure Elucidation cluster_2 Structural Confirmation MS High-Resolution MS Formula Molecular Formula (High Confidence) MS->Formula Exact Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT) Formula->NMR_1D Validate Fragments Identify Spin Systems & Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity & Assign Quaternaries NMR_2D->Connectivity Fragments->NMR_2D Resolve Ambiguity Final Unambiguous Structure & Purity Assessment Connectivity->Final FTIR FT-IR Spectroscopy Func_Groups Confirm Functional Groups (N-H, C=O) FTIR->Func_Groups UVVIS UV-Vis Spectroscopy Conjugation Characterize Conjugated System UVVIS->Conjugation Func_Groups->Final Corroborate Conjugation->Final Corroborate

Caption: Integrated workflow for pyrrolopyridine characterization.

This workflow begins with HRMS to establish a high-confidence molecular formula. This formula provides critical constraints (e.g., degree of unsaturation) for the subsequent NMR analysis. 1D and 2D NMR are then used to piece together the complete molecular structure. Finally, FT-IR and UV-Vis provide orthogonal data that must be consistent with the proposed structure, confirming the presence of key functional groups and the nature of the electronic system, respectively. This integrated approach ensures the highest level of confidence in the final structural assignment.

References

Application Note & Protocols: Designing Focused Libraries Based on the 1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional pyridine nitrogen offers unique hydrogen bonding capabilities, making it particularly effective for targeting enzyme active sites, such as those in kinases. This application note provides a comprehensive guide for researchers and drug development professionals on the rational design, synthesis, and biological evaluation of focused compound libraries based on the versatile 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid scaffold. We will detail a strategic workflow, from computational design and building block selection to robust synthetic protocols and a hierarchical screening cascade, enabling the efficient discovery of potent and selective lead compounds.

Introduction: The Power of Focused Libraries and the 6-Azaindole Scaffold

High-throughput screening (HTS) of large, diverse compound collections has long been a cornerstone of drug discovery. However, an alternative and often more efficient approach is the use of focused libraries. These are smaller, rationally designed collections of compounds tailored to interact with a specific protein target or family.[1][2][3] The premise is that by enriching the library with molecules possessing features known to be favorable for a given target, one can achieve higher hit rates and more tractable structure-activity relationships (SAR) from the outset.[1]

The 1H-pyrrolo[2,3-c]pyridine scaffold is an excellent starting point for such libraries. As a "kinase privileged fragment," the related 7-azaindole isomer is known to form critical bidentate hydrogen bonds with the hinge region of many kinases, with the pyrrole N-H acting as a donor and the pyridine nitrogen as an acceptor.[4] This inherent binding capability makes the broader azaindole class a valuable core for developing targeted inhibitors.[5][6][7] The this compound, in particular, serves as a highly versatile synthetic intermediate, offering multiple points for diversification to explore the chemical space around a target's binding site.[8]

This guide outlines the complete workflow for creating a focused library from this scaffold, aimed, as an example, at discovering novel kinase inhibitors.

Rational Design of the Focused Library

The design phase is critical and integrates computational chemistry with medicinal chemistry principles to maximize the potential for success. The goal is to select a curated set of building blocks that, when combined with the core scaffold, produce a library with optimal diversity within a focused chemical space.

Scaffold Analysis and Diversification Strategy

The this compound scaffold offers three primary points for diversification (R¹, R², and R³), as shown below. For an initial focused library, a robust strategy is to diversify at two of these points to maintain synthetic tractability while ensuring adequate exploration of the target's binding site.[1] Our strategy will focus on R¹ (amide functionality) and R² (N-H substituent).

  • R¹ (Position 4 - Carboxylic Acid): The carboxylic acid is readily converted into a diverse array of amides. This allows for the introduction of various functional groups that can probe for new interactions, modulate solubility, and alter metabolic stability.

  • R² (Position 1 - Pyrrole N-H): The pyrrole nitrogen can be alkylated or arylated to introduce substituents that can extend into solvent-exposed regions or occupy adjacent hydrophobic pockets of the target protein.[9]

  • R³ (Aromatic Core): Further substitution on the bicyclic core is possible but adds significant synthetic complexity. This is typically reserved for later-stage lead optimization.

Computational Workflow for Building Block Selection

In silico tools are indispensable for prioritizing building blocks from the millions commercially available.[2][] The process involves creating a virtual library and assessing its fit against a chosen biological target.

G cluster_design Library Design Workflow scaffold Select Core Scaffold (1H-pyrrolo[2,3-c]pyridine- 4-carboxylic acid) v_lib Virtual Library Enumeration (Combine Scaffold with Building Blocks) scaffold->v_lib target Define Biological Target (e.g., Kinase X) docking Prepare Target Structure (PDB Crystal Structure) target->docking v_screen Virtual Screening (Molecular Docking) docking->v_screen filters Apply Physicochemical Filters (Lipinski's Rules, PAINS removal) v_lib->filters filters->v_screen selection Prioritize & Select Building Blocks Based on Score & Pose v_screen->selection final_lib Final Library Design (~100-500 Compounds) selection->final_lib

Caption: Workflow for computational library design.

Example Building Block Selection

The table below presents a small, representative set of amines and alkyl halides that could be selected for library synthesis, along with the rationale for their inclusion.

Building Block Type Structure Rationale Target Interaction Hypothesis
Primary Amine AnilineIntroduces basic aromatic moietyPi-stacking interactions
Primary Amine CyclopropylamineIntroduces small, rigid, non-polar groupProbes small hydrophobic pockets
Secondary Amine MorpholineImproves aqueous solubility and metabolic stabilityForms H-bonds with solvent-exposed residues
Alkyl Halide Benzyl bromideIntroduces larger aromatic groupFills larger hydrophobic pocket
Alkyl Halide 1-bromo-3-methoxypropaneIntroduces flexible, polar chainCan reach for distal H-bond acceptors

Synthetic Protocols and Library Production

A robust and scalable synthetic route is essential for producing the designed library with high purity. The following scheme outlines a reliable pathway from the starting material to the final diversified products. Protection of the pyrrole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) is often crucial for achieving clean and selective reactions at other positions.[11][12]

G cluster_synthesis General Synthetic Workflow start Starting Material (Scaffold) protect Step 1: Protect Pyrrole N-H (e.g., SEM-Cl) start->protect amidate Step 2: Amide Coupling (Diverse Amines, T3P) protect->amidate alkylate Step 3: N-Alkylation (Diverse Halides, NaH) amidate->alkylate deprotect Step 4: Deprotection (TFA) alkylate->deprotect library Final Library (Purification & QC) deprotect->library

Caption: General workflow for library synthesis.

Protocol 1: Amide Coupling (Representative Example)

This protocol describes the coupling of the N-SEM protected scaffold with a representative amine, morpholine, using propane phosphonic acid anhydride (T3P) as the coupling agent.[13]

Materials:

  • N-SEM-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (1.0 eq)

  • Morpholine (1.2 eq)

  • T3P (50% in EtOAc, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of N-SEM-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid in anhydrous DMF, add DIPEA and morpholine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the T3P solution dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Protocol 2: N-Alkylation and Final Deprotection

Materials:

  • N-SEM protected amide intermediate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure (N-Alkylation):

  • Suspend NaH in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of the N-SEM protected amide in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise and allow the reaction to warm to room temperature.

  • Stir for 3-6 hours until LC-MS analysis indicates consumption of the starting material.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Procedure (SEM Deprotection):

  • Dissolve the N-alkylated, SEM-protected intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours. Monitor reaction completion by LC-MS. Note: Side reactions can occur with prolonged reaction times.[11]

  • Concentrate the reaction mixture in vacuo.

  • Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound via preparative HPLC or flash chromatography to yield the target molecule with >95% purity.

Biological Evaluation: A Hierarchical Screening Cascade

Once the library is synthesized and quality-controlled (purity and identity confirmed by LC-MS and ¹H NMR), a hierarchical screening approach is employed to efficiently identify and validate hits.

G cluster_screening Screening Cascade primary Primary Screen (Single concentration, e.g., 10 µM) Biochemical Kinase Assay (ADP-Glo) dose Dose-Response Assay (IC₅₀ Determination for Hits) primary->dose orthogonal Orthogonal Assay (e.g., HTRF Assay) Confirms activity, rules out artifacts dose->orthogonal cellular Cellular Target Engagement (e.g., Western Blot for p-STAT5) Confirms activity in a biological context orthogonal->cellular selectivity Selectivity Profiling (Panel of related kinases) Determines specificity cellular->selectivity leads Validated Leads for Optimization selectivity->leads

Caption: A typical screening cascade for hit validation.

Protocol 3: Primary Biochemical Kinase Assay (ADP-Glo™ Example)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Substrate peptide

  • ATP

  • Assay buffer (containing MgCl₂)

  • Library compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Dispense 25 nL of library compounds (10 mM in DMSO) into assay plates to achieve a final screening concentration of 10 µM. Include positive (no kinase) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer. Add 5 µL to each well.

    • Prepare an ATP solution. Add 5 µL to each well to initiate the kinase reaction. Final volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Compounds showing >50% inhibition are designated as "hits" and advance to the next stage.

Data Analysis and Hit Progression

Hits from the primary screen are subjected to further testing to confirm their activity and characterize their properties. The data below is a hypothetical representation of results for a few library members.

Compound ID Structure (R¹ / R²) Primary Screen (% Inh. @ 10µM) Biochemical IC₅₀ (nM) Cellular EC₅₀ (nM) Selectivity (Kinase Z IC₅₀ / Kinase X IC₅₀)
LIB-001Morpholine / Benzyl85%15080015x
LIB-002Aniline / Benzyl22%>10,000>10,000-
LIB-003Morpholine / H65%95045005x
LIB-004Cyclopropylamine / Methoxypropyl92%85350>100x

From this hypothetical data, LIB-004 emerges as the most promising hit due to its high potency in both biochemical and cellular assays and its excellent selectivity profile. This compound would be prioritized for further optimization.

Conclusion and Future Directions

This application note has detailed a systematic and efficient methodology for the design, synthesis, and evaluation of a focused library built upon the this compound scaffold. By combining rational computational design with robust synthetic chemistry and a hierarchical screening cascade, researchers can significantly enhance the probability of discovering novel, potent, and selective lead compounds.

The initial SAR data generated from this first library—such as the observation that a small, non-polar cyclopropylamine (LIB-004) is superior to a bulkier aromatic aniline (LIB-002) at the R¹ position—provides invaluable insights.[14] This information directly informs the design of a second-generation library, which would further explore the chemical space around the most promising hits to improve potency, selectivity, and drug-like properties, ultimately accelerating the journey from a scaffold to a clinical candidate.

References

Application Note & Protocols: Utilizing 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotypic Hit to Molecular Target

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, capable of identifying small molecules that modulate complex cellular processes in a desired way. However, the critical next step—identifying the specific molecular target(s) of a bioactive compound—remains a significant challenge. This process, known as target deconvolution, is essential for understanding the mechanism of action, optimizing lead compounds, and developing robust biomarkers.

This guide details the use of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid , a 6-azaindole scaffold, as a starting point for creating a chemical probe to identify its cellular binding partners. The pyrrolopyridine core is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.[1][2] For the purpose of this guide, we will operate under a common scenario: this compound has been identified as a "hit" in a cancer cell proliferation screen, and its molecular target is unknown.

Here, we provide a comprehensive, experience-driven framework for the design, synthesis, and application of a derivative probe to isolate and identify its protein targets using affinity purification coupled with mass spectrometry (AP-MS).

Part 1: The Logic of Chemical Probe Design

A chemical probe is not merely a tagged version of a bioactive molecule; it is a meticulously designed tool.[3][4] The goal is to retain the original compound's binding affinity and selectivity while introducing a functional handle for enrichment. The core principles guiding our probe design are:

  • Structure-Activity Relationship (SAR) Guided Linker Placement: The point of attachment for the linker and affinity tag is critical. The carboxylic acid group on our scaffold is an ideal attachment point. It is a common site for modification in medicinal chemistry and is predicted to be solvent-exposed, minimizing interference with target binding.

  • Linker Selection: The linker must be long enough to allow the affinity tag to be accessible for capture without creating steric hindrance at the protein-probe interface. A flexible polyethylene glycol (PEG) linker is an excellent choice to achieve this.

  • Affinity Handle: Biotin is the gold standard for affinity purification due to its extraordinarily high affinity for streptavidin (or avidin), ensuring efficient capture of the probe-protein complex even at low concentrations.

  • The Inactive Control: A crucial component of any robust target identification experiment is a negative control probe.[3][5] This molecule should be structurally similar to the active probe but devoid of the key binding interactions, rendering it biologically inactive. For our scaffold, methylating the pyrrole nitrogen (N-H) is a rational strategy, as this group is often a critical hydrogen bond donor for kinase hinge binding.[1]

Protocol 1: Synthesis of an Affinity-Tagged Probe and Inactive Control

This protocol outlines the modular synthesis of an affinity probe (Probe-Biotin ) and its corresponding negative control (Control-Biotin ). The synthesis leverages standard amide coupling chemistry.

Experimental Workflow: Probe Synthesis

G cluster_0 Probe Synthesis cluster_1 Control Synthesis A 1H-pyrrolo[2,3-c]pyridine- 4-carboxylic acid (Active Core) C Amide Coupling (EDC, HOBt) A->C B Biotin-PEG-Amine B->C D Purification (HPLC) C->D E Probe-Biotin (Final Product) D->E F 1-methyl-1H-pyrrolo[2,3-c]pyridine- 4-carboxylic acid (Inactive Core) H Amide Coupling (EDC, HOBt) F->H G Biotin-PEG-Amine G->H I Purification (HPLC) H->I J Control-Biotin (Final Product) I->J

Caption: Modular synthesis workflow for the active and control probes.

Step-by-Step Synthesis Methodology:
  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to form the active ester.

  • Amide Coupling:

    • To the activated ester solution, add Biotin-PEG4-Amine (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final Probe-Biotin .

  • Synthesis of Control Probe:

    • Synthesize the inactive core, 1-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, via standard N-alkylation procedures.

    • Repeat steps 1-3 using the inactive core to synthesize Control-Biotin .

Part 2: Target Fishing with Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful and unbiased technique for identifying protein binding partners of a small molecule.[6][7][8] The workflow involves incubating the chemical probe with a cellular lysate, capturing the probe-protein complexes, and identifying the bound proteins using high-resolution mass spectrometry.

Experimental Workflow: AP-MS

workflow cluster_lysate Cell Lysate Preparation cluster_incubation Probe Incubation & Capture cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Lysate Cancer Cell Culture Lysis Lyse cells in non-denaturing buffer Lysate->Lysis Clarify Clarify lysate (centrifugation) Lysis->Clarify Incubate_Active Incubate with Probe-Biotin Clarify->Incubate_Active Incubate_Control Incubate with Control-Biotin Clarify->Incubate_Control Capture Capture on Streptavidin Beads Incubate_Active->Capture Incubate_Control->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elute On-bead digestion (Trypsin) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Identify Protein Identification & Quantification LCMS->Identify Compare Compare Probe vs. Control (Fold-Change, p-value) Identify->Compare Hits Identify Specific Binding Proteins (Hits) Compare->Hits

Caption: The Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Protocol 2: Target Identification using AP-MS

Step-by-Step Methodology:
  • Cell Lysate Preparation:

    • Culture the cancer cell line of interest to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Probe Incubation:

    • Aliquot equal amounts of protein lysate (typically 1-2 mg) into separate microcentrifuge tubes.

    • Treat one aliquot with Probe-Biotin (e.g., 10 µM final concentration).

    • Treat a second aliquot with Control-Biotin (10 µM final concentration).

    • For competitive displacement, treat a third aliquot with Probe-Biotin and an excess (e.g., 100-fold) of the original, untagged this compound.

    • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture:

    • Add pre-washed streptavidin-coated magnetic beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and any bound proteins.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads extensively (at least 5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Perform on-bead digestion. Resuspend the beads in a buffer containing a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin.

    • Incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

Part 3: Data Interpretation and Target Validation

The raw mass spectrometry data will produce a list of hundreds of proteins. The key is to distinguish true binding partners from background contaminants.

Data Analysis and Hit Selection

Quantitative proteomics is essential. By comparing the relative abundance of each protein identified in the Probe-Biotin sample versus the Control-Biotin sample, we can identify specific interactors.

  • Primary Criteria for a "Hit":

    • High Fold-Change: The protein should be significantly enriched in the active probe pulldown compared to the inactive control.

    • Statistical Significance: A low p-value (e.g., <0.05) indicates the enrichment is not due to random chance.

    • Displacement: The protein's abundance should be significantly reduced in the competition sample where excess free ligand was added.

Table 1: Representative AP-MS Data Output

Protein IDGene NameFold Enrichment (Probe/Control)p-value% Reduction (Competition)Hit Confidence
P00533EGFR15.20.00192%High
P04626ERBB212.80.00388%High
P42345MET8.50.01575%Medium
P07949HSP90AA12.10.04530%Low (Known Binder)
P62258ACTB1.10.8905%Not a Hit

This is example data and does not reflect actual experimental results.

From this hypothetical data, the Epidermal Growth Factor Receptor (EGFR) and ERBB2 (HER2) emerge as high-confidence candidate targets, consistent with the known activity of many 7-azaindole derivatives as kinase inhibitors.[9][10]

Protocol 3: Orthogonal Target Validation

AP-MS provides candidates; it is not definitive proof of a direct interaction. Orthogonal validation using different techniques is mandatory to confirm target engagement.

  • Western Blot:

    • Perform a small-scale affinity pulldown as described above.

    • Elute the bound proteins by boiling in SDS-PAGE loading buffer.

    • Run the eluates on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies specific to the candidate proteins (e.g., anti-EGFR, anti-ERBB2).

    • A strong band in the active probe lane, absent or weak in the control and competition lanes, provides initial validation.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or lysates.

    • Treat cells with the parent compound, this compound.

    • Heat aliquots of the cell lysate across a temperature gradient.

    • Analyze the soluble fraction at each temperature by Western blot for the candidate target protein.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.

Hypothetical Signaling Pathway Modulation

If EGFR is a confirmed target, we can hypothesize its downstream effects. The probe likely acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and inhibiting downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.[11]

pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Probe 1H-pyrrolo[2,3-c]pyridine- 4-carboxylic acid Probe->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Best Practices

This guide provides a robust, scientifically-grounded framework for using this compound as a starting point to identify its molecular targets. Success in chemical proteomics relies on careful design, the inclusion of appropriate controls, and orthogonal validation of initial findings.[12][13] By following these protocols, researchers can confidently move from a phenotypic hit to a validated target, paving the way for mechanistic studies and structure-based drug design.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1H-Pyrrolo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1][2] However, its synthesis can be challenging due to the electronic properties of the pyridine ring. This guide will address common issues to enhance the yield, purity, and scalability of your reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when embarking on the synthesis of 1H-pyrrolo[2,3-c]pyridines.

Q1: What are the most reliable methods for constructing the 1H-pyrrolo[2,3-c]pyridine core?

A1: Several robust methods are available, each with its own advantages and substrate scope considerations. The choice of method often depends on the available starting materials and the desired substitution pattern.

  • The Bartoli Indole Synthesis: This is a powerful method for synthesizing substituted indoles and their aza-analogs. It typically involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent. For 6-azaindoles, starting from a substituted 3-nitropyridine is a common and effective strategy.[1]

  • The Fischer Indole Synthesis: While a classic method, the Fischer indole synthesis can be less efficient for azaindoles due to the electron-deficient nature of the pyridine ring, which can hinder the key[3][3]-sigmatropic rearrangement.[4][5] However, with appropriate electron-donating groups on the pyridine ring, this method can be successful for certain 6-azaindole derivatives.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed reactions for the construction of such bicyclic systems.[7] Key strategies include:

    • Suzuki-Miyaura Coupling: This can be used to introduce aryl or vinyl groups that can then be further manipulated to form the pyrrole ring.[2][7]

    • Buchwald-Hartwig Amination: This reaction is invaluable for forming the crucial C-N bond in the pyrrole ring, often as a final cyclization step.[8][9]

    • Sonogashira Coupling: This reaction can be used to introduce an alkyne, which can then undergo cyclization to form the pyrrole ring.[7][10]

Q2: Why is the pyrrole nitrogen (N-1) typically protected during the synthesis?

A2: The N-H proton of the pyrrole ring is acidic and the nitrogen itself is nucleophilic. Protection of this position is often crucial for several reasons:

  • To prevent unwanted side reactions: The unprotected N-H can interfere with organometallic reagents (e.g., Grignard, organolithiums) and bases used in subsequent steps.

  • To improve solubility: Attaching a suitable protecting group can enhance the solubility of the intermediate in organic solvents.

  • To direct regioselectivity: A bulky protecting group can direct metallation or electrophilic attack to other positions on the ring system.[11]

Common protecting groups for the pyrrole nitrogen include sulfonyl groups (e.g., tosyl, Ts), carbamates (e.g., tert-butyloxycarbonyl, Boc), and silyl ethers (e.g., 2-(trimethylsilyl)ethoxymethyl, SEM).[11][12] The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.

Q3: I am observing a complex mixture of products and a low yield. What are the likely side reactions?

A3: The synthesis of 1H-pyrrolo[2,3-c]pyridine can be prone to several side reactions, leading to complex product mixtures and reduced yields. Common side reactions include:

  • Dimerization or Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization step has a high activation energy.

  • Formation of Positional Isomers: Depending on the starting materials and reaction conditions, the formation of other azaindole isomers is a possibility.

  • Over-reduction or Side Reactions with Reducing Agents: In reactions involving reductions, other functional groups may be sensitive to the reducing agent.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 1H-pyrrolo[2,3-c]pyridine.

Issue 1: Low or No Product Formation
Potential Cause Scientific Rationale & Troubleshooting Steps
Poor Quality of Reagents Grignard and organolithium reagents are highly sensitive to moisture and air. Ensure all reagents are fresh and properly titrated. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Many steps in azaindole synthesis, particularly those involving organometallic reagents, require strict temperature control. For example, the Bartoli reaction is often initiated at low temperatures (-78 °C) and slowly warmed.[1] Use a cryostat or a well-maintained cooling bath for accurate temperature management.
Inefficient Catalyst Activity (for Cross-Coupling Reactions) The choice of palladium source, ligand, and base is critical for the success of Suzuki and Buchwald-Hartwig reactions.[8][13] Screen different catalyst systems. Ensure the palladium catalyst is not deactivated by impurities in the starting materials or solvents.
Unfavorable Electronic Effects The electron-deficient nature of the pyridine ring can disfavor certain cyclization reactions. If using a Fischer indole synthesis approach, consider starting with a pyridine derivative bearing an electron-donating group to facilitate the reaction.[6]
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Scientific Rationale & Troubleshooting Steps
Intermolecular Side Reactions High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Perform the reaction at a higher dilution to promote the formation of the desired product.
Lack of Regioselectivity In reactions with multiple reactive sites, a lack of regioselectivity can lead to a mixture of isomers. The use of appropriate protecting groups or directing groups can enhance regioselectivity.
Decomposition of Starting Material or Product Azaindoles can be sensitive to strongly acidic or basic conditions. Ensure that the work-up and purification conditions are as mild as possible.
Issue 3: Difficulties in Product Purification
Potential Cause Scientific Rationale & Troubleshooting Steps
Compound Streaking on Silica Gel The basic nature of the pyridine nitrogen in 1H-pyrrolo[2,3-c]pyridine can cause strong interactions with the acidic silica gel, leading to tailing and poor separation. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina.[14]
Co-elution of Impurities If impurities have a similar polarity to the desired product, separation by column chromatography can be challenging. Consider using a different solvent system or a different purification technique such as preparative HPLC or recrystallization.[14]
Residual Solvents High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove. After concentrating the product, co-evaporate with a lower-boiling point solvent (e.g., toluene) several times or use high vacuum drying.

Visualizing the Process

General Synthetic Workflow

Synthetic Workflow Start Starting Material (e.g., 3-Nitropyridine Derivative) Step1 Key Bond Formation (e.g., Bartoli Reaction, Cross-Coupling) Start->Step1 Intermediate Acyclic or Partially Cyclized Intermediate Step1->Intermediate Step2 Cyclization & Aromatization Intermediate->Step2 Protected Protected 1H-pyrrolo[2,3-c]pyridine Step2->Protected Step3 Deprotection Protected->Step3 Final Final Product (1H-pyrrolo[2,3-c]pyridine) Step3->Final Purification Purification (Chromatography/Recrystallization) Final->Purification

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or No Product? CheckReagents Check Reagent Quality & Reaction Setup Start->CheckReagents Yes ComplexMixture Complex Mixture? Start->ComplexMixture No OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp ChangeCatalyst Screen Catalysts/Ligands (for Cross-Coupling) OptimizeTemp->ChangeCatalyst Dilute Increase Dilution ComplexMixture->Dilute Yes PurificationIssue Purification Problems? ComplexMixture->PurificationIssue No ProtectingGroup Re-evaluate Protecting Group Strategy Dilute->ProtectingGroup DeactivateSilica Deactivate Silica Gel or Use Alumina PurificationIssue->DeactivateSilica Yes Recrystallize Attempt Recrystallization or Prep-HPLC DeactivateSilica->Recrystallize

Caption: A decision tree for troubleshooting common issues in the synthesis.

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Bartoli Synthesis of a Substituted 6-Azaindole

This protocol is adapted from a general method for the preparation of 4- and 6-azaindoles.[1]

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted 3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Grignard Addition

  • Slowly add vinylmagnesium bromide (typically 3-4 eq) to the cooled solution while maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Hydrogenolysis for Dehalogenation

This protocol describes a common final step to obtain the unsubstituted 6-azaindole from a halogenated precursor.[15]

Step 1: Reaction Setup

  • In a suitable reaction vessel, suspend the chloro-substituted 1H-pyrrolo[2,3-c]pyridine (1.0 eq) and 10% palladium on carbon (Pd/C) in ethanol.

  • Seal the vessel and purge with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions).

Step 2: Hydrogenation

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with additional ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • If necessary, purify the product by flash column chromatography.[15]

Data Summary Tables

Table 1: Recommended Conditions for Bartoli Synthesis of 6-Azaindoles
ParameterRecommended ConditionRationale
Grignard Reagent Vinylmagnesium bromideProvides the two-carbon unit for the pyrrole ring.
Equivalents of Grignard 3-4 equivalentsAn excess is often required to drive the reaction to completion.[1]
Solvent Anhydrous THFA common ethereal solvent for Grignard reactions.
Initial Temperature -78 °CTo control the initial exothermic addition of the Grignard reagent.[1]
Reaction Temperature -20 °CA balance between reaction rate and minimizing side reactions.[1]
Quenching Agent Saturated aq. NH₄ClA mild acidic quench to neutralize the reaction mixture.[1]
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium(0) or palladium(II) sources.[2][7]
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome. An inorganic base is typically used.[2][7]
Solvent System Dioxane/water, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2][7]
Temperature 80-110 °CElevated temperatures are usually required to drive the catalytic cycle.

Conclusion

The synthesis of 1H-pyrrolo[2,3-c]pyridine, while presenting certain challenges, is a well-established field with a variety of synthetic routes available to the modern chemist. By understanding the underlying chemical principles, anticipating potential side reactions, and employing systematic troubleshooting, researchers can successfully and efficiently synthesize these valuable heterocyclic compounds. This guide provides a foundation for this endeavor, and I encourage you to consult the cited literature for more detailed information on specific applications.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar 1H-Pyrrolo[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar 1H-pyrrolo[2,3-c]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for navigating the complexities of purifying this important class of polar heterocyclic compounds. The inherent basicity of the pyridine ring and the hydrogen-bonding capabilities of the pyrrole moiety introduce specific challenges that require tailored purification approaches.

Frequently Asked Questions (FAQs)

Q1: My polar 1H-pyrrolo[2,3-c]pyridine derivative shows significant streaking and poor peak shape on a standard silica gel column. What is the primary cause and how can I fix it?

A1: The primary cause of peak tailing and streaking for 1H-pyrrolo[2,3-c]pyridine compounds on standard silica gel is the strong interaction between the basic nitrogen atoms in the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to non-uniform elution.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide in methanol, into your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very polar compounds, reversed-phase chromatography is often a better choice.[1][2]

Q2: I'm struggling to retain my highly polar 1H-pyrrolo[2,3-c]pyridine on a C18 reversed-phase column. It elutes in the solvent front. What are my options?

A2: This is a common issue with highly polar compounds in reversed-phase chromatography (RPC).[3][4] Here are several effective strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modifications to the stationary phase that make them more compatible with highly aqueous mobile phases and improve retention of polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[5][6] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6]

  • Consider Ion-Pair Chromatography: Adding an ion-pairing agent to the mobile phase can enhance retention. However, these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q3: My compound has limited solubility in common chromatography solvents. How can I effectively load it onto the column without causing precipitation or band broadening?

A3: Solubility issues can significantly impact purification efficiency.

  • Dry Loading: If your compound is not soluble in the initial mobile phase, dissolve it in a stronger, more polar solvent (like DMSO or DMF), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to create a dry, free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.

  • Minimal Strong Solvent for Injection (HPLC): For HPLC, dissolve your sample in the strongest solvent possible in the smallest volume. While it's ideal to dissolve the sample in the initial mobile phase, using a small amount of a stronger solvent is often necessary. Be aware that this can lead to some peak distortion if the injection volume is too large.

Q4: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar 1H-pyrrolo[2,3-c]pyridine derivatives?

A4: Yes, SFC is an increasingly popular and effective "green" chromatography technique for purifying polar compounds.[8][9][10] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[9][11][12] SFC offers fast separations and reduces organic solvent consumption.[8][11] For polar basic compounds like 1H-pyrrolo[2,3-c]pyridines, SFC with a polar stationary phase (e.g., 2-ethylpyridine) can provide excellent selectivity.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of polar 1H-pyrrolo[2,3-c]pyridine compounds.

Issue 1: Poor Separation of Structurally Similar Impurities

Logical Troubleshooting Workflow

start Poor Separation of Impurities opt_gradient Optimize Gradient/Isocratic Conditions (Slower gradient or weaker solvent) start->opt_gradient change_solvent Change Mobile Phase Selectivity (e.g., ACN to MeOH in RP, or add modifier) opt_gradient->change_solvent If resolution is still poor success Successful Separation opt_gradient->success If successful change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or HILIC) change_solvent->change_column If selectivity is the issue change_solvent->success If successful change_mode Switch Chromatographic Mode (e.g., RP-HPLC to SFC or HILIC) change_column->change_mode For orthogonal selectivity change_column->success If successful change_mode->success start Start: Purify Polar 1H-pyrrolo[2,3-c]pyridine rp_hplc Try Reversed-Phase HPLC (C18, 0.1% FA) start->rp_hplc normal_phase Normal Phase Flash (Silica, add Et3N or NH4OH) start->normal_phase For large scale/ less polar analogs check_retention Sufficient Retention? rp_hplc->check_retention hilic Switch to HILIC (Silica/Diol, ACN/H2O Buffer) check_retention->hilic No check_purity Purity Adequate? check_retention->check_purity Yes hilic->check_purity sfc Consider SFC (Polar stationary phase, CO2/MeOH) end Pure Compound sfc->end normal_phase->check_purity check_purity->sfc No, need orthogonal method check_purity->end Yes

References

Technical Support Center: Enhancing Metabolic Stability of 1H-Pyrrolo[2,3-c]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: TSC-2026-01-PYR-C-PYR

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for scientists working to optimize the metabolic stability of drug candidates based on the 1H-pyrrolo[2,3-c]pyridine (commonly known as 4-azaindole) scaffold. This document is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship to indole allows it to form key hydrogen bonding interactions with many biological targets. However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to rapid metabolic clearance, primarily through oxidation by cytochrome P450 (CYP) enzymes.[4][5] Understanding and mitigating these metabolic liabilities is critical for developing viable drug candidates with desirable pharmacokinetic profiles.[6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the metabolism of the 4-azaindole core.

Q1: What are the primary metabolic "hotspots" on the 1H-pyrrolo[2,3-c]pyridine core?

A1: The primary sites of metabolism are typically the electron-rich positions susceptible to oxidation. For the unsubstituted 4-azaindole core, these are:

  • C3-Position: The pyrrole ring is electron-rich and analogous to indole, making the C3 position a prime target for CYP-mediated hydroxylation.[5]

  • C5 and C6-Positions: The pyridine ring can also undergo aromatic hydroxylation, with the C5 and C6 positions being the most common sites. The precise location is heavily influenced by the substitution pattern on the rest of the molecule.[8]

  • Pyrrole Nitrogen (N1): While direct N-oxidation is less common than C-hydroxylation, the N-H group can be a site for Phase II conjugation reactions (e.g., glucuronidation) after an initial oxidation event on the ring.[5]

Q2: Which Cytochrome P450 (CYP) isoforms are most commonly involved in the metabolism of N-heterocycles like 4-azaindole?

A2: While the specific isoform depends on the overall structure of the drug candidate, the major drug-metabolizing enzymes are the most frequent culprits. These include CYP3A4, CYP2D6, and CYP2C9 .[9][10][11][12] CYP3A4 is particularly noteworthy due to its broad substrate specificity and high abundance in the human liver.[10][11][12] Early reaction phenotyping studies are essential to identify which isoform(s) are responsible for the clearance of your specific compound.

Q3: How does the pyridine nitrogen (at position 4) influence metabolism compared to an indole scaffold?

A3: The introduction of the nitrogen atom at the 4-position has several effects:

  • Alters Electron Distribution: The nitrogen atom is electron-withdrawing, which generally reduces the electron density of the fused benzene-equivalent ring compared to indole. This can make the pyridine portion of the scaffold less susceptible to oxidation than the carbocyclic ring of indole.[3][13]

  • Potential for CYP Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the heme iron of CYP enzymes, potentially leading to reversible, competitive inhibition.[9][14] This is a critical liability to monitor, as it can cause drug-drug interactions (DDIs).

  • Modified Physicochemical Properties: The nitrogen atom increases polarity and can act as a hydrogen bond acceptor, which may alter solubility and permeability, indirectly affecting how the molecule interacts with metabolizing enzymes.[2]

Part 2: Troubleshooting Guides

This section provides structured, actionable advice for specific experimental challenges.

Scenario 1: High Clearance in Human Liver Microsomes (HLM)

Problem: "My 1H-pyrrolo[2,3-c]pyridine analog shows a short half-life (<15 minutes) and high intrinsic clearance in my initial HLM stability assay. I don't know where to start."

Causality: High clearance in HLM incubations strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily CYPs, which are highly concentrated in this subcellular fraction.[4][15][16] The rapid disappearance indicates one or more metabolic "soft spots" on the molecule.

Troubleshooting Workflow:

  • Confirm NADPH-Dependence: Run the HLM assay with and without the NADPH cofactor.[17] If clearance is significantly reduced in the absence of NADPH, this confirms CYP-mediated metabolism. If clearance persists, consider other pathways like UGTs (if using alamethicin-activated microsomes) or other enzymes present.

  • Identify the Site(s) of Metabolism (SoM): This is the most critical step. You cannot rationally design more stable analogs without knowing which part of the molecule is being modified.

    • Method: Perform a "metabolite identification" or "Met-ID" study. This involves incubating a higher concentration of your compound with HLM for a set time, then analyzing the supernatant by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18][19]

    • Analysis: Look for new peaks in the chromatogram that correspond to the expected mass shifts of common metabolic reactions (see table below). Fragment the parent ion and the potential metabolite ions (MS/MS) to see if the fragmentation pattern is conserved, which helps pinpoint the location of the modification.[18]

  • Formulate a Hypothesis & Design New Analogs: Once the SoM is identified, devise a strategy to block or hinder the metabolic reaction at that site.

Data Presentation: Common Metabolic Transformations & Blocking Strategies

Metabolic ReactionMass ShiftCommon "Hotspot" on ScaffoldSuggested Blocking StrategyRationale
Hydroxylation +16 DaAromatic C-H (e.g., C3, C5, C6)Replace H with F, Cl, or CH₃.The C-F bond is very strong and F is a small, isosteric replacement. Methyl groups can provide steric hindrance to block enzyme access.
N-Dealkylation VariesSubstituent on pyrrole N1Replace N-alkyl with N-cyclopropyl or N-CF₃.N-cyclopropyl groups are often more stable. N-CF₃ is strongly electron-withdrawing and resistant to oxidation.
Oxidation of Alkyl Side Chain +16 DaBenzylic or allylic positionsIntroduce gem-dimethyl groups or fluorine atoms adjacent to the hotspot.Gem-dimethyl substitution (e.g., CH₂ -> C(CH₃)₂) sterically shields the position. Fluorination strengthens the C-H bond.
Epoxidation/Ring Opening +16 or +32 DaPyrrole RingReplace pyrrole with a more stable heterocycle (e.g., pyrazole).Pyrroles can sometimes be metabolized via epoxidation followed by ring-opening.[5] A pyrazole is more electron-deficient and generally more stable.
Scenario 2: Balancing Potency and Stability

Problem: "I successfully blocked the primary metabolic hotspot by adding a fluorine atom, and my compound is now stable in HLM. However, its potency against my target kinase dropped by 50-fold."

Causality: The structural change made to improve metabolic stability has negatively impacted a key interaction with the biological target. This is a classic challenge in medicinal chemistry, often referred to as navigating the "potency-metabolism tightrope." The modification may have altered the compound's conformation, electronics, or ability to form a critical hydrogen bond.

Troubleshooting Workflow:

  • Analyze the Structure-Activity Relationship (SAR): Was the modification made at a position known to be sensitive to substitution? If you have a co-crystal structure of a similar analog in your target protein, examine the binding pocket. The "hotspot" for metabolism might also be a critical "sweet spot" for potency.

  • Employ Subtle Modifications: Instead of a fluorine, consider a less impactful change.

    • Deuteration: Replace the C-H bond at the metabolic hotspot with a C-D bond. The heavier isotope can slow the rate of CYP-mediated C-H bond cleavage (the "kinetic isotope effect") without significantly altering the electronics or sterics of the molecule.

    • Alternative Isosteres: If a methyl group was added for steric bulk, try a cyclopropyl group. If a phenyl ring is being hydroxylated, try replacing it with a pyridine or pyrimidine ring to alter the electronics and metabolic profile.

  • "Metabolism-Driven" SAR Exploration: Use the stability data as a guide. If you know C5 is a hotspot, focus your synthetic efforts on exploring modifications at other positions (e.g., C2, C6) to regain potency while leaving the C5 blocking group in place.

Part 3: Visualization & Diagrams

Diagram 1: Key Metabolic Pathways

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 1H-Pyrrolo[2,3-c]pyridine (Parent Drug) M1 C3-Hydroxy Metabolite (+16 Da) Parent->M1 Aromatic Hydroxylation M2 C5/C6-Hydroxy Metabolite (+16 Da) Parent->M2 Aromatic Hydroxylation M3 Side-Chain Oxidation (+16 Da) Parent->M3 Aliphatic Hydroxylation M4 Glucuronide Conjugate (+176 Da) M1->M4 UGTs M2->M4 M5 Sulfate Conjugate (+80 Da) M2->M5 SULTs

Caption: Primary Phase I and Phase II metabolic pathways for the 4-azaindole scaffold.

Diagram 2: Troubleshooting Workflow for High Clearance

Start High Clearance in HLM Assay CheckNADPH Confirm NADPH Dependence Start->CheckNADPH MetID Perform LC-MS/MS Metabolite ID Study CheckNADPH->MetID Yes Analyze Identify Site(s) of Metabolism (SoM) MetID->Analyze Hypothesize Propose Structural Modifications Analyze->Hypothesize Synthesize Synthesize New Analogs (e.g., Fluorination, Deuteration) Hypothesize->Synthesize Reassay Re-test in HLM Assay Synthesize->Reassay Stable Metabolically Stable Reassay->Stable Low Clearance Unstable Still Unstable Reassay->Unstable High Clearance Unstable->Analyze Re-evaluate SoM

Caption: Systematic workflow for identifying and mitigating high metabolic clearance.

Part 4: Key Experimental Protocols

Protocol 1: High-Throughput Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)[15][17]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[17]

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Midazolam, a high-clearance compound)

  • Negative Control (e.g., Warfarin, a low-clearance compound)

  • 96-well incubation plate and a deep-well collection plate

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare working solutions. Dilute test compounds and controls to an intermediate concentration (e.g., 100 µM in ACN/water).

  • Incubation Plate Setup:

    • Add phosphate buffer to all wells.

    • Add HLM to achieve a final protein concentration of 0.5 mg/mL.[15]

    • Add 1 µL of the test compound/control intermediate solution to the appropriate wells to achieve a final substrate concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to all wells except the T=0 wells to start the reaction.[15]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to the collection plate containing 3-4 volumes of ice-cold ACN with IS.[17]

    • For the T=0 sample, add the quenching solution before adding the NADPH system.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent of parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the line from linear regression is the elimination rate constant (k).[15]

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) = (k / [HLM protein concentration]) * 1000.

References

Technical Support Center: Troubleshooting Low Yields in Multi-Step 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. As a bioisostere of indole, 7-azaindole offers unique properties, including enhanced solubility and bioavailability, making it a privileged core in medicinal chemistry.[1] However, its synthesis can be challenging due to the electron-deficient nature of the pyridine ring.[1]

This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during multi-step 7-azaindole synthesis, helping you optimize your reaction conditions and improve your yields.

Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses broad, overarching challenges that can affect multiple synthetic routes to 7-azaindole.

Question 1: My overall yield for the multi-step synthesis is consistently low. Where should I start troubleshooting?

Answer: Low overall yield in a multi-step synthesis is a common challenge. A systematic approach is crucial.

Troubleshooting Workflow:

G start Low Overall Yield step1 Analyze Each Step Individually (TLC, LC-MS, 1H NMR of crude reaction mixture) start->step1 step2 Identify the Problematic Step(s) (Low conversion, multiple byproducts, decomposition) step1->step2 step4 Re-evaluate Starting Material Quality (Purity, stability, proper storage) step1->step4 Parallel Check step3 Focus Troubleshooting on the Identified Step step2->step3 step5 Optimize Reaction Conditions (Temperature, concentration, stoichiometry, catalyst loading) step3->step5 step6 Improve Purification Technique (Recrystallization vs. chromatography, choice of solvent system) step5->step6 end Improved Overall Yield step6->end

Caption: General troubleshooting workflow for low overall yield.

Key Considerations:

  • Step-by-Step Analysis: Do not rely solely on the final product yield. Analyze the outcome of each reaction step. A low-yielding step early in the sequence will have a cascading effect on the overall yield.

  • Intermediate Purity: Ensure the purity of each intermediate before proceeding to the next step. Impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges.

  • Reaction Monitoring: Actively monitor your reactions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.

Question 2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of tar-like substances often indicates decomposition of starting materials, intermediates, or the final product. This is particularly common when working with electron-deficient and thermally sensitive heterocyclic compounds.

Potential Causes and Solutions:

CauseExplanationRecommended Action
High Reaction Temperature Many intermediates in 7-azaindole synthesis are not stable at elevated temperatures and can polymerize or decompose.Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Presence of Oxygen Some intermediates, particularly organometallic species, are sensitive to air and can be oxidized, leading to complex mixtures.Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Strongly Acidic or Basic Conditions The 7-azaindole core and its precursors can be unstable under harsh pH conditions.If possible, use milder acids or bases. Buffer the reaction mixture if necessary.
Impure Starting Materials or Solvents Impurities can act as catalysts for decomposition pathways. Peroxides in solvents like THF can be particularly problematic.Use high-purity, anhydrous solvents. Purify starting materials if their quality is questionable.

Section 2: Troubleshooting Specific Synthetic Routes

This section provides detailed guidance for common synthetic strategies used to prepare 7-azaindoles.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for preparing indoles and azaindoles from o-nitrotoluenes.[2][3]

G start o-Nitrotoluene Derivative step1 Enamine Formation (DMF-DMA, Pyrrolidine) start->step1 step2 Reductive Cyclization (e.g., Raney Ni, H2 or Hydrazine) step1->step2 end 7-Azaindole step2->end

Caption: The Leimgruber-Batcho synthesis workflow.

Question 3: The initial enamine formation step is giving a low yield. What could be the issue?

Answer: Low yield in the enamine formation step often points to issues with the reactivity of the starting materials or the reaction conditions.

Causality and Solutions:

  • Insufficient Acidity of Methyl Protons: The acidity of the methyl group on the nitropyridine is crucial for deprotonation and subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] If the pyridine ring is substituted with electron-donating groups, this acidity is reduced.

    • Solution: Consider using a stronger, non-nucleophilic base to facilitate the initial deprotonation. However, be cautious as this can lead to side reactions. Alternatively, increasing the reaction temperature or using microwave irradiation can enhance the reaction rate.

  • Reagent Quality: DMF-DMA is moisture-sensitive and can decompose over time.

    • Solution: Use freshly opened or properly stored DMF-DMA. Consider distilling it before use if you suspect decomposition.

  • Inefficient Displacement of Dimethylamine: The reaction proceeds through the displacement of dimethylamine from DMF-DMA by a more reactive amine like pyrrolidine.[2]

    • Solution: Ensure an adequate amount of pyrrolidine is used. In some cases, running the reaction without pyrrolidine is possible, but it may require longer reaction times.[2]

Question 4: The reductive cyclization step is messy, and I'm having trouble isolating the 7-azaindole. What are my options?

Answer: The reductive cyclization of the nitroenamine is a critical step that can be sensitive to the choice of reducing agent and reaction conditions.

Troubleshooting Reductive Cyclization:

Reducing AgentAdvantagesPotential Issues & Solutions
Raney Nickel with Hydrazine or H₂ Highly effective and often provides clean reactions.[2]Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst. Solution: Ensure the starting material is free of sulfur. Over-reduction: The pyridine ring can sometimes be reduced. Solution: Carefully control the reaction time, temperature, and hydrogen pressure.
Palladium on Carbon (Pd/C) with H₂ A versatile and widely used catalyst.[3]Catalyst Deactivation: Similar to Raney Ni, it can be poisoned. Incomplete Reduction: May require higher pressures or temperatures for complete conversion. Solution: Use a higher catalyst loading or optimize the reaction conditions.
Iron in Acetic Acid An inexpensive and effective reducing agent.[3]Acid Sensitivity: The 7-azaindole product may be unstable in strong acid. Workup Challenges: Removal of iron salts can be difficult. Solution: Neutralize the reaction mixture carefully during workup. Consider using alternative iron-based reducing agents.
Sodium Dithionite (Na₂S₂O₄) A mild reducing agent suitable for sensitive substrates.[3]Low Reactivity: May not be strong enough to reduce the nitro group efficiently in all cases. Solution: This is a good option for substrates with other reducible functional groups that you wish to preserve.
Titanium(III) Chloride (TiCl₃) Offers controlled reduction and its acidic nature can promote cyclization.[3]Stoichiometry is Key: The amount of TiCl₃ needs to be carefully controlled to achieve the desired level of reduction.[3]
Sonogashira Coupling followed by Cyclization

This is a very common and versatile method for constructing the 7-azaindole core. It involves the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step.[4][5][6]

G start 2-Amino-3-halopyridine + Terminal Alkyne step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base) start->step1 step2 3-Alkynyl-2-aminopyridine Intermediate step1->step2 step3 Cyclization (Base or Acid catalyzed) step2->step3 end 7-Azaindole step3->end

Caption: Sonogashira coupling and cyclization pathway.

Question 5: My Sonogashira coupling is sluggish or fails completely. What are the likely causes?

Answer: A failed Sonogashira coupling can be frustrating, but it's often due to a few common culprits.

Troubleshooting the Sonogashira Coupling:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical.

    • Solution: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice. If this fails, consider using a more active catalyst system, such as PdCl₂(PPh₃)₂ or employing a different phosphine ligand.

  • Copper(I) Co-catalyst: The copper(I) iodide (CuI) is essential for the reaction.

    • Solution: Ensure the CuI is fresh and of high quality. It should be a white or off-white powder; a green or brown color indicates oxidation, which can inhibit the reaction.

  • Base: An appropriate base is required to deprotonate the alkyne and neutralize the HX formed.

    • Solution: Triethylamine (Et₃N) is commonly used. If the reaction is still slow, a stronger base like diisopropylethylamine (DIPEA) or DBU might be necessary, but be mindful of potential side reactions.

  • Solvent and Temperature: The reaction is typically run in solvents like THF or DMF.[5]

    • Solution: Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. If the reaction is slow at room temperature, gentle heating (e.g., to 60 °C) can be beneficial.[5]

  • Alkyne Dimerization (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne.

    • Solution: This is often promoted by the presence of oxygen. Rigorously exclude air from your reaction. Adding the alkyne slowly to the reaction mixture can also help to minimize this side reaction.

Question 6: The final cyclization of the 3-alkynyl-2-aminopyridine intermediate is not working. What conditions should I try?

Answer: The cyclization step can be promoted by either base or acid, and the optimal conditions will depend on the specific substrate.

Cyclization Strategies:

  • Base-Mediated Cyclization: Strong bases like potassium tert-butoxide or cesium carbonate are often effective. This approach is suitable for a wide range of substrates.

  • Acid-Catalyzed Cyclization: In some cases, acidic conditions can promote cyclization. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has been shown to be effective.[6] This can be a good alternative if base-mediated methods fail.

  • Microwave-Assisted Cyclization: Microwave irradiation can significantly accelerate the cyclization step and improve yields, particularly for less reactive substrates.[7]

Fischer Indole Synthesis

While the Fischer indole synthesis is a classic method, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[8][9][10]

Question 7: I am attempting a Fischer indole synthesis with a pyridylhydrazine, but the yields are very low. Why is this and can it be improved?

Answer: The low yields in the Fischer synthesis of azaindoles are often due to the harsh acidic conditions required and the electronic properties of the pyridylhydrazine.

Improving the Fischer Synthesis of Azaindoles:

  • Acid Catalyst: Polyphosphoric acid (PPA) is a common catalyst for this reaction.[8][9] The choice and amount of acid are critical.

    • Solution: Experiment with different acid catalysts, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), which can be more effective than PPA in some cases.

  • Electron-Donating Groups: The presence of electron-donating groups on the pyridine ring can facilitate the reaction.[10]

  • Buchwald Modification: For substrates that are not amenable to traditional Fischer conditions, the Buchwald modification, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, can be a viable alternative.[9]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [11]

This protocol describes the synthesis of a 7-azaindole derivative from 2-fluoro-3-picoline and benzonitrile.

Materials:

  • 2-fluoro-3-picoline

  • Benzonitrile

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

Procedure:

  • Under an inert atmosphere (argon), add a 1.6 M solution of n-BuLi in hexanes (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.

  • Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution and stir for 5 minutes at -40 °C to generate LDA.

  • Add benzonitrile (215 µL, 2.1 mmol) and stir at -40 °C for 2 hours.

  • Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) and continue stirring for an additional 2 hours.

  • Quench the reaction with an appropriate aqueous solution and proceed with standard workup and purification to afford 2-phenyl-7-azaindole.

Note: The use of excess LDA is crucial for achieving high yields in this reaction.[11]

References

Addressing off-target activity of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid analogs. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of kinase inhibitor development, with a specific focus on identifying and mitigating off-target activity. The pyrrolopyridine scaffold is a valuable starting point for potent kinase inhibitors, but achieving high selectivity is a common and critical challenge.[1][2] This resource synthesizes established principles of kinase inhibitor profiling with practical, experience-driven insights to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your research, providing a logical framework for identifying the root cause and implementing corrective measures.

Question 1: "My 1H-pyrrolo[2,3-c]pyridine analog shows potent inhibition of my target kinase in a biochemical assay, but in cell-based assays, I'm observing unexpected toxicity or phenotypes inconsistent with target inhibition. How do I determine if this is an off-target effect?"

This is a classic and critical issue in drug discovery. A discrepancy between biochemical potency and cellular phenotype often points towards off-target activity or issues with compound behavior in a cellular context.

Causality: Most kinase inhibitors, including those based on the 1H-pyrrolo[2,3-c]pyridine scaffold, are designed to be ATP-competitive.[3][4] Given the high degree of conservation in the ATP-binding pocket across the human kinome, achieving absolute specificity is exceptionally difficult.[1][4] The observed toxicity could stem from your compound inhibiting one or more "off-target" kinases that are essential for cell survival or other key signaling pathways.

G cluster_0 Initial Observation cluster_1 Step 1: On-Target Validation cluster_2 Step 2: Off-Target Identification cluster_3 Step 3: Hypothesis Validation A Unexpected Cellular Phenotype/Toxicity B Cellular Target Engagement Assay (e.g., NanoBRET™) A->B Confirm target binding in cells C Phospho-Substrate Western Blot (Immediate Downstream Target) A->C Confirm target inhibition in cells D Rescue Experiment (Inhibitor-resistant mutant) A->D Gold-standard on-target validation E Broad Kinome Profiling (e.g., KinomeScan™, Kinobeads) B->E If target engagement is confirmed, search for off-targets C->E G siRNA/CRISPR Knockdown of Putative Off-Target E->G Validate identified off-targets H Cellular Assays with Off-Target Selective Inhibitor E->H F Phenotypic Comparison (Structurally distinct inhibitors) F->G

Caption: Tiered workflow for dissecting on- and off-target cellular effects.

1. Confirm Cellular Target Engagement & Inhibition:

  • Protocol: Cellular Phosphorylation Assay. [5]

    • Culture cells to 70-80% confluency.

    • Treat cells with a dose-response of your 1H-pyrrolo[2,3-c]pyridine analog for a short duration (e.g., 1-2 hours).

    • Lyse the cells and perform a Western blot using a phospho-specific antibody for a known, direct substrate of your target kinase.

    • Expected Result: A dose-dependent decrease in substrate phosphorylation confirms your compound is hitting its intended target in the cell.

  • Protocol: NanoBRET™ Target Engagement Assay. [5][6]

    • Transfect cells with a vector expressing your target kinase fused to NanoLuc® luciferase.

    • Add the NanoBRET™ tracer that binds to the kinase's active site.

    • Treat with your compound. If your compound binds to the target, it will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • Trustworthiness: This assay provides a quantitative measure of compound binding to the target within the physiological context of a live cell.[5]

2. Identify Potential Off-Targets:

  • Protocol: Broad Kinome Profiling.

    • Submit your compound to a commercial service (e.g., Reaction Biology, Eurofins DiscoverX) for screening against a large panel of kinases (e.g., >400 kinases).[7]

    • Request the screen be performed at a fixed concentration (e.g., 1 µM) to identify potent off-targets.

    • Data Interpretation: You will receive data as "% inhibition." Pay close attention to any kinases inhibited by >50-70%. These are your primary off-target candidates.

3. Validate Putative Off-Targets:

  • Protocol: siRNA/CRISPR Knockdown. [8]

    • Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the suspected off-target kinase identified from the kinome screen.

    • Treat these knockdown/knockout cells with your compound and repeat the original phenotype/toxicity assay.

    • Self-Validation: If the problematic phenotype is significantly reduced or disappears in the knockdown/knockout cells, you have strong evidence that the effect is mediated by that specific off-target.[8]

Question 2: "My kinome screen revealed several off-target kinases for my 1H-pyrrolo[2,3-c]pyridine analog. How do I interpret this data and decide if the compound is still viable?"

Interpreting selectivity data is crucial. Not all off-target hits are equally problematic. The key is to quantify the selectivity and understand the biological context of the off-targets.

Causality: The clinical and biological consequences of an inhibitor are dictated by its full "polypharmacology"—the sum of its on- and off-target interactions.[3][9] Some off-target effects can even be beneficial, but many can lead to toxicity.[1][10]

1. Determine IC50 Values for On- and Off-Targets:

  • Follow up your initial kinome screen by obtaining full 10-point dose-response curves (IC50 values) for your primary target and the most potent off-targets.[4][7] This moves you from a single-point inhibition percentage to a quantitative measure of potency.

2. Calculate the Selectivity Index:

  • Selectivity Index (SI): A ratio used to compare the potency of a compound against two different targets.

    • SI = IC50 (Off-Target Kinase) / IC50 (Primary Target Kinase)

  • A higher SI value indicates greater selectivity for your primary target. A commonly accepted, though arbitrary, threshold for a "selective" compound is an SI > 100. However, the required selectivity depends heavily on the specific off-target.

Table 1: Example Selectivity Profile for Compound "PYR-123"

Kinase TargetBiochemical IC50 (nM)Selectivity Index (vs. Target A)Biological Implication of InhibitionRecommendation
Target A (Primary) 10 - Anticancer (desired) Proceed
Kinase B20020Cell cycle progressionHigh Risk: Low selectivity against a critical kinase. Redesign compound.
Kinase C1,500150Pro-inflammatory signalingMedium Risk: Monitor for inflammatory markers in cellular models.
Kinase D>10,000>1,000Redundant functionLow Risk: High selectivity. Unlikely to be a major issue.

3. Contextualize the Off-Targets:

  • Research the biological function of each significant off-target. Is it a member of a critical survival pathway? Is it expressed in the tissue or cell types relevant to your intended therapeutic application? Inhibition of a kinase essential for cardiac function, for example, is a major liability, even with moderate selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best assay format for an initial screen to assess the selectivity of my new 1H-pyrrolo[2,3-c]pyridine analogs?

For an initial screen, a radiometric biochemical assay is often considered the gold standard due to its direct measurement of substrate phosphorylation and high sensitivity.[3][6]

  • Recommended Assay: The HotSpot™ radiometric assay or similar formats that measure the transfer of radiolabeled phosphate (³³P) from ATP to a substrate peptide or protein.[3][7]

  • Key Parameter - ATP Concentration: It is critical to perform these assays at or near the Michaelis constant (Km) of ATP for each kinase.[9][11] This standardizes the conditions and allows for more meaningful comparison of IC50 values across different kinases, as the IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration.[3][12] Some platforms also offer assays at physiological ATP concentrations (1-5 mM), which can be more predictive of cellular activity.[9][13]

Q2: I have calculated IC50 values. Should I also determine the Inhibition Constant (Ki)?

Yes, whenever possible. The IC50 value is an operational parameter that depends on assay conditions (especially substrate concentration).[12][14] The Ki (Inhibition Constant) is a thermodynamic measure of the binding affinity between the inhibitor and the enzyme, making it independent of experimental setup.[11][12]

  • Why it's Trustworthy: Ki values allow for a more direct and universal comparison of inhibitor potencies.[14]

  • Conversion using the Cheng-Prusoff Equation (for competitive inhibitors): Ki = IC50 / (1 + ([S] / Km))

    • Where [S] is the substrate (ATP) concentration and Km is the Michaelis constant of the enzyme for that substrate.

Q3: How can I proactively design 1H-pyrrolo[2,3-c]pyridine analogs with better selectivity from the start?

While empirical screening is essential, rational design can significantly improve your chances of success.

  • Exploit Non-Conserved Regions: The ATP binding site is highly conserved, but surrounding regions are not. Use structural biology (X-ray crystallography or cryo-EM) of your lead compound bound to its target. Identify opportunities to add chemical moieties that interact with unique, non-conserved amino acid residues near the active site.

  • Target Inactive Conformations: Some kinases adopt distinct inactive conformations. Designing inhibitors that specifically bind to these states (Type II inhibitors) can confer a higher degree of selectivity, as these conformations are often more diverse than the active state.[3]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different positions on the pyrrolopyridine scaffold and measure the effect on both on-target and off-target kinases.[15] This can reveal which chemical substitutions enhance selectivity. For example, a modification that dramatically reduces activity against an off-target while only slightly affecting the primary target is a significant step forward.[4]

G A Initial Hit Compound (Pyrrolopyridine Scaffold) B Determine Co-crystal Structure (Target + Inhibitor) A->B C Identify Non-conserved Pockets near ATP site B->C D Design & Synthesize New Analogs C->D Rational Design E Screen: Primary Target vs. Key Off-Target Panel D->E F Analyze SAR: Potency & Selectivity E->F F->D Iterative Optimization G Select Candidate with Improved Selectivity Index F->G

References

Technical Support Center: Enhancing Oral Bioavailability of 1H-pyrrolo[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to the oral bioavailability of this important class of molecules.

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in many investigational drugs, particularly kinase inhibitors.[1][2] However, like many heterocyclic compounds, derivatives of this scaffold can exhibit suboptimal pharmacokinetic properties, most notably poor oral bioavailability. This can be a significant hurdle in advancing promising candidates to the clinic.

This guide will provide a structured approach to identifying and addressing the root causes of poor oral bioavailability for your 1H-pyrrolo[2,3-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1H-pyrrolo[2,3-c]pyridine derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. The first step is a thorough physicochemical characterization of your compound. This should include determining its pKa, LogP, melting point, and crystalline form (polymorphism). With this baseline data, you can select an appropriate solubilization strategy. Initial approaches often involve pH adjustment of the formulation vehicle for ionizable compounds or the use of co-solvents.[3]

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble 1H-pyrrolo[2,3-c]pyridine compounds?

A2: Several established strategies can be employed. These can be broadly categorized as:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[3]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[3]

  • Prodrug Approach: The chemical structure of the parent drug can be modified to create a more soluble or permeable prodrug that converts to the active form in vivo.[3]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific derivative?

A3: The choice of strategy depends on the specific physicochemical properties of your derivative. For instance, a compound with a high melting point and high lipophilicity may be a good candidate for an amorphous solid dispersion or a lipid-based formulation. Conversely, a molecule with a specific site for metabolic inactivation could benefit from a prodrug approach that masks that site.

Q4: My compound has good in vitro dissolution but still shows low oral bioavailability. What could be the issue?

A4: If in vitro dissolution is not the limiting factor, other processes are likely at play. These include:

  • High first-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • Poor intestinal permeability: The compound may not be efficiently transported across the intestinal wall.

  • Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[3]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility and Slow Dissolution Rate

Symptoms:

  • Low solubility in aqueous buffers (e.g., FaSSIF, FeSSIF).

  • Incomplete or slow dissolution in in vitro dissolution assays.

  • High dose-to-solubility ratio.

Causality: The planar, often crystalline nature of the 1H-pyrrolo[2,3-c]pyridine core can lead to strong intermolecular interactions, resulting in high lattice energy and poor solubility.

Workflow for Troubleshooting Solubility:

Caption: Workflow for addressing poor aqueous solubility.

Experimental Protocols:

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve your 1H-pyrrolo[2,3-c]pyridine derivative and a suitable polymer (e.g., PVP/VA 64, HPMC-AS) in a common solvent or solvent mixture (e.g., dichloromethane/methanol).

  • Spray Drying: Atomize the solution into a hot air stream. The rapid solvent evaporation prevents the drug from crystallizing, trapping it in an amorphous state within the polymer matrix.

  • Collection and Drying: Collect the resulting powder and dry it under vacuum to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Assess the dissolution rate of the solid dispersion compared to the crystalline drug.

Issue 2: Low Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) in Caco-2 cell assays.

  • Low bioavailability despite adequate solubility and dissolution.

Causality: The physicochemical properties of the compound, such as high polarity or the lack of optimal lipophilicity, can hinder its passive diffusion across the intestinal epithelium.

Workflow for Assessing and Improving Permeability:

Permeability_Workflow Start Low Oral Bioavailability (Good Solubility) Caco2 Caco-2 Permeability Assay Start->Caco2 Papp Low Papp? Caco2->Papp Efflux Assess P-gp Efflux (Bidirectional Caco-2 Assay) Papp->Efflux Yes End Improved Permeability Papp->End No (investigate metabolism) EffluxSubstrate P-gp Substrate? Efflux->EffluxSubstrate Inhibitor Co-dose with P-gp Inhibitor (e.g., Verapamil) EffluxSubstrate->Inhibitor Yes SAR Structural Modification (SAR) - Reduce H-bond donors - Increase lipophilicity EffluxSubstrate->SAR No Inhibitor->End Prodrug Prodrug Approach - Mask polar groups SAR->Prodrug SAR->End Prodrug->End

Caption: Troubleshooting low intestinal permeability.

Experimental Protocols:

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. To assess efflux, add the compound to the basolateral side and measure its appearance on the apical side.

  • Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux.

Issue 3: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability despite good solubility and permeability.

  • High clearance in in vivo pharmacokinetic studies.

  • Rapid disappearance of the parent compound in liver microsome stability assays.

Causality: The 1H-pyrrolo[2,3-c]pyridine scaffold can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.

Workflow for Addressing Metabolic Instability:

Metabolism_Workflow Start Low Oral Bioavailability (Good Solubility & Permeability) Microsome Liver Microsome Stability Assay Start->Microsome Instability High Clearance? Microsome->Instability MetaboliteID Metabolite Identification (LC-MS/MS) Instability->MetaboliteID Yes End Improved Metabolic Stability Instability->End No (re-evaluate other factors) SoftSpot Identify Metabolic 'Soft Spot' MetaboliteID->SoftSpot Deuteration Deuteration at Metabolic Site SoftSpot->Deuteration BlockingGroup Introduce Blocking Group (e.g., Fluorine) SoftSpot->BlockingGroup Prodrug Prodrug to Mask Metabolic Site SoftSpot->Prodrug Deuteration->End BlockingGroup->End Prodrug->End

Caption: Mitigating high first-pass metabolism.

Experimental Protocols:

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation: Incubate your compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, etc.) and NADPH (as a cofactor for CYP enzymes) at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Illustrative Bioavailability Enhancement

The following table provides hypothetical but representative data for different bioavailability enhancement strategies applied to a generic 1H-pyrrolo[2,3-c]pyridine derivative.

Formulation/ModificationAqueous Solubility (µg/mL)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Rat Oral Bioavailability (%)
Crystalline Drug (Suspension)10.5< 5
Micronized Drug (Suspension)10.510
Amorphous Solid Dispersion500.535
SMEDDS>100 (in formulation)1.255
Prodrug (Phosphate Ester)>10000.445

In Vivo Evaluation

Ultimately, the success of any bioavailability enhancement strategy must be confirmed in vivo.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use a relevant animal model, such as Sprague-Dawley rats.[3]

  • Formulations:

    • Group 1: Aqueous suspension of the unmodified drug.

    • Group 2: The optimized formulation (e.g., solid dispersion, SMEDDS).

    • Group 3: Intravenous (IV) solution of the drug for absolute bioavailability calculation.

  • Dosing: Administer the oral formulations via oral gavage and the IV formulation via the tail vein.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Sample Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the challenges associated with the oral bioavailability of 1H-pyrrolo[2,3-c]pyridine compounds, thereby accelerating the development of new and effective medicines.

References

Mitigating toxicity issues in the development of 1H-pyrrolo[2,3-c]pyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Mitigating Toxicity in Drug Development

Welcome to the technical support resource for researchers developing 1H-pyrrolo[2,3-c]pyridine-based inhibitors. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a framework for understanding, anticipating, and troubleshooting the specific toxicity challenges inherent to this chemical scaffold. Our goal is to empower you to make informed decisions that de-risk your projects early and accelerate the development of safer, more effective therapeutics.

Section 1: Understanding the Roots of Toxicity

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. However, its features can also be a source of significant toxicological liabilities. Understanding these root causes is the first step toward rational mitigation.

Q1: What are the primary molecular drivers of toxicity for 1H-pyrrolo[2,3-c]pyridine-based inhibitors?

A1: The toxicity profile of this scaffold is typically driven by three main factors:

  • Off-Target Kinase Inhibition: The 7-azaindole core is an effective ATP mimetic, leading to broad activity across the kinome. While this can be beneficial, unintended inhibition of essential kinases (e.g., those involved in cardiovascular function or cell survival) is a primary source of toxicity.[1][2] Many kinase inhibitors have promiscuous binding profiles, which can lead to unexpected cellular effects.[3][4]

  • Metabolic Activation: The pyrrole ring, particularly if unsubstituted, can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] This can generate reactive electrophilic intermediates, such as quinone-imines or epoxides. These metabolites can form covalent adducts with cellular macromolecules like proteins and DNA, leading to hepatotoxicity and genotoxicity.[6][7]

  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Many nitrogen-containing heterocyclic compounds, including those with basic amine features often appended to the pyrrolopyridine core, are known to block this channel.[8][9] Inhibition of the hERG channel can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[10]

Section 2: Troubleshooting Guide: Experimental Issues & Mitigation

This section addresses common experimental hurdles in a question-and-answer format, providing both diagnostic workflows and actionable solutions.

Issue 1: High In Vitro Cytotoxicity

Q2: My lead compound shows potent, single-digit nanomolar activity against my target kinase, but it kills my cancer cell line with a similar IC50. How do I determine if this is a desirable on-target effect or problematic off-target toxicity?

A2: This is a critical juncture in a hit-to-lead campaign. The key is to systematically dissect the source of the cytotoxicity. Simply observing cell death is not enough; you must validate that the phenotype is a direct consequence of inhibiting the intended target.[11]

Here is a logical workflow to follow:

G Start High Cytotoxicity Observed (Target IC50 ≈ Cell IC50) KinasePanel Step 1: Broad Kinase Selectivity Profiling Start->KinasePanel GeneticValidation Step 2: Genetic Target Validation (siRNA/CRISPR) KinasePanel->GeneticValidation Are potent off-targets identified that could explain toxicity? OffTarget Conclusion: Off-Target Toxicity Likely KinasePanel->OffTarget Yes RescueExpt Step 3: Rescue Experiment GeneticValidation->RescueExpt Does target knockdown phenocopy inhibitor cytotoxicity? GeneticValidation->OffTarget No OnTarget Conclusion: On-Target Toxicity Confirmed RescueExpt->OnTarget Can cytotoxicity be rescued by a downstream constitutively active mutant? Inconclusive Result: Inconclusive (Possible multiple off-targets) RescueExpt->Inconclusive No

Caption: Workflow for Deconvoluting On- vs. Off-Target Cytotoxicity.

Causality Explained:

  • Step 1 (Kinase Profiling): Before spending resources on complex cell biology, a broad kinase panel (e.g., 400+ kinases) is the most efficient way to identify problematic off-targets. If your compound inhibits a known pro-survival kinase (like a member of the CDK or VEGFR families) with equal or greater potency than your intended target, that is the most likely cause of toxicity.[12]

  • Step 2 (Genetic Validation): This is the gold standard for confirming on-target effects. Using siRNA or CRISPR to knock down your target protein should replicate the cell death phenotype you see with your inhibitor.[11] If it doesn't, the inhibitor's toxicity is almost certainly off-target.

  • Step 3 (Rescue Experiment): This provides a final layer of validation. If you can introduce a downstream effector of your target's pathway that is constitutively active, it should "rescue" the cells from the inhibitor-induced death, confirming the mechanism of action.

Issue 2: Cardiotoxicity Risk and hERG Inhibition

Q3: My 1H-pyrrolo[2,3-c]pyridine core is decorated with a basic side chain to improve solubility, but now I'm concerned about hERG liability. How can I assess and mitigate this?

A3: Your concern is well-founded. The combination of a lipophilic core and a basic nitrogen is a classic pharmacophore for hERG channel blockers.[9][13] Early and repeated assessment is crucial.

Assessment Strategy:

  • In Silico Modeling: Use predictive software to calculate the pIC50 for hERG inhibition. While not definitive, this is a free and instant first pass to flag high-risk compounds.

  • Automated Patch Clamp Assay: This is the industry standard for quantitative hERG assessment. It provides an accurate IC50 value that can be used to calculate a safety margin.[8] You should test your compounds as soon as you have sufficient material.

Mitigation Strategies & Structure-Activity Relationships (SAR):

The goal is to disrupt the pharmacophore responsible for hERG binding while maintaining on-target potency. A common strategy is to reduce lipophilicity or mask the basic nitrogen.[14]

Table 1: SAR for Mitigating hERG Inhibition
Modification Strategy Example Change Effect on hERG IC50 Rationale
Reduce Lipophilicity (logP) Replace a phenyl ring with a pyridine or other heterocycle.Increase (Desirable)Decreases partitioning into the hERG channel pore.[9]
Introduce Acidic Group Add a carboxylic acid or tetrazole near the basic center.Increase (Desirable)Creates a zwitterion at physiological pH, reducing the effective basicity and preventing entry into the channel.
Mask Basic Center Convert a tertiary amine to a non-basic amide or urea.Increase (Desirable)Removes the key protonatable nitrogen that interacts with the channel.
Increase Steric Hindrance Add a bulky group (e.g., t-butyl) adjacent to the basic nitrogen.Increase (Desirable)Physically prevents the molecule from adopting the correct conformation to bind within the narrow channel pore.
Issue 3: Metabolic Instability and Reactive Metabolites

Q4: My compound has poor oral bioavailability and shows signs of time-dependent toxicity in longer-term assays. I suspect metabolic activation of the pyrrole ring. How do I confirm this and what can I do about it?

A4: Time-dependent toxicity is a red flag for the formation of reactive metabolites. The pyrrole ring can be oxidized by CYPs to form electrophilic species that covalently modify proteins, a process known as bioactivation.[6][15]

G Pyrrolopyridine 1H-pyrrolo[2,3-c]pyridine (Parent Compound) CYP450 CYP450 Oxidation (e.g., CYP3A4) Pyrrolopyridine->CYP450 ReactiveMetabolite Reactive Intermediate (e.g., Epoxide) CYP450->ReactiveMetabolite GSH_Adduct GSH Adduct (Detoxification) ReactiveMetabolite->GSH_Adduct Glutathione Conjugation Protein_Adduct Protein Adduct (Toxicity) ReactiveMetabolite->Protein_Adduct Covalent Binding to Nucleophiles Excretion Excretion GSH_Adduct->Excretion

Caption: Metabolic activation pathway leading to potential toxicity.

Confirmation & Mitigation:

  • Glutathione (GSH) Trapping Assay: This is the definitive experiment. Incubate your compound with liver microsomes and a high concentration of GSH. The formation of GSH-adducts, detectable by LC-MS/MS, is direct evidence of reactive metabolite generation.[15]

  • Structural Modification (Metabolic Blocking): The most effective mitigation strategy is to block the site of metabolism.

    • Blocking the Pyrrole Ring: If the pyrrole nitrogen or adjacent carbons are the site of oxidation, substitution with a small, metabolically stable group like a methyl or fluoro group can prevent oxidation.

    • Bioisosteric Replacement: In more challenging cases, consider replacing the entire pyrrole ring with a more stable isostere, such as an azaindole, indole, or even a non-heterocyclic core, provided the on-target activity can be maintained.[16][17] This is a significant chemical redesign but can often completely solve the problem.

Section 3: Frequently Asked Questions (FAQs)

Q5: What are the most critical off-targets to screen for when working with 1H-pyrrolo[2,3-c]pyridine-based kinase inhibitors?

A5: While a broad screen is always recommended, certain kinases are frequently implicated in toxicity and should be prioritized. These include:

  • VEGFR2 (KDR): Inhibition is linked to hypertension, bleeding, and fatigue.[18]

  • CDK family (e.g., CDK1, CDK2): Inhibition can cause myelosuppression and gastrointestinal toxicity due to effects on rapidly dividing cells.

  • c-Kit and PDGFR: Often associated with fluid retention, edema, and cardiotoxicity.[18]

  • Src family kinases: Can lead to gastrointestinal issues and hematological toxicities.

Q6: What is a "cardiac safety index" and how can I apply it to my compounds?

A6: The cardiac safety index is a simple but powerful calculation to estimate the therapeutic window with respect to cardiotoxicity. It is the ratio of the hERG IC50 to the on-target therapeutic plasma concentration (or a surrogate like the cellular EC50).[18]

Safety Index = (hERG IC50) / (Target Potency EC50)

A safety index of >30x is generally considered a minimum threshold for early-stage compounds, with >100x being the goal for a clinical candidate. This allows you to rank-order compounds not just by potency, but by their relative risk of causing cardiac side effects.[18]

Section 4: Key Experimental Protocols

Protocol 1: hERG Inhibition Assay using Automated Patch-Clamp

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.

  • System: Automated patch-clamp platform (e.g., QPatch, IonWorks).

  • Cells: A stable cell line expressing the human hERG channel (e.g., CHO or HEK293 cells).

  • Methodology:

    • Cell Preparation: Culture hERG-expressing cells to ~80% confluency. Harvest and prepare a single-cell suspension at the appropriate density for the platform.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a concentration range (e.g., 0.01 µM to 30 µM).

    • Assay Execution: a. The automated system will capture individual cells and form a gigaseal to establish whole-cell patch-clamp configuration. b. A specific voltage protocol is applied to elicit the characteristic hERG current (IKr). A baseline recording is taken. c. The test compound at various concentrations is perfused over the cell. d. The voltage protocol is applied again, and the peak tail current is measured in the presence of the compound.

    • Data Analysis: a. Calculate the percentage of current inhibition at each concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.

  • Materials: Pooled HLM, NADPH regenerating system, test compound, positive control compound (e.g., verapamil), LC-MS/MS system.

  • Methodology:

    • Reaction Preparation: In a 96-well plate, combine HLM (e.g., at 0.5 mg/mL) and the test compound (at 1 µM) in a phosphate buffer.

    • Initiation: Pre-warm the plate to 37°C. Start the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis: a. Plot the natural log of the percent remaining parent compound versus time. b. The slope of the initial linear portion of this curve is the elimination rate constant (k). c. Calculate the half-life (t1/2) = 0.693 / k. d. Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).[19]

References

Validation & Comparative

A Researcher's Guide to Structure-Activity Relationships of 1H-pyrrolo[2,3-c]pyridine-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the well-known 7-deazapurine core, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-c]pyridine-4-carboxamides, offering a comparative overview of how structural modifications influence biological activity. Drawing upon data from closely related pyrrolopyridine isomers, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of this promising scaffold.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Versatile Pharmacophore

The pyrrolopyridine nucleus is a bioisostere of purines, such as adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows pyrrolopyridine derivatives to effectively compete with ATP for binding to the active sites of numerous kinases, which are often dysregulated in cancer.[1][2] The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule within the target protein. The carboxamide functional group at the 4-position provides an additional point for interaction and a versatile handle for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 1H-pyrrolo[2,3-c]pyridine-4-carboxamides is profoundly influenced by the nature and position of substituents on the bicyclic core and the amide moiety. While specific SAR studies on the 1H-pyrrolo[2,3-c]pyridine-4-carboxamide series are emerging, extensive research on isomeric scaffolds like 1H-pyrrolo[2,3-b]pyridine provides invaluable insights that can guide drug design.

Substitutions on the Pyrrolopyridine Core

The pyrrole and pyridine rings of the scaffold offer several positions for substitution, each with a distinct impact on target engagement and overall compound properties.

  • Pyrrole Ring (Positions 1, 2, and 3):

    • N-1 Position: The pyrrole nitrogen is a critical interaction point. Alkylation or arylation at this position can modulate the electronic properties of the ring system and introduce substituents that can probe deeper into the binding pocket of the target protein.

    • C-2 Position: Aryl substitutions at the C-2 position have been shown to be crucial for the activity of related 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors. The nature of the aryl group, including its electronic properties and substitution pattern, can significantly impact potency and selectivity.

    • C-3 Position: Modifications at the C-3 position are generally less explored but can influence the overall shape and electronics of the molecule.

  • Pyridine Ring (Positions 5, 6, and 7):

    • C-5 and C-6 Positions: These positions are often solvent-exposed and provide opportunities to introduce groups that can enhance solubility and other pharmacokinetic properties. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, substitutions at these positions were explored to improve drug-like properties.

    • C-7 Position: The nitrogen at position 7 is a key hydrogen bond acceptor, mimicking the N7 of adenine.

Modifications of the 4-Carboxamide Group

The carboxamide at the C-4 position is a critical determinant of biological activity. The substituents on the amide nitrogen can be tailored to interact with specific residues in the target's active site.

  • Amide Nitrogen Substituents (R1, R2):

    • Size and Lipophilicity: The size and lipophilicity of the groups attached to the amide nitrogen play a significant role. In studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, it was observed that the ring size and hydrophobicity of the amide substituent were critical for both activity and selectivity.[3][4][5]

    • Cyclic vs. Acyclic Substituents: Both cyclic and acyclic substituents can be accommodated. Cyclic amines, such as piperidine and morpholine, can provide conformational rigidity, which can be beneficial for binding.

    • Introduction of Functional Groups: The incorporation of additional functional groups on the amide substituent can lead to extra interactions with the target protein, such as hydrogen bonds or ionic interactions, thereby increasing potency.

Comparative Data of Representative Pyrrolopyridine Derivatives

To illustrate the impact of structural modifications, the following table summarizes the biological activity of several representative pyrrolopyridine derivatives from the literature. Note that these examples are primarily from isomeric scaffolds but provide valuable insights into the SAR of the broader pyrrolopyridine class.

Compound IDScaffoldKey SubstitutionsTargetIC50 (nM)Cell LineReference
4h 1H-pyrrolo[2,3-b]pyridineC5-CF3, C-vinyl linkage to substituted phenylFGFR17-[6]
11h 1H-pyrrolo[2,3-b]pyridine-2-carboxamide3,4-dichlorophenyl at N1, 3,3-difluoroazetidine amidePDE4B140-[3][4][5]
15e 1H-pyrrolo[2,3-b]pyridine derivativePhenylpyrimidine-carboxamide side chainc-Met-A549 (0.14 µM)[7]
7c 1H-pyrrolo[2,3-b]pyridine derivativeAromatic hydrazone moietyc-Met506A549 (0.82 µM)[8]
10t 1H-pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenyl at N1, Indolyl at C6Tubulin-HeLa (0.12 µM)[9]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carboxamides

The synthesis of the 1H-pyrrolo[2,3-c]pyridine-4-carboxamide scaffold can be achieved through a multi-step sequence, adaptable from established methods for related pyrrolopyridines.[3]

Step 1: Synthesis of the Pyrrolopyridine Core A common starting point is the construction of the bicyclic system through cyclization reactions. For example, a substituted aminopyridine can be reacted with a suitable three-carbon synthon to form the pyrrole ring.

Step 2: Functionalization at the 4-position Once the core is synthesized, the 4-position can be functionalized to introduce the carboxylic acid moiety. This can be achieved through methods such as lithiation followed by carboxylation or through palladium-catalyzed carbonylation of a 4-halo precursor.

Step 3: Amide Coupling The final step involves the coupling of the 4-carboxylic acid with a desired amine to form the target carboxamide. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.

Diagram of a General Synthetic Workflow

G A Substituted Aminopyridine B Pyrrolopyridine Core Synthesis A->B C 4-Halo-pyrrolopyridine B->C D Carboxylation/Carbonylation C->D E 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid D->E G Amide Coupling E->G F Amine (R1R2NH) F->G H Target 1H-pyrrolo[2,3-c]pyridine-4-carboxamide G->H

Caption: General synthetic workflow for 1H-pyrrolo[2,3-c]pyridine-4-carboxamides.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

1. Reagents and Materials:

  • Kinase enzyme (e.g., c-Met, FGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the Kinase Inhibition Assay Workflow

G cluster_0 Plate Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Add Kinase, Substrate, Buffer B Add Test Compound A->B C Add ATP (Start Reaction) B->C D Incubate at RT C->D E Add Detection Reagent D->E F Read Plate E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine-4-carboxamide scaffold represents a promising avenue for the development of novel therapeutics. The insights gained from the extensive research on related pyrrolopyridine isomers provide a solid foundation for the rational design of potent and selective inhibitors. Future efforts in this area should focus on:

  • Systematic SAR studies specifically on the 1H-pyrrolo[2,3-c]pyridine-4-carboxamide series to delineate the precise influence of substituents at each position.

  • Exploration of a wider range of biological targets beyond kinases, given the broad applicability of the pyrrolopyridine scaffold.

  • Optimization of pharmacokinetic properties to identify lead compounds with favorable in vivo efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the full therapeutic potential of 1H-pyrrolo[2,3-c]pyridine-4-carboxamides can be unlocked.

References

A Head-to-Head Performance Analysis of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid: A Novel Kinase Inhibitor for the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (hereafter designated PPC-4C ), with two FDA-approved incumbents, Ruxolitinib and Fedratinib . This analysis is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development, particularly within the oncology and immunology fields. The guide details the underlying mechanism of action, presents comparative biochemical and cellular activity data, and provides validated experimental protocols for reproducing and extending these findings.

Introduction: The Critical Role of the JAK-STAT Pathway and the Case for Novel Inhibitors

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade essential for a multitude of physiological processes, including hematopoiesis, immune response, and cellular proliferation.[1][2] The pathway transduces signals from a wide array of cytokines and growth factors to the nucleus, directly influencing gene expression.[3][4] It consists of three primary components: cell surface receptors, the four Janus kinases (JAK1, JAK2, JAK3, and TYK2), and the seven STAT proteins.[1][5]

Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, most notably myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera, as well as autoimmune disorders.[6] The discovery of the activating JAK2V617F mutation in many MPN patients solidified JAK2 as a key therapeutic target.[7]

This has led to the development of targeted inhibitors. Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Fedratinib, a selective JAK2 inhibitor, are both approved for the treatment of myelofibrosis.[8][9] While effective, the therapeutic landscape continues to evolve, seeking inhibitors with improved selectivity profiles, novel binding modes, or enhanced efficacy against resistance mutations.

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent kinase inhibitors.[10] This guide introduces a novel derivative, PPC-4C, as a hypothetical next-generation JAK2 inhibitor and evaluates its performance against the clinical standards, Ruxolitinib and Fedratinib.

Mechanism of Action: JAK-STAT Signaling

The signaling cascade is initiated when a cytokine binds to its specific cell surface receptor, causing receptor dimerization and the activation of receptor-associated JAKs.[11] The activated JAKs phosphorylate each other and key tyrosine residues on the receptor's intracellular domain.[3] These newly formed phosphotyrosine sites serve as docking stations for the SH2 domains of STAT proteins.[11] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to DNA to regulate the transcription of target genes.[1][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 4. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Activation & Autophosphorylation pSTAT p-STAT pJAK->Receptor pJAK->STAT 5. STAT Phosphorylation STAT_Dimer p-STAT Dimer pSTAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (PPC-4C, Ruxolitinib, Fedratinib) Inhibitor->pJAK BLOCKS Transcription Gene Transcription DNA->Transcription 8. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway and point of inhibition.

Head-to-Head Inhibitor Profile

This section compares the biochemical potency and selectivity of PPC-4C (hypothetical data) against the known profiles of Ruxolitinib and Fedratinib.

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. Lower values indicate that less of the drug is required to inhibit the target enzyme's activity by 50%. The data below was determined using a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (see Section 3.1 for protocol).

CompoundTargetIC₅₀ (nM)Reference
PPC-4C JAK2 1.5 Hypothetical Data
RuxolitinibJAK22.8[8][12]
FedratinibJAK23.0[13][14]
PPC-4C JAK2V617F 1.2 Hypothetical Data
RuxolitinibJAK2V617FActive[12]
FedratinibJAK2V617F3.0[13][15]

For this guide, PPC-4C is posited to be a highly potent inhibitor of both wild-type and the common V617F mutant of JAK2, showing a slight potency advantage over the established inhibitors in this biochemical assay.

Kinase Selectivity Profile

Selectivity is paramount in kinase inhibitor design to minimize off-target effects. An ideal inhibitor potently blocks its intended target while sparing other kinases, including closely related family members.

CompoundJAK1 (IC₅₀ nM)JAK2 (IC₅₀ nM)JAK3 (IC₅₀ nM)TYK2 (IC₅₀ nM)Selectivity (JAK1 vs JAK2)Selectivity (JAK3 vs JAK2)Reference
PPC-4C 55 1.5 >1000 450 ~37-fold >660-fold Hypothetical Data
Ruxolitinib3.32.842819~Equipotent (~1.2-fold)~153-fold[12][16]
Fedratinib~1053.0>1000~405~35-fold>334-fold[13][15][17]

The hypothetical data for PPC-4C positions it as a highly selective JAK2 inhibitor, with a selectivity profile more aligned with Fedratinib than the equipotent JAK1/2 inhibition of Ruxolitinib. This profile suggests a potentially lower risk of side effects associated with JAK1 inhibition.

Experimental Methodologies

The following protocols are standardized, validated methods for assessing JAK inhibitor potency and efficacy.

Biochemical Kinase Inhibition Assay: LanthaScreen™ TR-FRET

Causality: This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2 kinase in a controlled, cell-free environment. The TR-FRET method offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.[18][19]

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor 1. Add Inhibitor (e.g., PPC-4C) Serial Dilution Kinase 2. Add JAK2 Kinase Inhibitor->Kinase Substrate_ATP 3. Add Fluorescein-Substrate + ATP Solution Kinase->Substrate_ATP Incubate_1 4. Incubate 60 min at Room Temp Substrate_ATP->Incubate_1 Stop_Ab 5. Add Stop Solution (EDTA) + Tb-Antibody Incubate_1->Stop_Ab Incubate_2 6. Incubate 30 min at Room Temp Stop_Ab->Incubate_2 Read 7. Read Plate (TR-FRET Signal) Incubate_2->Read

Caption: Workflow for the TR-FRET biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute PPC-4C, Ruxolitinib, and Fedratinib in DMSO and dispense 2.5 µL of each 4x final concentration into a 384-well assay plate.

  • Kinase Addition: Prepare a solution of purified recombinant JAK2 enzyme in 1x kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[20] Add 5 µL of this 2x kinase solution to each well.

  • Reaction Initiation: Prepare a 2x solution of fluorescein-labeled poly-GT substrate and ATP (at the Kₘ concentration) in the kinase reaction buffer.[18] Start the reaction by adding 2.5 µL of this solution to each well.[21] The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.[22]

  • Reaction Termination and Detection: Prepare a detection solution containing a terbium (Tb)-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20) and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[19] Add 10 µL of this detection solution to each well.

  • Second Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.[20]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[21]

Cell-Based STAT3 Phosphorylation Assay

Causality: This assay quantifies an inhibitor's ability to block JAK2 signaling within a living cell, providing a more biologically relevant measure of potency that accounts for cell permeability and intracellular target engagement. We measure the phosphorylation of STAT3 (pSTAT3), a direct downstream substrate of JAK2.[23]

Step-by-Step Protocol (Western Blot):

  • Cell Culture: Culture a cytokine-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2V617F mutation, or TF-1 cells) in appropriate media.

  • Serum Starvation: Prior to the experiment, wash and resuspend cells in serum-free media for 4-6 hours to reduce basal signaling.[23]

  • Inhibitor Treatment: Seed cells at a density of 1 x 10⁶ cells/well. Pre-treat the cells with serially diluted PPC-4C, Ruxolitinib, or Fedratinib for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding a cytokine such as Erythropoietin (EPO) or Interleukin-6 (IL-6) for 15-30 minutes. (Note: This step is omitted for cell lines with constitutively active JAK2 like HEL cells).

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3. A loading control like β-Actin should also be used.[23]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL chemiluminescent substrate.

  • Analysis: Quantify band intensity using densitometry. Normalize the pSTAT3 signal to the total STAT3 signal for each sample to determine the dose-dependent inhibition.

Summary and Forward Outlook

This guide presents a comparative analysis of the novel investigational compound PPC-4C against the established JAK2 inhibitors Ruxolitinib and Fedratinib.

FeaturePPC-4C (Hypothetical)RuxolitinibFedratinib
Biochemical Potency (JAK2 IC₅₀) 1.5 nM 2.8 nM3.0 nM
Selectivity Profile JAK2-selective JAK1/JAK2 equipotentJAK2-selective
Core Scaffold 1H-pyrrolo[2,3-c]pyridinePyrrolo[2,3-d]pyrimidineAminopyrazole

Based on our hypothetical data, This compound (PPC-4C) emerges as a promising lead compound. Its sub-nanomolar potency against JAK2 and its high selectivity over other JAK family members, particularly JAK1, mirror the desirable profile of Fedratinib while potentially offering enhanced biochemical potency.

The provided experimental protocols offer a robust framework for validating these findings and further characterizing the compound's mechanism of action. Future studies should focus on comprehensive kinome scanning to confirm selectivity, ADME/Tox profiling to assess its drug-like properties, and in vivo efficacy studies in relevant animal models of myeloproliferative neoplasms. The pyrrolo[2,3-c]pyridine core represents a fertile ground for the development of next-generation kinase inhibitors, and PPC-4C stands as a compelling candidate for further investigation.

References

Illuminating the Lock and Key: A Comparative Guide to Confirming the Binding Mode of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of structure-based drug design. The compound at the center of our discussion, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, and its analogs, represent a class of privileged scaffolds in medicinal chemistry, targeting a range of kinases and other enzymes. Understanding how this molecule interacts with its protein target at an atomic level is paramount for optimizing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for this purpose, alongside robust alternative biophysical and computational techniques. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why."

The Definitive View: X-ray Crystallography

X-ray crystallography offers an unparalleled high-resolution snapshot of a protein-ligand complex, revealing the intricate network of hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition.[1] While no publicly available crystal structure exists for this compound specifically, we can extrapolate from the closely related pyrrolopyrimidine and pyrazolopyrimidine inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[2][3][4][5][6] The insights gained from these structures provide a blueprint for understanding the binding of similar scaffolds.

Experimental Workflow: From Gene to Structure

The path to a crystal structure is a multi-step process, each with critical considerations.

XRay_Workflow cluster_protein Protein Production cluster_crystal Crystallization cluster_data Data Collection & Analysis cluster_validation Validation p1 Gene Cloning & Expression p2 Protein Purification p1->p2 Chromatography c1 Complex Formation (Co-crystallization or Soaking) p2->c1 Incubation c2 Crystallization Screening c3 Crystal Optimization c2->c3 d1 X-ray Diffraction c3->d1 Cryo-cooling d2 Data Processing d1->d2 d3 Structure Solution (Molecular Replacement) d2->d3 d4 Model Building & Refinement d3->d4 v1 Structure Validation d4->v1 v2 PDB Deposition v1->v2

Figure 1: A generalized workflow for determining a protein-ligand crystal structure.
Detailed Protocol: Crystallization of a Kinase with a Pyrrolopyridine Inhibitor

This protocol is a representative example based on methodologies for crystallizing kinases like IRAK4 with small molecule inhibitors.[2][3]

  • Protein Expression and Purification: The kinase domain of the target protein (e.g., IRAK4) is expressed in a suitable system, such as E. coli or insect cells. Purification to >95% homogeneity is achieved using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion). The final protein is concentrated to 10-20 mg/mL in a well-buffered solution.[7]

  • Complex Formation:

    • Co-crystallization: The purified protein is incubated with a 5- to 10-fold molar excess of this compound for several hours prior to setting up crystallization trials. This is often the preferred method if the ligand induces a conformational change.[8]

    • Soaking: Alternatively, apo-crystals of the protein are grown first and then transferred to a solution containing the inhibitor. This method is less material-intensive but relies on the crystal lattice being porous enough for the ligand to diffuse in without disrupting the crystal.[8]

  • Crystallization: The protein-ligand complex is mixed with a variety of crystallization screens using vapor diffusion (sitting or hanging drop) methods. These screens contain different precipitants, buffers, and salts to explore a wide range of chemical space to induce crystallization.

  • Data Collection and Processing: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The resulting diffraction pattern is processed to determine the space group, unit cell dimensions, and reflection intensities.

  • Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of a similar protein as a search model. The electron density map is then used to manually build the model of the protein and the bound ligand. Iterative cycles of refinement are performed to improve the fit of the model to the experimental data.

ParameterIRAK4 with pyrazolopyrimidine inhibitor (PDB: 4Y73)IRAK4 with isoquinoline-6-carboxamide (PDB: 5UIR)
Resolution (Å) N/A2.64
R-work N/A0.219
R-free N/A0.277
Space Group N/AP 1 21 1
Data Source [2][3]

Table 1: Representative crystallographic data for IRAK4 inhibitors. R-work and R-free are statistical measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Orthogonal Approaches: Alternative and Complementary Techniques

While X-ray crystallography provides the most detailed structural information, it is not always feasible.[9][10] Other techniques can provide crucial information about the binding event, often with less time and material investment.

Decision_Tree start Goal: Determine Binding Mode q1 High-resolution structural data needed? start->q1 q2 Protein crystallizes? q1->q2 Yes q3 Need kinetic/ affinity data? q1->q3 No xray X-ray Crystallography nmr NMR Spectroscopy q2->xray Yes q2->nmr No spr Surface Plasmon Resonance (SPR) q3->spr Yes q4 Need predictive model? q3->q4 No docking Computational Docking q4->docking Yes

Figure 2: A decision-making framework for selecting a binding mode analysis technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, which more closely mimics the physiological environment.[11] It can provide information on which parts of the ligand and protein are in close contact, and can also report on the dynamics of the interaction.[12][13][14][15]

  • Key Strengths: Does not require crystallization, can detect weak interactions, and provides dynamic information.[11][16]

  • Causality: By monitoring changes in the chemical shifts of protein or ligand atoms upon binding, one can map the interaction interface. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly useful for fragment screening and identifying binding epitopes on the ligand.[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[3][5][17][18] While it does not provide atomic-level structural detail, it is invaluable for quantifying the strength of the binding interaction (KD) and the rates of association (kon) and dissociation (koff).

  • Key Strengths: Provides quantitative binding affinity and kinetic data, high throughput, and requires relatively small amounts of protein.[17]

  • Causality: One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured, which is proportional to the amount of bound analyte.

Computational Docking

Computational docking predicts the preferred orientation of a ligand when bound to a protein target.[2] It uses scoring functions to estimate the binding affinity and rank different binding poses.

  • Key Strengths: Rapid and cost-effective for screening large libraries of compounds, can provide a predictive model for ligand binding.

  • Causality: The algorithm samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on factors like shape complementarity and intermolecular interactions. While predictive, these models require experimental validation.[2][4][6]

TechniqueInformation ProvidedKey AdvantageKey Limitation
X-ray Crystallography High-resolution 3D structureAtomic-level detail of interactionsCrystallization can be a bottleneck
NMR Spectroscopy Binding interface, dynamics, solution structureNo crystallization needed, physiological conditionsProtein size limitations, complex data analysis
Surface Plasmon Resonance Binding affinity (KD), kinetics (kon/koff)Real-time, quantitative kinetic dataNo direct structural information
Computational Docking Predicted binding pose, estimated affinityHigh-throughput, predictive powerRequires experimental validation

Table 2: Comparison of techniques for determining ligand binding modes.

Conclusion

Confirming the binding mode of this compound, or any lead compound, is a critical step in drug discovery. X-ray crystallography remains the definitive method for obtaining high-resolution structural data, providing a detailed map for structure-based design. However, a comprehensive understanding of the protein-ligand interaction is best achieved through an integrated approach. NMR spectroscopy offers invaluable insights into the solution-state dynamics, while SPR provides the essential quantitative data on binding affinity and kinetics. Computational docking, when used in conjunction with these experimental techniques, can accelerate the design-test-learn cycle. By judiciously selecting and combining these powerful methods, researchers can confidently illuminate the path toward developing novel and effective therapeutics.

References

Validating in vitro findings with in vivo animal models for 1H-pyrrolo[2,3-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Translating In Vitro Success to Preclinical Validation

For researchers in drug discovery, the journey from a promising in vitro hit to a viable clinical candidate is a rigorous process of validation. The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers, such as the 1H-pyrrolo[2,3-b]pyridine series, have emerged as privileged structures in medicinal chemistry, yielding potent inhibitors of various targets including kinases (ATM, JAK3, FGFR), phosphodiesterases (PDE4B), and ion channels (H+/K+-ATPase).[1][2][3][4][5] While initial screening in cell-based assays provides crucial data on potency and mechanism, these simplified systems cannot replicate the complex interplay of a whole organism.

This guide provides a comprehensive framework for validating promising in vitro findings for 1H-pyrrolo[2,3-c]pyridine compounds using essential in vivo animal models. We will delve into the causality behind experimental design, provide detailed protocols for key studies, and offer insights into interpreting the data to build a robust preclinical package. The core principle of this process is establishing a strong in vitro-in vivo correlation (IVIVC), which serves as a predictive model linking laboratory data to whole-organism response.[6][7][8] A successful IVIVC not only builds confidence in a compound's therapeutic potential but also streamlines development and reduces the need for extensive clinical trials.[9][10]

The Imperative of In Vivo Validation: Beyond the Petri Dish

An in vitro assay, while excellent for high-throughput screening and initial mechanism-of-action studies, exists in a controlled, artificial environment. It cannot predict a compound's fate and effect within a living system. The transition to in vivo models is essential to address the fundamental pillars of drug development: Pharmacokinetics (PK) and Pharmacodynamics (PD).[11][12]

  • Pharmacokinetics (PK): What the Body Does to the Drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with nanomolar in vitro potency is of little use if it is not absorbed orally, is instantly metabolized by the liver, or cannot reach its target tissue. PK studies are crucial for determining a compound's bioavailability, half-life, and exposure levels at the target site.[13][14]

  • Pharmacodynamics (PD): What the Drug Does to the Body. This measures the physiological and therapeutic effects of the compound in relation to its concentration. It answers the critical question: Does the compound engage its target in vivo and produce the desired biological response (e.g., tumor growth inhibition, reduction in inflammation)?[11][12]

  • Toxicity: Early assessment of a compound's safety profile is paramount. Animal models allow for the identification of potential on-target or off-target toxicities, helping to establish a therapeutic window—the dose range that is both effective and safe.[15][16][17]

The following workflow illustrates the logical progression from initial in vitro data to a conclusive in vivo efficacy study.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Validation vitro_ic50 Potency (IC50) Target Engagement pk_study Pharmacokinetics (PK) (Bioavailability, T1/2) vitro_ic50->pk_study Is exposure achievable? vitro_select Selectivity Profiling (Kinase Panel, etc.) tox_study Toxicity / MTD Study (Dose-Ranging) vitro_select->tox_study Predict off-target effects? vitro_cell Cellular Activity (e.g., Anti-proliferative) efficacy_study Efficacy Study (Disease Model) vitro_cell->efficacy_study Correlate potency? pk_study->tox_study Inform dose selection pd_study Pharmacodynamics (PD) (Target Modulation) pk_study->pd_study Relate exposure to effect tox_study->efficacy_study Define therapeutic window pd_study->efficacy_study Confirm mechanism

Caption: Workflow for In Vivo Validation.

Experimental Design: Laying the Groundwork for Success

A well-designed experiment is the bedrock of reproducible and reliable data.[18] Before initiating any animal study, researchers must prioritize ethical considerations and obtain approval from an Institutional Animal Care and Use Committee (IACUC).[19][20] The "3Rs" principle—Replace, Reduce, and Refine—should guide all experimental planning to ensure the responsible use of animals.[15][21]

Part 1: Pharmacokinetic (PK) Profiling

The goal of a preliminary PK study is to determine if a 1H-pyrrolo[2,3-c]pyridine compound can achieve and maintain therapeutic concentrations in the bloodstream and target tissues after administration.

Choosing the Right Model and Formulation:

  • Animal Model: Sprague-Dawley rats or CD-1 mice are commonly used for initial PK studies due to their well-characterized physiology and handling ease.[2][3]

  • Formulation: The vehicle used to dissolve and administer the compound is critical. For oral gavage, a suspension (e.g., 0.5% methylcellulose) or a solution (e.g., 20% Solutol HS 15 in water) may be used depending on the compound's solubility. For intravenous (IV) administration, a solution is required, often using co-solvents like DMSO and PEG300. The chosen vehicle must be non-toxic at the administered volume.

Detailed Protocol: Mouse PK Study

  • Animal Acclimatization: House male CD-1 mice (8-10 weeks old) for at least one week before the study.

  • Group Allocation: Assign mice to two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).

  • Dosing:

    • IV Group: Administer the compound (e.g., 2 mg/kg) via tail vein injection.

    • PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each mouse at different time points to build a composite profile. A typical schedule includes:

    • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Comparison of Key Pharmacokinetic Parameters

ParameterAbbreviationDescriptionIdeal Characteristics for an Orally Available Drug
Half-LifeTime required for the drug concentration to decrease by half.Long enough for convenient dosing (e.g., once or twice daily).
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.High (>30%) for effective oral administration.
ClearanceCLThe volume of plasma cleared of the drug per unit time.Low to moderate, indicating slower elimination.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Moderate to high, suggesting good tissue penetration.

A recent study on 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors identified a lead compound, 25a , which demonstrated an exceptional oral bioavailability of 147.6% in mice, indicating its high potential for oral therapeutic use.[1] Another study on pyrrolopyrimidine analogues highlighted how replacing a thienopyrimidine scaffold with pyrrolopyrimidine significantly improved metabolic stability, a key factor for achieving good bioavailability.[22]

Part 2: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Before assessing efficacy, it is crucial to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[23] This study informs the dose levels for subsequent efficacy trials.

Detailed Protocol: Mouse MTD Study

  • Animal Model: Use the same strain of mice that will be used in the efficacy study (e.g., BALB/c nude mice for xenograft models).

  • Dose Escalation: Administer the compound at escalating doses to different cohorts of mice (n=3 per cohort). Dosing should follow the same route and schedule planned for the efficacy study (e.g., once daily oral gavage for 14 days).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including:

    • Changes in body weight (a loss of >15-20% is a common sign of toxicity).[24]

    • Changes in behavior (lethargy, ruffled fur).

    • Signs of distress.

  • Endpoint: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed.

  • Histopathology (Optional but Recommended): At the end of the study, key organs (liver, kidney, spleen, etc.) can be collected for histopathological analysis to identify any sub-clinical organ toxicity.[25][26]

Part 3: In Vivo Efficacy Evaluation

This is the definitive study to determine if the compound has the desired therapeutic effect in a disease-relevant animal model. The choice of model is critical and depends entirely on the compound's in vitro target and intended therapeutic indication.[19]

Example Scenario: An Anti-Cancer 1H-pyrrolo[2,3-c]pyridine

Let's assume our lead compound demonstrated potent anti-proliferative activity against the HCT116 human colorectal cancer cell line in vitro. A subcutaneous xenograft model is a standard and robust choice for initial efficacy testing.[27]

Detailed Protocol: HCT116 Xenograft Efficacy Study

  • Cell Culture: Culture HCT116 cells under standard conditions and ensure they are free of pathogens.[23]

  • Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.[28]

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, QD)

    • Group 2: Test Compound (e.g., 50 mg/kg, PO, QD - dose based on MTD study)

    • Group 3: Positive Control (Standard-of-care drug, e.g., Irinotecan)

  • Treatment: Administer treatments for a defined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as a measure of toxicity.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Plot mean tumor volume and body weight over time for each group.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.[23]

Table 2: Example In Vitro vs. In Vivo Data Comparison

Compound IDIn Vitro HCT116 IC50 (nM)In Vivo MTD (mg/kg, PO)In Vivo TGI @ MTD (%)Oral Bioavailability (F%)
PYR-001 1510075%45%
PYR-002 5>20020%<5%
PYR-003 2505080%60%

In this hypothetical data, PYR-001 shows a good correlation: potent in vitro activity translates to strong in vivo efficacy with good drug-like properties. PYR-002 , despite being highly potent in vitro, performs poorly in vivo, likely due to its very low bioavailability. This highlights the absolute necessity of PK studies. PYR-003 is less potent in vitro but shows excellent efficacy, suggesting that its superior PK/PD properties might compensate for lower intrinsic potency.

Visualizing the Mechanism: Target Engagement and Signaling Pathways

For a kinase inhibitor, demonstrating target modulation in vivo provides a crucial link between PK and the ultimate efficacy outcome. For a 1H-pyrrolo[2,3-b]pyridine derivative targeting ATM, a key player in the DNA damage response (DDR), one could assess the phosphorylation of a downstream substrate like CHK2.

G cluster_pathway ATM Signaling Pathway DNA_Damage DNA Damage (e.g., from Irinotecan) ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates pCHK2 p-CHK2 (Active) CellCycleArrest Cell Cycle Arrest DNA Repair pCHK2->CellCycleArrest Apoptosis Apoptosis pCHK2->Apoptosis Compound 1H-Pyrrolo[2,3-b]pyridine Compound 25a Compound->ATM inhibits

Caption: Inhibition of the ATM Signaling Pathway.

This can be validated by collecting tumor samples at the end of the efficacy study (or in a separate short-term PD study) and analyzing protein lysates by Western blot or immunohistochemistry for levels of phosphorylated CHK2. A successful compound would show a dose-dependent reduction in p-CHK2 in tumor tissue, confirming target engagement.[1]

Conclusion

The validation of in vitro findings in in vivo animal models is a critical, multi-faceted process that separates promising chemical matter from true drug candidates. For the versatile 1H-pyrrolo[2,3-c]pyridine class of compounds, a systematic approach that integrates pharmacokinetics, toxicology, and pharmacodynamic efficacy is essential. By carefully designing experiments, adhering to ethical guidelines, and rigorously analyzing the data, researchers can build a compelling case for their compound's therapeutic potential. The ultimate goal is to establish a clear and predictive relationship between the compound's behavior in the lab and its performance in a living system, paving the way for successful clinical development.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Carboxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Carboxy-7-Azaindole

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. The introduction of a carboxylic acid moiety at the 4-position provides a key handle for further molecular elaboration, enabling the synthesis of a diverse array of compounds for drug discovery programs. Consequently, the efficient and scalable synthesis of 4-carboxy-7-azaindole is of paramount importance. This guide will compare two primary synthetic strategies: a two-step route commencing from 4-chloro-7-azaindole via a nitrile intermediate, and a more direct palladium-catalyzed carbonylation approach.

Route 1: Cyanation of 4-Chloro-7-Azaindole and Subsequent Hydrolysis

This two-step approach offers a reliable and high-yielding pathway to the target molecule. The strategy hinges on the initial conversion of a readily available halogenated precursor to a nitrile, which is then hydrolyzed to the desired carboxylic acid.

Step 1: Palladium-Catalyzed Cyanation of 4-Chloro-7-Azaindole

The initial and critical step in this sequence is the palladium-catalyzed cyanation of 4-chloro-7-azaindole. This transformation is well-documented and proceeds with high efficiency. The use of zinc cyanide as the cyanide source is advantageous due to its lower toxicity compared to other cyanide reagents.

Experimental Protocol:

To a solution of 4-chloro-7-azaindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added zinc cyanide (1.0-1.2 eq). The mixture is degassed, and a palladium catalyst, typically Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), along with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is introduced. The reaction is then heated to a temperature of approximately 120°C until completion, as monitored by an appropriate analytical technique like TLC or LC-MS. Work-up involves quenching the reaction, followed by extraction and purification to yield 4-cyano-7-azaindole. A reported yield for this reaction is approximately 78%.[1]

Step 2: Hydrolysis of 4-Cyano-7-Azaindole

The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions may depend on the stability of the 7-azaindole core to harsh pH environments and the desired work-up procedure.

Experimental Protocol (Acidic Hydrolysis):

4-Cyano-7-azaindole is suspended in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water. The mixture is heated to reflux for several hours. The progress of the reaction is monitored until the starting material is consumed. Upon cooling, the pH is carefully adjusted to precipitate the product, which is then collected by filtration, washed, and dried.

Experimental Protocol (Basic Hydrolysis):

4-Cyano-7-azaindole is heated to reflux in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is cooled and acidified to precipitate the 4-carboxy-7-azaindole. The product is then isolated by filtration.

The overall yield for this two-step process is contingent on the efficiency of the hydrolysis step, which is typically high.

Route 2: Palladium-Catalyzed Carbonylation of 4-Halo-7-Azaindole

A more convergent approach to 4-carboxy-7-azaindole involves the direct introduction of the carboxyl group via a palladium-catalyzed carbonylation of a 4-halo-7-azaindole, such as 4-bromo-7-azaindole. This method can be adapted to produce the carboxylic acid directly or an ester intermediate, which can then be easily hydrolyzed. A variation of this is aminocarbonylation, which yields an amide.[1]

Experimental Protocol (Alkoxycarbonylation):

A reaction vessel is charged with 4-bromo-7-azaindole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., K₂CO₃) in an alcohol solvent (e.g., methanol or ethanol). The vessel is then pressurized with carbon monoxide (CO) gas and heated. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is filtered, concentrated, and the resulting ester is purified. Subsequent hydrolysis of the ester under standard basic conditions affords the target carboxylic acid.

The efficiency of this route is highly dependent on the optimization of the carbonylation reaction conditions, including catalyst, ligand, base, CO pressure, and temperature.

Comparative Analysis

To facilitate a direct comparison, the key metrics for each synthetic route are summarized in the table below.

MetricRoute 1: Cyanation and HydrolysisRoute 2: Palladium-Catalyzed Carbonylation
Starting Material 4-Chloro-7-azaindole4-Bromo-7-azaindole
Number of Steps 21 (to ester) + 1 (hydrolysis) or 1 (direct to acid)
Overall Yield Good to Excellent (typically >70%)Moderate to Good (highly condition dependent)
Reagents & Safety Uses toxic cyanide salts. Requires careful handling.Uses flammable and toxic CO gas under pressure.
Scalability Generally straightforward to scale up.Can be challenging to scale due to the use of CO gas.
Versatility The nitrile intermediate can be converted to other functional groups.Can be adapted to synthesize esters and amides directly.

Visualization of Synthetic Workflows

To provide a clearer understanding of the process flow for each route, the following diagrams have been generated.

Route 1: Cyanation and Hydrolysis start 4-Chloro-7-azaindole step1 Pd-catalyzed Cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf) start->step1 intermediate 4-Cyano-7-azaindole step1->intermediate step2 Hydrolysis (Acid or Base) intermediate->step2 end 4-Carboxy-7-azaindole step2->end

Caption: Workflow for the synthesis of 4-carboxy-7-azaindole via a nitrile intermediate.

Route 2: Palladium-Catalyzed Carbonylation start 4-Bromo-7-azaindole step1 Pd-catalyzed Carbonylation (CO, Pd(OAc)₂, Ligand, ROH) start->step1 intermediate Methyl/Ethyl 7-azaindole-4-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 end 4-Carboxy-7-azaindole step2->end

Caption: Workflow for the synthesis of 4-carboxy-7-azaindole via palladium-catalyzed carbonylation.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-carboxy-7-azaindole, each with its own set of advantages and disadvantages.

Route 1 (Cyanation and Hydrolysis) is a robust and well-established method that generally provides high overall yields. The primary drawback is the use of toxic cyanide reagents, which necessitates stringent safety protocols. This route is highly recommended for laboratory-scale synthesis where high yields are a priority and appropriate handling facilities are available.

Route 2 (Palladium-Catalyzed Carbonylation) represents a more atom-economical and convergent approach. However, it requires specialized equipment to handle carbon monoxide gas under pressure, and the reaction conditions may need significant optimization to achieve high yields. This route is more suitable for process chemistry and large-scale manufacturing where minimizing the number of synthetic steps is a key consideration and the necessary infrastructure is in place.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of synthesis, available equipment, and safety considerations.

References

A Senior Application Scientist's Guide to Validating Molecular Docking Simulations for 1H-Pyrrolo[2,3-c]pyridines with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of In Silico and In Vitro in Modern Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold in medicinal chemistry. Its versatile structure is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents targeting a range of diseases from cancer to neurodegenerative disorders. In the quest to identify and optimize novel drug candidates based on this scaffold, structure-based drug design, particularly molecular docking, has become an indispensable tool.[1][2]

Molecular docking allows us to computationally predict how a molecule like a 1H-pyrrolo[2,3-c]pyridine derivative will bind to the active site of a target protein. This provides invaluable insights into potential efficacy and guides the synthetic efforts of medicinal chemists. However, computational models are, by nature, approximations of complex biological reality. Their predictions can be influenced by scoring function inaccuracies, protein flexibility, and solvation effects. Therefore, the cornerstone of any robust computational chemistry workflow is rigorous validation against experimental data.[[“]][4]

This guide provides an in-depth comparison of the computational and experimental workflows required to validate molecular docking simulations for 1H-pyrrolo[2,3-c]pyridine derivatives. We will move beyond a simple list of steps to explain the causality behind our choices, ensuring a self-validating and scientifically sound approach that bridges the gap between a predicted binding score and a confirmed biological activity.

Part I: The Computational Workflow: A Protocol for Molecular Docking

The primary objective of molecular docking is to predict the preferred orientation (pose) and binding affinity (score) of a ligand within a protein's binding site. A well-designed protocol is the first step toward generating meaningful, testable hypotheses.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., PDB ID: 2I0E) ProtPrep 2. Protein Preparation (Add H, Remove Water, Assign Charges) PDB->ProtPrep GridGen 4. Grid Generation (Define Binding Site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (1H-Pyrrolo[2,3-c]pyridines) (Generate 3D, Assign Protonation) Docking 5. Molecular Docking (Run Algorithm, Score Poses) LigPrep->Docking GridGen->Docking PoseAnalysis 6. Pose Analysis (Clustering, Visual Inspection) Docking->PoseAnalysis Validation 7. Validation & Comparison (RMSD, Correlation with IC50) PoseAnalysis->Validation

Caption: A typical workflow for a molecular docking simulation, from initial target preparation to final analysis and validation.

Detailed Step-by-Step Molecular Docking Protocol

1. Target Protein Preparation

  • Causality: The quality of the initial protein structure is paramount. Garbage in, garbage out. We start with a high-resolution crystal structure, typically from the Protein Data Bank (PDB), to ensure atomic coordinates are as accurate as possible.[5] Preparation involves correcting for common crystallographic issues.

  • Protocol:

    • Selection: Download the crystal structure of the target protein (e.g., a kinase) complexed with a known ligand. The presence of a co-crystallized ligand helps define the correct binding pocket.

    • Cleaning: Using software such as Schrödinger's Protein Preparation Wizard or Sybyl, remove all non-essential water molecules. Some water molecules may be structurally important and bridge interactions; these should be carefully evaluated and potentially retained.

    • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. This is critical for defining hydrogen bond donors and acceptors.

    • Optimization: Perform a constrained minimization of the protein structure to relieve any steric clashes introduced during the preparation process.

2. Ligand Preparation

  • Causality: The ligand must be represented in its biologically relevant three-dimensional, ionized state. A flat, 2D representation is insufficient for a 3D docking calculation.

  • Protocol:

    • Sketch the 1H-pyrrolo[2,3-c]pyridine derivatives in 2D.

    • Use a program like LigPrep to generate a low-energy 3D conformation.

    • Determine the correct protonation state at a physiological pH (e.g., 7.4). The nitrogen atoms in the pyrrolopyridine core can have different pKa values, making this a critical step.

    • Assign appropriate partial atomic charges using a force field like OPLS3e.

3. Binding Site Definition (Grid Generation)

  • Causality: Docking algorithms need a defined search space to explore potential binding poses efficiently. Defining this "grid box" focuses the computational effort on the region of interest, preventing wasted calculations on irrelevant parts of the protein surface.

  • Protocol:

    • Load the prepared protein structure into the docking software (e.g., AutoDock Tools, Glide).

    • Define the center of the grid box based on the position of the co-crystallized ligand. This ensures the docking search is centered on the known active site.[1]

    • Set the dimensions of the grid box to be large enough to accommodate the 1H-pyrrolo[2,3-c]pyridine ligands and allow for rotational and translational sampling.

4. Docking and Scoring

  • Causality: The docking algorithm explores thousands to millions of possible binding poses. A scoring function then provides a numerical estimate of the binding affinity for each pose, allowing them to be ranked.[1] Different programs use different algorithms (e.g., genetic algorithms, systematic searches) and scoring functions, which is a key reason why validation is essential.[5]

  • Protocol:

    • Select a docking program (e.g., Glide, Surflex, DOCK).

    • Configure the docking run, specifying the prepared protein, ligand(s), and grid file.

    • Initiate the docking simulation. The output will be a set of predicted binding poses for each ligand, ranked by their docking scores.

Part II: Validating the Computational Model: Building Trust in Silico

A docking protocol is only useful if it can be trusted. Validation involves testing the protocol's ability to reproduce known experimental results.

G cluster_self Self-Validation cluster_external External Validation PDB Protein-Ligand Crystal Structure (Known Pose & Affinity) Redock 1. Re-dock Co-crystallized Ligand PDB->Redock ExpData 4. Obtain Experimental Data (IC50 / Ki values) PDB->ExpData RMSD 2. Calculate RMSD (Compare Poses) Redock->RMSD Criteria1 Success if RMSD < 2.0 Å RMSD->Criteria1 DockSeries 3. Dock Series of Analogs Correlate 5. Correlate Docking Score vs. IC50 DockSeries->Correlate ExpData->Correlate Criteria2 Success if Model Distinguishes Potent vs. Weak Binders Correlate->Criteria2

Caption: The two-tiered approach to validating a molecular docking protocol: self-validation via re-docking and external validation via correlation with experimental data.

Method 1: Protocol Validation by Re-Docking
  • Causality: The most fundamental test of a docking protocol is its ability to reproduce reality. If the protocol cannot accurately place a known ligand back into its experimentally determined position, it cannot be trusted to predict the pose of new, unknown compounds.[4][6]

  • Protocol:

    • Take the co-crystallized ligand that was used to define the binding site grid.

    • Treat this ligand as a new input and dock it into the protein using the established protocol.

    • Superimpose the top-ranked docked pose with the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.

  • Metric for Success: An RMSD value below 2.0 Å is widely accepted as a successful validation, indicating the protocol can accurately reproduce the known binding mode.[2][5][6]

Method 2: Correlation with Experimental Data
  • Causality: While pose prediction is important, the ultimate goal is often to predict binding affinity. A validated model should demonstrate that its docking scores for a series of 1H-pyrrolo[2,3-c]pyridine analogs correlate with their experimentally measured biological activity.[2][7] This step directly links the computational prediction to a tangible biological outcome.

  • Protocol:

    • Synthesize or acquire a series of 1H-pyrrolo[2,3-c]pyridine derivatives with structural variations.

    • Dock this entire series of compounds using the validated protocol.

    • Experimentally determine the binding affinity (e.g., IC50 or Ki) for each compound against the target protein (see Part III).

    • Plot the computational docking scores against the experimental binding affinities.

Part III: The Experimental Workflow: Quantifying Biological Activity

To validate docking scores, we need robust experimental data. For 1H-pyrrolo[2,3-c]pyridines, which are often kinase inhibitors, competition binding assays are a common and effective method.[8]

Detailed Step-by-Step Experimental Protocol: Kinase Competition Binding Assay
  • Causality: This assay measures the ability of a test compound to compete with a known, high-affinity probe for binding to the kinase's ATP site. The amount of probe displaced is directly proportional to the binding affinity of the test compound. This provides a quantitative measure (IC50) that can be directly compared to the docking score.[9]

  • Protocol:

    • Immobilization: A known kinase inhibitor (the "bait" or "probe") is chemically linked to a solid support, such as a multi-well plate or beads.[9]

    • Competition: The target kinase is incubated in wells containing the immobilized probe along with varying concentrations of the 1H-pyrrolo[2,3-c]pyridine test compound.

    • Equilibration: The mixture is allowed to reach binding equilibrium. The test compound and the immobilized probe compete for binding to the kinase.

    • Wash: Unbound kinase and test compound are washed away. The amount of kinase remaining on the plate is proportional to how much was able to bind the immobilized probe.

    • Detection: The amount of bound kinase is quantified. This can be done using various methods, such as an antibody-based detection system (ELISA-like) or by using kinases tagged with a reporter system.[8]

    • Data Analysis: The signal is measured across the range of test compound concentrations. A dose-response curve is generated to calculate the IC50 value—the concentration of the test compound required to inhibit 50% of the kinase from binding to the probe.

  • Alternative Techniques: Other robust methods include Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), which can provide additional data on binding kinetics (kon/koff).[10][11]

Part IV: The Comparison: Synthesizing In Silico and In Vitro Data

This is the critical step where the two datasets are integrated to complete the validation loop. A clear, tabular presentation of the data is essential for objective comparison.

Comparative Data Summary
Compound IDStructure (R-group variation)Docking Score (kcal/mol)Predicted Key Interactions (Example: FGFR1)Experimental IC50 (nM)
Control Co-crystallized Ligand-10.5H-bonds: E562, A564; π-π: F48915
PYR-001 3,5-dimethoxyphenyl-10.2H-bonds: E562, A564; π-π: F489; H-bond: D6419[12]
PYR-002 4-methylphenyl-8.7H-bonds: E562, A564; π-π: F489150
PYR-003 4-chlorophenyl-9.1H-bonds: E562, A564; π-π: F48998
PYR-004 2-methoxyphenyl-7.9Steric clash with gatekeeper residue850

Note: Data is representative and synthesized from trends observed in cited literature for illustrative purposes.[12][13]

Analysis and Interpretation
  • Correlation Trend: In an ideal scenario, a more negative (stronger) docking score will correlate with a lower IC50 value (higher potency). The table above illustrates this trend, where PYR-001 has the best docking score and the lowest IC50.[12]

  • Ranking Power: The primary goal is not necessarily a perfect linear correlation (R² = 1.0), which is rare due to the inherent approximations in scoring functions.[7] More importantly, the docking protocol should be able to correctly rank the compounds, distinguishing high-potency binders (e.g., PYR-001) from moderate (PYR-002, PYR-003) and weak binders (PYR-004). This is often referred to as "enrichment."[5]

  • Explaining Discrepancies: The model can provide structural hypotheses for observed activity. For instance, the poor score and IC50 of PYR-004 might be explained by the docking pose revealing a steric clash with a key "gatekeeper" residue in the kinase active site.

  • Model Refinement: If there is a poor correlation across the board, it may indicate that the docking protocol needs refinement. This could involve using a different scoring function, allowing for protein flexibility (induced fit docking), or re-evaluating the protonation states of the ligands.

Conclusion

The validation of molecular docking simulations is not a mere academic exercise; it is a critical checkpoint in structure-based drug discovery that ensures computational resources are guided by, and accountable to, empirical reality. By systematically integrating a validated re-docking protocol with a quantitative comparison to experimental binding data from techniques like competition assays, researchers can build a robust and predictive in silico model. This validated model then becomes a powerful tool, enabling the confident prioritization of novel 1H-pyrrolo[2,3-c]pyridine derivatives for synthesis and advancing the most promising candidates toward clinical development.

References

A Guide to Orthogonal Assay Development: Confirming the Mechanism of Action of 1H-pyrrolo[2,3-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Initial Hit

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a diverse range of proteins, including protein kinases and ATPases.[1][2][3] Its prevalence in screening libraries means it frequently emerges as a "hit" in high-throughput phenotypic screens. However, a phenotypic effect—such as the inhibition of cancer cell proliferation—reveals little about the specific molecular interactions driving that outcome. The critical challenge for any drug discovery program is to unambiguously identify the protein target and validate the compound's mechanism of action (MoA).

Here, we will follow a hypothetical 1H-pyrrolo[2,3-c]pyridine inhibitor, which we'll call PCP-1 , identified in a screen for anti-proliferative agents. Our initial hypothesis, based on in-silico profiling and preliminary screening, suggests that PCP-1 targets a specific protein kinase, "Target Kinase X" (TKX). This guide will detail the orthogonal workflow used to rigorously test this hypothesis.

The Principle of Orthogonal MoA Validation

The core of our approach is to probe the compound-target interaction from multiple, independent angles. A successful validation workflow requires the convergence of evidence from assays that measure different physical and biological parameters. If a biochemical assay shows enzymatic inhibition, a biophysical assay confirms direct binding in a cellular context, and a cell-based assay demonstrates the expected downstream functional consequence, the confidence in the hypothesized MoA becomes exceptionally high.

cluster_0 Orthogonal Validation Strategy A Hypothesis Putative Target: TKX B Biochemical Assay Does PCP-1 inhibit purified TKX? A->B Test direct inhibition C Biophysical Assays Does PCP-1 physically bind TKX in cells? B->C Confirm direct binding E Confirmed MoA B->E Convergent Evidence D Cell-Based Functional Assay Does PCP-1 block the TKX signaling pathway? C->D Verify functional consequence C->E Convergent Evidence D->E Convergent Evidence cluster_1 CETSA Experimental Workflow A 1. Treat intact cells with PCP-1 or Vehicle B 2. Heat aliquots to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble TKX (e.g., Western Blot) C->D E 5. Plot melting curves & determine ΔTagg D->E cluster_2 Hypothetical TKX Signaling Pathway A Upstream Signal B TKX A->B Activates C Substrate Y B->C Phosphorylates D p-Substrate Y (Active) B->D E Cell Proliferation D->E Promotes F PCP-1 F->B Inhibits

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed for safe and effective laboratory operations. The following procedures are synthesized from established safety standards and data from structurally analogous compounds, ensuring a robust framework for protecting researchers and maintaining experimental integrity.

The Causality of Caution: Understanding the Hazard Profile

While a specific, peer-reviewed toxicological profile for this compound is not extensively documented, its chemical structure, belonging to the pyrrolopyridine class, provides a strong basis for hazard assessment. Data from close structural analogs, such as other isomers of pyrrolopyridine carboxylic acid and the parent heterocycle, consistently indicate several key hazards. This principle of "hazard by analogy" is a cornerstone of laboratory safety for novel compounds.

The primary anticipated hazards, based on data from related molecules, are:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2][3]

  • Serious Eye Damage/Irritation (Category 1 or 2) : Poses a significant risk of causing serious, potentially irreversible, eye damage.[2][4][5]

  • Skin Irritation (Category 2) : Likely to cause skin irritation upon contact.[2][3][5]

  • Respiratory Tract Irritation (STOT SE 3) : Inhalation of the dust may cause respiratory irritation.[2][3][5]

These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below. The objective is to create a self-validating system of safety where potential exposure routes are systematically eliminated.

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable and serves as your primary defense against chemical exposure.[6] The following equipment must be worn at all times when handling this compound, from initial container handling to final waste disposal.

Eye and Face Protection: The Critical First Barrier

Given the high risk of serious eye damage, standard safety glasses are insufficient.[4]

  • Mandatory Equipment : Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing (e.g., during transfers or solution preparation), a face shield should be worn in addition to chemical splash goggles.

  • Causality : The carboxylic acid and pyridine-like functionalities present a corrosive potential to delicate eye tissue. This mandate is in place to prevent irreversible damage.[4]

Skin and Body Protection: Preventing Dermal Contact
  • Laboratory Coat : A clean, fully-fastened lab coat made of a suitable material is required to protect against accidental spills and skin contact.[7]

  • Gloves : Chemical-resistant gloves are essential.

    • Recommended Material : Nitrile or neoprene gloves provide adequate protection for incidental contact.[8] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.

    • Protocol : Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[9]

Respiratory Protection: Mitigating Inhalation Risk

The compound is a solid, and fine powders can become airborne during handling, posing an inhalation risk.[7]

  • Primary Engineering Control : All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[8][10]

  • Secondary Respiratory Protection : If a fume hood is not available or if engineering controls are insufficient to keep airborne concentrations low, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) must be used.[7] Note that respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[10]

Data Presentation: PPE Requirements by Task

For clarity, the minimum PPE requirements for common laboratory tasks are summarized below.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Container Handling/Transport Chemical Safety GogglesLab Coat, Nitrile GlovesNot required if container is sealed
Weighing and Transfer (Solid) Chemical Safety Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Solution Preparation Chemical Safety Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Conducting Reaction Chemical Safety GogglesLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Waste Disposal Chemical Safety GogglesLab Coat, Nitrile GlovesHandle in a well-ventilated area

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for ensuring safety. The following protocol outlines the key steps for handling this compound.

  • Preparation :

    • Confirm that a certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.

    • Don all required PPE as outlined in the table above.

  • Handling the Solid Compound :

    • Perform all manipulations deep within the fume hood sash.

    • Carefully open the container. Avoid any sudden movements that could aerosolize the powder.

    • Use a spatula to gently transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel. Do not pour the powder.

    • Securely close the primary container immediately after use.

  • Post-Handling Decontamination :

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.

    • Place all contaminated disposable materials into a designated, sealed hazardous waste container.[10]

  • Doffing PPE :

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

    • Remove lab coat.

    • Remove eye/face protection.

    • Wash hands thoroughly with soap and water.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical progression of operations for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling A Hazard Assessment (Review SDS of Analogs) B Select & Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Workspace (Fume Hood, Spill Kit, Eyewash) B->C D Perform Task in Fume Hood (Weighing, Transfer, etc.) C->D E Secure Primary Container D->E F Decontaminate Surfaces & Equipment E->F G Segregate Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J End of Procedure

Caption: Logical workflow for handling this compound.

Disposal and Emergency Plans

Disposal

All waste materials, including the compound itself, any contaminated consumables (e.g., weigh boats, pipette tips, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[4]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[4]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Skin Contact : Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][9]

By integrating these expert-level safety protocols into your daily operations, you build a foundation of trust and integrity in your research while ensuring the well-being of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.